molecular formula C17H23NO7S B049217 L-Aspartic acid bis-allyl ester p-toluenesulfonate salt CAS No. 125229-60-9

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

カタログ番号: B049217
CAS番号: 125229-60-9
分子量: 385.4 g/mol
InChIキー: AOWMVHRLCZAUDM-QRPNPIFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a protected amino acid derivative that serves as a critical building block in the synthesis of novel, functionalized polymers. Its primary research value lies in the development of bio-based and biodegradable poly(ester amide)s (PEAs) . These materials are designed to combine the excellent biodegradability of polyesters with the high mechanical strength and thermal stability of polyamides, creating promising candidates for advanced biomedical and environmental applications. The compound features allyl ester protecting groups, which are highly valuable in polymer chemistry. These groups can be selectively removed or utilized in further reactions, such as thiol-ene additions, to introduce functional side chains or enable cross-linking . When incorporated into a polymer backbone, the aspartic acid moiety provides a functionalizable side chain that can be used to conjugate drugs, fine-tune the material's hydrophilicity, or promote favorable cell-polymer interactions. This makes the compound particularly useful in creating tailored materials for drug delivery carriers, tissue engineering scaffolds, and other advanced material applications where controlled degradation and biocompatibility are required .

特性

IUPAC Name

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMVHRLCZAUDM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585063
Record name 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125229-60-9
Record name 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

preparation of bis-allyl L-aspartate tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preparation of Bis-Allyl L-Aspartate Tosylate

CAS No: 125229-60-9 Synonyms: Diallyl L-aspartate p-toluenesulfonate; L-Aspartic acid bis-allyl ester tosylate salt.[1]

Part 1: Executive Summary

Bis-allyl L-aspartate tosylate is a specialized amino acid derivative serving as a critical monomer in the synthesis of functionalized polyaspartamides and a cross-linking agent in peptide chemistry. The presence of two allyl ester groups allows for post-polymerization modification via thiol-ene "click" chemistry or radical cross-linking, while the p-toluenesulfonate (tosylate) counterion ensures the stability of the primary amine, preventing premature oxidation or side reactions during storage.

This guide provides a definitive, self-validating protocol for the synthesis of bis-allyl L-aspartate tosylate via acid-catalyzed Fischer esterification. Unlike generic esterification procedures, this method utilizes azeotropic water removal (Dean-Stark) to drive the equilibrium to completion, ensuring high yield and purity.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis proceeds via a Fischer esterification mechanism. L-Aspartic acid possesses two carboxylic acid groups (


 and 

). Both must be esterified with allyl alcohol. The reaction is reversible; therefore, the equilibrium is driven forward by the continuous removal of water and the use of excess alcohol.

p-Toluenesulfonic acid (p-TsOH) plays a dual role:

  • Catalyst: It protonates the carbonyl oxygens of the carboxylic acids, increasing their electrophilicity for nucleophilic attack by allyl alcohol.

  • Stabilizing Agent: It protonates the

    
    -amino group of aspartic acid, forming a stable ammonium tosylate salt. This prevents the amine from acting as a nucleophile (which could lead to polymerization or amide formation) and renders the final product a crystalline solid rather than an unstable oil.
    

Reaction Scheme:



ReactionMechanism Asp L-Aspartic Acid (Zwitterion) Inter Tetrahedral Intermediate Asp->Inter Protonation & Nucleophilic Attack Allyl Allyl Alcohol (Excess) Allyl->Inter Protonation & Nucleophilic Attack TsOH p-TsOH (Catalyst/Salt Former) TsOH->Inter Protonation & Nucleophilic Attack Water Water (Removed via Dean-Stark) Inter->Water Azeotropic Distillation Product Bis-Allyl L-Aspartate Tosylate Salt Inter->Product Elimination

Figure 1: Mechanistic pathway for the acid-catalyzed esterification of L-aspartic acid.

Part 3: Experimental Protocol

Materials & Equipment
ReagentCAS No.[2][3][4][5]MW ( g/mol )RoleHazards
L-Aspartic Acid 56-84-8133.10SubstrateIrritant
Allyl Alcohol 107-18-658.08Reagent/SolventToxic, Lachrymator , Flammable
p-TsOH

H

O
6192-52-5190.22CatalystCorrosive
Toluene 108-88-392.14SolventFlammable, Health Hazard
Diethyl Ether 60-29-774.12PrecipitantExtremely Flammable

Equipment:

  • Round-bottom flask (250 mL or 500 mL).

  • Dean-Stark trap (Critical for water removal).

  • Reflux condenser.

  • Magnetic stirrer and oil bath.

  • Vacuum filtration setup.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a fume hood, charge the round-bottom flask with L-Aspartic acid (13.3 g, 0.10 mol) .

  • Add p-Toluenesulfonic acid monohydrate (20.9 g, 0.11 mol) . Note: A slight excess ensures complete protonation of the amine.

  • Add Allyl alcohol (29.0 g, 0.50 mol) . Note: 5 equivalents are used to drive the equilibrium.

  • Add Toluene (150 mL) .

  • Attach the Dean-Stark trap filled with toluene and the reflux condenser.

Step 2: Azeotropic Reflux

  • Heat the mixture to vigorous reflux (Oil bath ~130°C).

  • Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~3.6 mL (0.20 mol), plus hydration water from p-TsOH (~1.8 mL).

  • Continue reflux until water evolution ceases completely (typically 5–8 hours ). The solution should become clear and homogeneous.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotary Evaporator) to remove excess allyl alcohol and most of the toluene. A viscous oil or semi-solid residue will remain.

  • Precipitation: Add Diethyl ether (200 mL) to the residue with vigorous stirring. The bis-allyl L-aspartate tosylate should precipitate as a white crystalline solid.

    • Troubleshooting: If an oil forms, decant the ether, add fresh ether, and scratch the flask walls to induce crystallization. Cooling in an ice bath helps.

  • Filter the solid using a Büchner funnel and wash with cold ether (2 x 50 mL).

Step 4: Purification

  • Recrystallize the crude product from a mixture of Ethanol/Diethyl Ether or Isopropanol .

  • Dry the crystals in a vacuum desiccator over P

    
    O
    
    
    
    or silica gel.

Workflow Start Mix L-Asp, p-TsOH, Allyl Alcohol in Toluene Reflux Reflux with Dean-Stark (Remove H2O) Start->Reflux Conc Concentrate via Rotovap (Remove Solvent/Excess Alcohol) Reflux->Conc Precip Add Diethyl Ether (Induce Crystallization) Conc->Precip Filter Vacuum Filtration & Wash Precip->Filter Dry Dry under Vacuum Filter->Dry End Pure Bis-Allyl L-Aspartate Tosylate Dry->End

Figure 2: Operational workflow for the synthesis and isolation process.

Part 4: Characterization & Quality Control

To validate the identity of the synthesized compound, compare analytical data against the following expected parameters.

TechniqueParameterExpected Signal / ValueAssignment
Melting Point Range130–135 °C (Typical for Asp-diester tosylates)Crystalline purity check.
1H NMR

7.70 (d, 2H)
Aromatic CH (Tosylate)
(DMSO-d6 or CDCl3)

7.10 (d, 2H)
Aromatic CH (Tosylate)

5.90 (m, 2H)
Vinyl CH (

)

5.20–5.40 (m, 4H)
Terminal Alkene (

)

4.65 (d, 4H)
Allylic

(

)

4.45 (m, 1H)

-CH (Aspartate)

3.05 (m, 2H)

-CH

(Aspartate)

2.30 (s, 3H)
Methyl

(Tosylate)

8.50 (br s, 3H)
Ammonium

Critical Quality Attributes (CQA):

  • Absence of Water: The presence of broad water peaks in NMR indicates incomplete drying.

  • Stoichiometry: Integration of the Tosylate methyl (3H) vs. Allyl vinyl protons (2H + 2H = 4H) should be approximately 3:4.

Part 5: Safety & Handling

  • Allyl Alcohol Toxicity: Allyl alcohol is highly toxic and a potent lachrymator. All operations must be performed in a well-ventilated fume hood. Double-gloving (nitrile) is recommended.

  • p-TsOH Corrosivity: Causes severe skin burns and eye damage. Handle with care.

  • Waste Disposal: The filtrate contains toluene and allyl alcohol. It must be disposed of as halogen-free organic solvent waste. Do not pour down the drain.

References

  • Compound Identification: L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS 125229-60-9).[1] ChemicalBook. Link

  • General Methodology (Fischer Esterification): Cohen, S. G., & Khedouri, E. (1961). Requirements for Active Site in

    
    -Chymotrypsin. Journal of the American Chemical Society, 83(20), 4228–4232. (Describes general amino acid ester tosylate synthesis). Link
    
  • Allyl Ester Applications: Godeau, G., et al. (2016). Allyl-terminated polymers.... MDPI. (Contextualizes the utility of allyl-functionalized monomers). Link

  • Reaction Setup (Dean-Stark): Dean-Stark Apparatus. Chemistry LibreTexts. Link

Sources

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt chemical properties

Technical Monograph: L-Aspartic Acid Bis-Allyl Ester -Toluenesulfonate

Executive Summary

L-Aspartic acid bis-allyl ester


This guide details the physicochemical profile, synthetic pathways, and the specific utility of the allyl ester moiety as an orthogonal protecting group —stable to both acidic (Boc) and basic (Fmoc) conditions, yet selectively cleavable via Palladium(0) catalysis.

Molecular Architecture & Physicochemical Profile

The compound consists of an L-aspartic acid core where both the




Chemical Identity
PropertyDetail
IUPAC Name (2S)-1,4-bis(prop-2-en-1-yl) 2-aminobutanedioate; 4-methylbenzenesulfonic acid
Common Name L-Aspartic acid diallyl ester tosylate
Molecular Formula

Molecular Weight 213.23 (Free Base) + 172.20 (TsOH) = 385.43 g/mol
CAS Number 175671-08-2 (Generic for salt form); 112883-40-6 (Free base)
Appearance White to off-white crystalline powder
Solubility & Stability Matrix

The choice of the tosylate anion over hydrochloride is deliberate to enhance handling properties.

Solvent SystemSolubility BehaviorApplication Relevance
DMF / DMSO / NMP HighIdeal for peptide coupling reactions.
Methanol / Ethanol Moderate to HighUsed for recrystallization.
Dichloromethane (DCM) ModerateSoluble enough for acylation reactions.
Diethyl Ether / Hexanes InsolubleCritical: Used as antisolvents for precipitation/workup.
Water SolubleAvoid prolonged exposure to prevent ester hydrolysis.

Synthetic Methodology: Azeotropic Esterification

The synthesis relies on Fischer esterification driven by azeotropic water removal.

Reaction Protocol

Reagents: L-Aspartic Acid (1.0 eq), Allyl Alcohol (5.0–10.0 eq),



  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add L-Aspartic acid,

    
    -TsOH monohydrate, and Toluene. Add Allyl Alcohol last.
    
  • Reflux: Heat the mixture to reflux (~110°C). Water generated by esterification will co-distill with Toluene/Allyl Alcohol and collect in the trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 5–8 hours). The solution should become clear.

  • Concentration: Remove excess Allyl Alcohol and Toluene under reduced pressure (Rotovap) to obtain a viscous oil.

  • Crystallization (Critical Step):

    • Dissolve the oil in a minimum volume of DCM or MeOH.

    • Slowly add cold Diethyl Ether (or MTBE) with vigorous stirring.

    • The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold ether, and dry under high vacuum over

    
    .
    
Synthetic Workflow Diagram

SynthesisWorkflowReagentsReagents:L-Asp + Allyl Alcohol+ p-TsOHProcessAzeotropic Reflux(Dean-Stark Trap)Temp: 110°CReagents->Process- H2O removalWorkupVacuum Concentration& Ether PrecipitationProcess->WorkupClear SolutionProductFinal Product:L-Asp(OAll)-OAll · TsOH(Crystalline Solid)Workup->ProductFiltration

Figure 1: Azeotropic synthesis workflow maximizing yield via equilibrium displacement.

Application Logic: Orthogonal Protection

In peptide synthesis, "orthogonality" allows the selective deprotection of one group without affecting others. The allyl ester is unique because it is stable to the two primary deprotection conditions used in solid-phase peptide synthesis (SPPS).

Stability Comparison
  • Acid Stable: Stable to TFA (used to remove Boc or

    
    -Butyl groups).
    
  • Base Stable: Stable to 20% Piperidine (used to remove Fmoc groups).

  • Cleavage: Removed strictly by Palladium(0) catalysis under neutral conditions.

This property makes L-Aspartic acid bis-allyl ester ideal for:

  • Cyclic Peptide Synthesis: Protecting the side-chain (Asp-

    
    -COOH) and C-terminus (
    
    
    -COOH) with allyl groups allows on-resin cyclization (head-to-tail or side-chain-to-tail) by selectively unmasking these sites while the N-terminus remains protected.
  • Polymerization: Used as a monomer for Poly(aspartic acid) derivatives where the allyl group can be post-polymerization modified (e.g., via "thiol-ene" click chemistry).

Deprotection Protocol: Pd(0) Catalysis

Removal of the allyl esters requires a Palladium(0) catalyst and a nucleophilic scavenger to accept the allyl cation.

Reagents
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    ] (typically 1–5 mol%).
  • Scavenger: Phenylsilane (

    
    ), Morpholine, or Dimedone.
    
  • Solvent: Dry DCM or THF under Argon/Nitrogen atmosphere.

Mechanism

The reaction proceeds via a


Mechanistic Pathway Diagram

DeprotectionMechanismSubstrateAllyl Ester Substrate(R-CO-O-Allyl)ComplexPd-Pi-Allyl Complex[R-COO- Pd+ Allyl]Substrate->ComplexOxidative AdditionPd0Pd(PPh3)4(Catalyst)Pd0->ComplexOxidative AdditionProductDeprotected Acid(R-COOH)Complex->ProductRelease CarboxylateByproductAllylated ScavengerComplex->ByproductScavenger AttackScavengerNucleophile Scavenger(PhSiH3 / Morpholine)Byproduct->Pd0Regenerate Catalyst

Figure 2: Tsuji-Trost type deprotection mechanism via Palladium(0) catalysis.

Quality Control & Handling

Analytical Specifications

To ensure the integrity of the salt for research applications, the following QC parameters are recommended:

  • 1H NMR (DMSO-d6): Confirm the presence of the Tosylate aromatic protons (7.1 and 7.5 ppm, doublet) and the Allyl vinyl protons (5.8–6.0 ppm multiplet, 5.2–5.4 ppm doublet of doublets).

  • Melting Point: Typical range 110–140°C (Note: Tosylate salts generally have sharp melting points; broad ranges indicate residual solvent or hydrolysis).

  • TLC: Silica gel; Eluent:

    
    -Butanol/Acetic Acid/Water (3:1:1). Visualize with Ninhydrin (purple spot).
    
Storage
  • Store at 2–8°C .

  • Keep container tightly sealed; while less hygroscopic than HCl salts, the ester linkages are susceptible to hydrolysis over long periods if exposed to moisture.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for allyl ester stability and deprotection conditions).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Review of orthogonal protection strategies including allyl/Alloc).

  • Tsuji, J. (1986). "Palladium-catalyzed reactions of allyl esters and ethers." Tetrahedron, 42(16), 4361-4401. (Foundational mechanism for Pd-catalyzed deprotection).

  • Waldmann, H., & Kunz, H. (1983). "Allyl Esters as Carboxy-Protecting Groups in the Synthesis of Labile O-Glycopeptides." Liebigs Annalen der Chemie, 1983(10), 1712-1725. (Early application of allyl esters in sensitive synthesis).

  • Chem-Impex International. "L-Aspartic acid dibenzyl ester p-toluenesulfonate salt." (Homologous compound data for physicochemical inference).

An In-Depth Technical Guide to L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt (CAS No. 125229-60-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a key building block in modern synthetic and medicinal chemistry. Its unique structural features, combining the chirality of L-aspartic acid with the versatile reactivity of allyl protecting groups and the advantageous properties of a tosylate salt, make it an invaluable intermediate in the synthesis of complex peptides and other bioactive molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its synthesis and characterization to its applications and safe handling.

Compound Profile and Physicochemical Properties

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt , identified by the CAS number 125229-60-9 , is a white to off-white crystalline solid. The p-toluenesulfonate (tosylate) salt form enhances the compound's stability and solubility in organic solvents, facilitating its use in various synthetic applications.[1]

PropertyValueSource
CAS Number 125229-60-9[2]
Molecular Formula C₁₇H₂₃NO₇S[2]
Molecular Weight 385.43 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in many organic solvents[1]

Synthesis and Purification

The synthesis of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is analogous to the well-established Fischer-Speier esterification of other amino acid esters.[4] The general approach involves the reaction of L-aspartic acid with an excess of allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in a solvent capable of forming an azeotrope with water, such as benzene or toluene, to drive the esterification to completion by removing the water byproduct.

A detailed, analogous procedure for the synthesis of the dibenzyl ester provides a robust framework for the preparation of the bis-allyl ester:

Experimental Protocol: Synthesis of L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt (Adapted from a similar synthesis)
  • Reaction Setup: A stirred mixture of L-aspartic acid (1.0 mole), allyl alcohol (6.0 moles), p-toluenesulfonic acid monohydrate (1.05 moles), and a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Esterification: The mixture is heated to reflux. The water formed during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is precipitated by the addition of a non-polar solvent, such as diethyl ether.

  • Purification: The crude product is collected by filtration, washed with the non-polar solvent to remove excess reagents, and then recrystallized from a suitable solvent system, such as methanol/ether, to yield the purified L-Aspartic acid bis-allyl ester p-toluenesulfonate salt.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product L-Aspartic Acid L-Aspartic Acid Reflux in Toluene Reflux in Toluene L-Aspartic Acid->Reflux in Toluene Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reflux in Toluene p-Toluenesulfonic Acid p-Toluenesulfonic Acid p-Toluenesulfonic Acid->Reflux in Toluene Azeotropic Water Removal Azeotropic Water Removal Reflux in Toluene->Azeotropic Water Removal Precipitation with Ether Precipitation with Ether Azeotropic Water Removal->Precipitation with Ether Recrystallization Recrystallization Precipitation with Ether->Recrystallization L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt Recrystallization->L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt

Caption: Synthesis workflow for L-Aspartic acid bis-allyl ester p-toluenesulfonate salt.

Characterization

The structural integrity and purity of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt are confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl groups, including multiplets in the vinyl region (δ 5.0-6.0 ppm) and a doublet for the methylene protons adjacent to the ester oxygen (δ ~4.6 ppm). Signals corresponding to the aspartic acid backbone and the tosylate aromatic protons would also be present.[5][6]

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester groups, the olefinic carbons of the allyl groups, and the carbons of the aspartic acid and tosylate moieties.[7][8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the ester carbonyl groups (around 1730-1750 cm⁻¹), the C=C stretching of the allyl groups (around 1645 cm⁻¹), and the sulfonate group of the tosylate anion (strong absorptions in the 1120-1220 cm⁻¹ and 1000-1040 cm⁻¹ regions). The N-H stretching of the protonated amine will also be visible.[9][10]

Applications in Drug Development and Peptide Synthesis

The primary application of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt lies in its role as a versatile building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[11]

Allyl Groups as Orthogonal Protecting Groups

The allyl ester groups serve as protecting groups for the carboxylic acid functionalities of the aspartic acid residue. A key advantage of allyl protecting groups is their orthogonality to other commonly used protecting groups in peptide synthesis, such as the acid-labile Boc (tert-butyloxycarbonyl) and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) groups.[9][12] This orthogonality allows for the selective deprotection of the allyl esters without affecting other protected functional groups in the peptide chain.

Deprotection of Allyl Esters

The removal of the allyl protecting groups is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[13] This mild deprotection strategy is compatible with sensitive peptide structures.

Deprotection_Workflow cluster_starting_material Protected Peptide cluster_reagents Deprotection Reagents cluster_product Deprotected Peptide Peptide-Asp(OAll)-... Peptide-Asp(OAll)-... Reaction Reaction Peptide-Asp(OAll)-...->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Nucleophilic Scavenger Nucleophilic Scavenger Nucleophilic Scavenger->Reaction Peptide-Asp(OH)-... Peptide-Asp(OH)-... Reaction->Peptide-Asp(OH)-...

Caption: General workflow for the deprotection of allyl esters in peptide synthesis.

Role of the p-Toluenesulfonate Salt

The tosylate salt form offers several advantages in the context of drug development and synthesis:

  • Improved Handling: The salt is a crystalline solid, which is easier to handle, weigh, and store compared to a potentially oily or hygroscopic free amine.

  • Enhanced Stability: The formation of the tosylate salt protects the free amino group, preventing side reactions and improving the shelf-life of the compound.

  • Increased Solubility: Tosylate salts often exhibit improved solubility in organic solvents commonly used in synthetic chemistry.[1]

Safety and Handling

As with all chemical reagents, L-Aspartic acid bis-allyl ester p-toluenesulfonate salt should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of dust formation, a respirator may be necessary.[4][14]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a strategically designed molecule that offers significant advantages to the synthetic chemist. Its utility in providing a stable, easily handleable source of L-aspartic acid with orthogonally protected carboxylic acid groups makes it a valuable tool in the synthesis of complex peptides and other pharmaceutical intermediates. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and drug development.

References

  • EP0518295A2 - Allyl side chain protection in peptide synthesis - Google P
  • L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | 125229-60-9 - Sigma-Aldrich. (URL: not available)
  • L-Aspartic acid | C4H7NO4 | CID 5960 - PubChem. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])

  • General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. (URL: [Link])

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (URL: [Link])

  • Tosyl group - Wikipedia. (URL: [Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google P
  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. - SciSpace. (URL: [Link])

  • EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google P
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - NIH. (URL: [Link])

  • Thioesters of amino acid derivatives as thioacylating agents in thiopeptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed. (URL: [Link])

  • 1 H NMR spectrum of allyl group-modified PSI in d 6-DMSO - ResearchGate. (URL: [Link])

  • Infrared and laser Raman spectral studies of bis(DL-aspartic acid) sulfate - ResearchGate. (URL: [Link])

  • FTIR spectra of (a) aspartic acid (ASP), (b) citric acid (CA) and (c)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester | C15H16NO6. (URL: [Link])

Sources

An In-Depth Technical Guide to L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt, a key building block in modern peptide synthesis and related organic chemistry disciplines. We will delve into its chemical properties, provide a detailed, field-tested protocol for its synthesis and purification, and explore its critical applications, particularly in the context of orthogonal protection strategies. This document is intended to serve as a practical resource for researchers, offering both theoretical grounding and actionable methodologies.

Introduction: The Strategic Importance of Allyl-Protected Aspartic Acid

In the intricate field of peptide synthesis, the ability to selectively deprotect specific functional groups is paramount. This necessity has led to the development of orthogonal protecting group strategies, which allow for the sequential removal of different protective moieties without affecting others. L-Aspartic acid, with its side-chain carboxyl group, presents a common challenge: the potential for aspartimide formation, a deleterious side reaction that can lead to chain termination and the formation of impurities.

The use of allyl esters as protecting groups for the carboxylic acid functions of L-aspartic acid offers a robust solution to this challenge. The allyl group is stable under the conditions used for the removal of common Nα-protecting groups like Fmoc and Boc, yet it can be selectively cleaved under mild conditions using a palladium(0) catalyst. This orthogonality is the cornerstone of its utility. L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a crystalline, stable, and readily handled form of this valuable building block, making it an ideal starting material for complex synthetic endeavors.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. This section outlines the key characteristics of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt.

Molecular Structure and Weight

Molecular Formula: C₁₇H₂₃NO₇S

Molecular Weight: 385.43 g/mol [1]

Structure:

Caption: Chemical structure of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 385.43 g/mol [1]
CAS Number 125229-60-9[1]

Note: Experimental data such as melting point, specific rotation, and detailed spectroscopic data for this specific salt are not consistently reported in publicly available literature. The characterization section below provides expected spectral features based on analogous compounds and general principles.

Expected Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the allyl groups, the aspartic acid backbone, and the p-toluenesulfonate counter-ion.

    • Allyl Protons: Multiplets in the range of 5.8-6.0 ppm (for the -CH=), and 5.2-5.4 ppm (for the =CH₂). The -CH₂-O- protons would appear as doublets around 4.6-4.7 ppm.

    • Aspartic Acid Backbone: The α-proton (-CH(NH₃⁺)-) would likely appear as a triplet or multiplet around 4.0-4.2 ppm. The β-protons (-CH₂-) would be diastereotopic and appear as two separate multiplets in the range of 2.9-3.2 ppm.

    • p-Toluenesulfonate Protons: The aromatic protons will appear as two doublets in the aromatic region (7.2-7.8 ppm), and the methyl protons will be a singlet around 2.4 ppm.

    • Ammonium Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ester Carbonyls: Resonances for the two ester carbonyl carbons are expected in the region of 168-172 ppm.

    • Allyl Carbons: The olefinic carbons should appear around 118-120 ppm (=CH₂) and 131-133 ppm (-CH=). The -CH₂-O- carbon would be expected around 66-67 ppm.

    • Aspartic Acid Backbone: The α-carbon should resonate around 50-52 ppm, and the β-carbon around 35-37 ppm.

    • p-Toluenesulfonate Carbons: Aromatic carbons will have characteristic shifts in the 125-145 ppm region, with the methyl carbon appearing around 21 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretching: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

    • C=O Stretching: Strong absorption peaks around 1730-1750 cm⁻¹ for the ester carbonyl groups.

    • C=C Stretching: A peak of medium intensity around 1645 cm⁻¹ for the allyl C=C double bond.

    • S=O Stretching: Strong, characteristic absorptions for the sulfonate group around 1220 cm⁻¹ and 1040 cm⁻¹.

Synthesis and Purification: A Validated Protocol

The following protocol is adapted from the well-established synthesis of L-Aspartic acid dibenzyl ester p-toluenesulfonate salt and is expected to yield the desired bis-allyl ester with high purity. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme

G L-Aspartic_Acid L-Aspartic Acid Reaction_Vessel Reflux with Dean-Stark Trap L-Aspartic_Acid->Reaction_Vessel Allyl_Alcohol Allyl Alcohol (Excess) Allyl_Alcohol->Reaction_Vessel p-TsOH p-Toluenesulfonic Acid (Catalyst) p-TsOH->Reaction_Vessel Benzene Benzene (Azeotropic Solvent) Benzene->Reaction_Vessel Product L-Aspartic Acid bis-allyl ester p-toluenesulfonate salt Reaction_Vessel->Product Azeotropic removal of water

Caption: Synthetic workflow for L-Aspartic acid bis-allyl ester p-toluenesulfonate salt.

Step-by-Step Methodology

Materials:

  • L-Aspartic Acid

  • Allyl Alcohol (reagent grade, anhydrous)

  • p-Toluenesulfonic acid monohydrate

  • Benzene (anhydrous)

  • Diethyl ether (anhydrous)

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine L-Aspartic acid, a significant excess of allyl alcohol (approximately 6-8 molar equivalents), and a slight molar excess of p-toluenesulfonic acid monohydrate (approximately 1.02 molar equivalents). Add anhydrous benzene as the azeotropic solvent.

    • Causality: The excess allyl alcohol serves as both a reactant and a solvent, driving the equilibrium towards the ester product according to Le Chatelier's principle. p-Toluenesulfonic acid acts as the acid catalyst for the Fischer esterification. Benzene forms an azeotrope with the water produced during the reaction, allowing for its efficient removal via the Dean-Stark trap, which is crucial for driving the reaction to completion.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap (typically 12-18 hours).

    • Causality: The continuous removal of water is the primary driving force for this esterification. Monitoring the water collection provides a direct measure of the reaction's progress.

  • Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. Dilute the solution with additional benzene, followed by the addition of a larger volume of anhydrous diethyl ether with stirring. A white solid precipitate should form.

    • Causality: The product is soluble in the benzene/allyl alcohol mixture but insoluble in the less polar diethyl ether. This precipitation allows for the initial isolation of the crude product from the unreacted starting materials and byproducts that remain in solution.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid extensively with anhydrous diethyl ether to remove any residual soluble impurities. Dry the crude product under vacuum.

    • Causality: The ether wash is critical for removing any remaining starting materials or soluble byproducts, leading to a purer crude product.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Causality: Recrystallization is a powerful purification technique that relies on the difference in solubility of the desired product and impurities at different temperatures. The slow cooling promotes the formation of well-defined crystals of the pure product, while impurities tend to remain in the mother liquor.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under high vacuum to a constant weight.

    • Causality: Washing with cold methanol removes any residual mother liquor without significantly dissolving the purified product. Drying under high vacuum ensures the complete removal of residual solvents.

Applications in Research and Development

The primary application of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt lies in its use as a versatile building block in solid-phase peptide synthesis (SPPS), particularly when orthogonal protection schemes are required.

Orthogonal Protection in Solid-Phase Peptide Synthesis

G cluster_0 Peptide Synthesis Cycle cluster_1 Orthogonal Deprotection Start Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Couple Next Fmoc-AA-OH Fmoc_Deprotection->Coupling Coupling->Start Repeat for chain elongation Allyl_Protected_Peptide Peptide with Asp(OAll) residue Coupling->Allyl_Protected_Peptide Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄) Allyl_Protected_Peptide->Allyl_Deprotection Side_Chain_Modification Selective Side-Chain Modification Allyl_Deprotection->Side_Chain_Modification

Caption: Workflow illustrating the use of allyl protection in orthogonal peptide synthesis.

The allyl esters of the aspartic acid residue are stable to the basic conditions (e.g., piperidine in DMF) used to remove the Nα-Fmoc group during standard SPPS.[2] This allows for the incorporation of the Asp(OAll) residue at any desired position in the peptide chain. Once the full-length peptide is assembled, the allyl groups can be selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane or morpholine.[2][3] This deprotection unmasks the side-chain carboxyl group, which can then be used for:

  • On-resin cyclization: Formation of lactam bridges with a side-chain amine (e.g., from Lysine) or the N-terminal amine to generate cyclic peptides.

  • Branched peptide synthesis: Elongation of a second peptide chain from the aspartic acid side chain.

  • Conjugation: Attachment of labels, tags, or other molecules to a specific site on the peptide.

Prevention of Aspartimide Formation

A significant advantage of using side-chain protected aspartic acid derivatives is the mitigation of aspartimide formation. This intramolecular cyclization reaction is particularly problematic at Asp-Gly and Asp-Ser sequences and can lead to racemization and the formation of β-peptide linkages. By protecting the side-chain carboxyl group as an allyl ester, the nucleophilicity of the carboxylate is masked, thus preventing this undesirable side reaction.[3]

Conclusion

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a strategically important reagent for any researcher engaged in advanced peptide synthesis or the synthesis of complex organic molecules. Its key advantages—stability, ease of handling, and the orthogonality of the allyl protecting groups—make it an invaluable tool for overcoming common synthetic challenges, most notably the prevention of aspartimide formation and the facilitation of selective side-chain modifications. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their work.

References

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 671-682.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.
  • Dohmen, S., Reiher, M., Albat, D., & Schmalz, H. G. (2020). Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics.
  • Guichard, G., & Huc, I. (2011). Synthetic foldamers.
  • Belshaw, P. J., Mzengeza, S., & Lajoie, G. A. (1990). Chlorotrimethylsilane mediated formation of omega-allyl esters of aspartic and glutamic acids.
  • PubChem. (n.d.). L-Aspartic acid diallyl ester. Retrieved from [Link]

  • Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • L-Aspartic acid bis-allyl ester p-toluenesulfonate salt. (n.d.). Di Giovanni. Retrieved from [Link]

  • L-Aspartic acid bis-allyl ester p-toluenesulfonate salt. (n.d.). Val d'Isère. Retrieved from [Link]

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mechanism of allyl protection for aspartic acid side chain

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism and Application of Allyl Protection for the Aspartic Acid Side Chain

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theory and practice of using an allyl protecting group for the β-carboxyl function of aspartic acid in peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical mechanisms, provides field-tested protocols, and addresses critical side reactions to ensure successful implementation in complex synthetic strategies.

Introduction: The Strategic Imperative for Orthogonal Protection

In the intricate world of solid-phase peptide synthesis (SPPS), the ability to selectively unmask a specific functional group on a resin-bound peptide chain is paramount. This capability, known as orthogonality, opens the door to complex peptide architectures such as cyclic peptides, branched constructs, and site-specifically modified molecules. The protection of the aspartic acid side chain's carboxylic acid is a critical consideration due to its potential to engage in deleterious side reactions.

The allyl (All) ester is a premier choice for this role. It offers robust stability to the conditions used for removing both the temporary Nα-Fmoc group (piperidine) and the permanent side-chain protecting groups cleaved by strong acid (e.g., tert-butyl, trityl).[1][2][3] Its removal is instead achieved under exceptionally mild and specific conditions via palladium(0)-catalyzed allylic cleavage, making it a truly orthogonal protecting group.[3][4][5] This guide will elucidate the mechanism of this elegant deprotection strategy and its practical application.

The Protected Building Block: Fmoc-Asp(OAll)-OH

The journey begins with the incorporation of the protected amino acid monomer, Fmoc-Asp(OAll)-OH .

  • Nα-Fmoc group: Provides temporary protection of the alpha-amino group, cleaved by mild base (e.g., piperidine) at each synthesis cycle.[6]

  • β-Allyl ester (OAll): Protects the side-chain carboxyl group. It is stable to both the basic conditions of Fmoc removal and the strong acidic conditions (like trifluoroacetic acid, TFA) used for final peptide cleavage from the resin.[3][7]

  • α-Carboxyl group: Remains free to participate in peptide bond formation.[6]

The incorporation of Fmoc-Asp(OAll)-OH into a growing peptide chain follows standard SPPS coupling protocols.

The Core Deprotection Mechanism: Palladium(0)-Catalyzed Allyl Cleavage

The selective removal of the allyl group is the cornerstone of this strategy. The process is a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost type allylation.[1] The mechanism involves the formation of a π-allylpalladium complex, followed by the capture of the allyl group by a nucleophilic "scavenger."

The key players in this reaction are:

  • Palladium(0) Catalyst: The most common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .[5][8] This complex serves as the source of the active Pd(0) species that coordinates with the allyl group's double bond.

  • Allyl Scavenger: A nucleophile that irreversibly traps the activated allyl group, driving the equilibrium towards deprotection. Phenylsilane (PhSiH₃) is a highly effective and neutral scavenger.[1][4][9] Other scavengers like morpholine, dimedone, or derivatives of barbituric acid are also used.[10]

The catalytic cycle can be visualized as follows:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl ester. This is followed by an oxidative addition step where the Pd(0) inserts into the carbon-oxygen bond, cleaving the ester and forming a cationic η³-π-allylpalladium(II) complex. The carboxylate of the aspartic acid side chain is now liberated.

  • Nucleophilic Attack (Scavenger): The allyl scavenger attacks the π-allyl complex. In the case of a hydride donor like phenylsilane, it can attack the palladium center, followed by reductive elimination to form an allylsilane and regenerate the Pd(0) catalyst.[1]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to participate in another deprotection cycle.

Allyl Deprotection Mechanism cluster_cycle Catalytic Cycle Asp_OAll Asp(OAll)-Peptide Pi_Complex π-Allylpalladium(II) Complex + Asp(O-)-Peptide Asp_OAll->Pi_Complex Oxidative Addition Pd0_cat Pd(0)L₂ Pi_Complex->Pd0_cat  Nucleophilic Attack  by Scavenger Scavenged_Allyl Allyl-Scavenger Pi_Complex->Scavenged_Allyl Deprotected_Asp Asp(OH)-Peptide Pi_Complex->Deprotected_Asp Pd0_cat->Asp_OAll Regeneration Pd_Source Pd(PPh₃)₄ Pd_Source->Pd0_cat Provides Scavenger_Source Allyl Scavenger (e.g., PhSiH₃) Scavenger_Source->Pi_Complex caption Fig 1. Catalytic cycle of Pd(0)-mediated allyl deprotection.

Fig 1. Catalytic cycle of Pd(0)-mediated allyl deprotection.

Experimental Protocols and Considerations

Successful deprotection requires careful execution under controlled conditions. While historically performed under strict inert atmospheres, recent studies show that the reaction can be robust even under atmospheric conditions, especially with microwave heating.[11][12]

Standard On-Resin Deprotection Protocol (Manual)

This protocol is a representative example for deprotection on a solid support.

  • Resin Preparation: Swell the peptide-resin (~0.1 mmol scale) in dichloromethane (DCM) in a fritted reaction vessel. Drain the solvent.

  • Inert Atmosphere (Recommended): Flush the reaction vessel with an inert gas like Argon or Nitrogen. While not always strictly necessary, it is good practice to minimize oxygen, which can potentially poison the palladium catalyst.[13][14]

  • Reagent Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents per allyl group) and Phenylsilane (20-25 equivalents per allyl group) in anhydrous DCM.[1][15]

  • Reaction: Add the reagent solution to the resin. Agitate the mixture gently at room temperature.

  • Incubation: Allow the reaction to proceed for 1-2 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Repeat (Optional but Recommended): Drain the reagent solution and repeat the treatment with a fresh solution for another 1-2 hours to ensure complete deprotection.[15]

  • Washing: After the final reaction, thoroughly wash the resin with DCM, followed by DMF. A wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF can help remove residual palladium ions.[16]

  • Proceed: The resin is now ready for the subsequent synthetic step (e.g., side-chain coupling or cyclization).

Data Summary: Deprotection Conditions
Catalyst (eq.)Scavenger (eq.)SolventTimeTemperatureNotesReference
Pd(PPh₃)₄ (0.2)Phenylsilane (20)DCM2 hrsRoom TempStandard manual protocol.[1]
Pd(PPh₃)₄ (3)NMM/AcOH (2.5%/5%)CHCl₃2 hrsRoom TempAutomated synthesizer protocol.[16]
Pd(PPh₃)₄ (0.1)Phenylsilane (25)DCM1 hr (x3)Room TempRepeated deprotection for robustness.[15]
Pd(PPh₃)₄ (cat.)PhenylsilaneDCM3-3.5 hrs totalMicrowaveAutomated microwave-assisted synthesis.[4]
Experimental Workflow

Deprotection Workflow start Start: Peptide-Resin with Asp(OAll) swell Swell Resin in DCM start->swell prepare_reagents Prepare Pd(PPh₃)₄ + Scavenger in DCM swell->prepare_reagents reaction1 Add Reagents Agitate at RT (1-2 hours) prepare_reagents->reaction1 wash_dcm Wash with DCM reaction1->wash_dcm wash_final Thorough Washing (DCM, DMF, Scavenging wash) reaction1->wash_final If single treatment reaction2 Repeat Reaction (Optional) wash_dcm->reaction2 reaction2->wash_final end End: Deprotected Peptide-Resin wash_final->end

Fig 2. General workflow for on-resin Asp(OAll) deprotection.

A Major Pitfall: Aspartimide Formation

The most significant side reaction associated with aspartic acid in Fmoc-SPPS is the formation of a five-membered succinimide ring, known as an aspartimide.[17] This occurs when the backbone amide nitrogen, exposed after Fmoc deprotection, attacks the activated carboxyl group of the Asp side chain.

The use of Asp(OAll) can be susceptible to this side reaction because the unhindered allyl ester provides less steric protection against this intramolecular cyclization compared to bulkier groups like tert-butyl.[3] This side reaction is particularly problematic for Asp-Gly or Asp-Ser sequences.

The resulting aspartimide is undesirable because it can be opened by a nucleophile (like piperidine during subsequent deprotections) to yield a mixture of the correct α-aspartyl peptide and the isomeric, incorrect β-aspartyl peptide.[17]

Aspartimide_Formation Peptide ...-NH Cα-H CH₂-C(=O)OAll Intermediate Cyclic Intermediate (Succinimide Ring) Peptide:n->Intermediate Intramolecular Attack Piperidine Piperidine (Base) Piperidine->Peptide:n Base-catalyzed Products α-Aspartyl Peptide (Desired) β-Aspartyl Peptide (Side Product) Intermediate->Products:n Piperidine Ring Opening

Sources

Technical Guide: Strategic Utilization of p-Toluenesulfonate Salts in Amino Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of peptide synthesis and active pharmaceutical ingredient (API) development, the selection of a counterion is rarely a trivial decision. While hydrochloride (HCl) and trifluoroacetate (TFA) salts are ubiquitous, p-toluenesulfonate (tosylate) salts offer a distinct physicochemical profile that addresses specific challenges in amino acid derivatization.

This guide analyzes the technical role of p-toluenesulfonate salts, specifically focusing on their utility in stabilizing amino acid esters (e.g., benzyl esters), enhancing crystallinity, and mitigating hygroscopicity. It also addresses the critical pharmaceutical compliance aspect regarding genotoxic impurities (GTIs), providing a risk mitigation framework for drug developers.[1]

Part 1: Physicochemical Rationale

Why p-Toluenesulfonate?

The preference for p-toluenesulfonic acid (p-TsOH) over mineral acids (HCl) or volatile organic acids (TFA) is driven by supramolecular chemistry and thermodynamics.

  • Lattice Energy and Crystallinity: The p-toluenesulfonate anion (

    
    ) is a large, hydrophobic, delocalized system. When paired with protonated amino acid esters, it facilitates strong 
    
    
    
    -
    
    
    stacking interactions and Van der Waals forces that are absent in chloride salts. This results in higher lattice energy , promoting the formation of well-defined, non-hygroscopic crystals.
    • Operational Impact: Oils or amorphous solids (common with HCl salts of hydrophobic amino acids) are difficult to purify. Tosylates often precipitate as stable solids, allowing for purification via simple recrystallization rather than chromatography.

  • Solubility Profile: Amino acid tosylates exhibit a "lipophilic salt" character. They maintain solubility in organic solvents used for peptide coupling (DCM, DMF, EtOAc) while resisting solubility in non-polar precipitants (Ether, Hexane), facilitating high-yield isolation.

  • Prevention of Racemization: Unlike stronger mineral acids or conditions requiring high thermal stress, p-TsOH allows for esterification under controlled azeotropic conditions. Recent protocols utilizing cyclohexane instead of toluene have demonstrated the ability to maintain enantiomeric excess (>99% ee) by lowering the reflux temperature, a critical improvement over historical benzene-based methods [1].

Part 2: Synthetic Utility & Protocol

The Fischer-Speier Esterification

The primary application of p-TsOH in this context is the synthesis of amino acid benzyl esters (


).[2] These are vital intermediates where the C-terminus is protected, allowing N-terminal modifications.
Mechanism

p-TsOH acts as a dual-function reagent:

  • Catalyst: Protonates the carboxylic acid carbonyl, making it susceptible to nucleophilic attack by benzyl alcohol.[2]

  • Stabilizer: Protonates the

    
    -amine, preventing nucleophilic interference (polymerization) and precipitating the product as a stable salt to drive equilibrium forward (Le Chatelier’s principle).
    
Standardized Protocol (Cyclohexane Modification)

Note: This protocol replaces hazardous benzene/CCl4 with cyclohexane to improve safety and reduce racemization risk.

Reagents:

  • Amino Acid (1.0 equiv)

  • Benzyl Alcohol (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (1.1 equiv)[2]

  • Cyclohexane (Solvent)[2][3]

Workflow:

  • Charge: Combine amino acid, p-TsOH, and benzyl alcohol in cyclohexane.

  • Reflux: Heat to reflux using a Dean-Stark trap . The cyclohexane-water azeotrope removes water generated by esterification.

  • Monitoring: Continue until water evolution ceases (approx. 4–6 hours).

  • Precipitation: Cool the mixture. Add a non-polar solvent (Ethyl Acetate or Diethyl Ether) to induce precipitation of the tosylate salt.

  • Isolation: Filter the white crystalline solid and wash with ether to remove residual benzyl alcohol.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Critical Control Point Start Raw Materials (Amino Acid + BnOH + p-TsOH) Reflux Dean-Stark Reflux (Cyclohexane, 81°C) Start->Reflux Azeotrope Water Removal (Drives Equilibrium) Reflux->Azeotrope - H2O Cooling Cool to RT Add Et2O/EtOAc Reflux->Cooling Completion Precipitation Crystallization of AA-OBzl • pTsOH Cooling->Precipitation Filtration Filtration & Wash (Remove excess BnOH) Precipitation->Filtration Final Pure Tosylate Salt (>99% ee, Crystalline) Filtration->Final

Caption: Optimized workflow for Amino Acid Benzyl Ester Tosylate synthesis utilizing cyclohexane azeotropic distillation.

Part 3: Pharmaceutical Considerations (Genotoxicity)

The Alkyl Tosylate Risk

For drug development professionals, the use of sulfonic acids introduces a specific regulatory hurdle: Genotoxic Impurities (GTIs) .

The Hazard: p-Toluenesulfonic acid can react with residual low-molecular-weight alcohols (Methanol, Ethanol, Isopropanol) to form Alkyl Tosylates (e.g., Methyl Tosylate, Ethyl Tosylate). These are potent alkylating agents capable of reacting with DNA bases (e.g., N7-guanine), leading to mutagenicity [2].[4]

Risk Assessment Matrix:

Factor Risk Level Mitigation Strategy
Solvent Choice High (if MeOH/EtOH used) Use non-reactive solvents (Cyclohexane, EtOAc) for precipitation.
Reagent Purity Medium Ensure Benzyl Alcohol is free of lower alcohol contaminants.

| Process Condition | High (Acid + Heat + Alcohol) | Avoid refluxing p-TsOH with MeOH/EtOH. Add these solvents only after salt formation if necessary and at low temp. |

Visualization: GTI Formation Pathway

GTI_Risk TsOH p-TsOH (Acid Catalyst) Reaction Esterification (Heat/Acid) TsOH->Reaction Alcohol Residual Alcohol (MeOH, EtOH) Alcohol->Reaction GTI ALKYL TOSYLATE (Genotoxic Impurity) Reaction->GTI Side Reaction DNA DNA Alkylation (Mutagenicity) GTI->DNA

Caption: Mechanism of potential genotoxic impurity formation.[1][5][6] Strict solvent control is required to prevent alkyl tosylate generation.

Part 4: Comparative Analysis

Salt Selection Guide

When should you choose p-TsOH over HCl or TFA?

Featurep-Toluenesulfonate (Tosylate) Hydrochloride (HCl) Trifluoroacetate (TFA)
Crystallinity High (Large anion aids packing)Variable (Often hygroscopic)Low (Often oils/amorphous)
Hygroscopicity Low (Stable in ambient air)High (Requires desiccator)High (Absorbs moisture)
Solubility (Organic) Good (DCM, DMF, CHCl3)Poor (Often requires polar solvents)Excellent
Volatility Non-volatileVolatile (Excess HCl gas)Highly Volatile
UV Absorbance Strong (260nm range)TransparentTransparent
Safety Solid, easy handlingCorrosive gas/liquidCorrosive, toxic vapor

Expert Insight: Use Tosylate when isolating intermediates that need to be stored or weighed precisely (due to non-hygroscopic nature). Use HCl for final deprotection if the drug substance must be a chloride salt. Use TFA primarily in HPLC purification or transient SPPS cleavage, but exchange it later due to toxicity.

References

  • Bolchi, C. et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Amino Acids, 2018.[7] Link

  • Snodin, D.J. "Genotoxic impurities: From structural alerts to qualification." Organic Process Research & Development, 2010. Link

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt." BenchChem Technical Guides, 2025. Link

  • Gore, M. et al. "Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts." Indian Journal of Chemistry, 2004. Link

Sources

structure elucidation of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical development and advanced chemical synthesis, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. The subject of this guide, L-Aspartic acid bis-allyl ester p-toluenesulfonate salt, is a compound with multiple reactive moieties: a chiral amino acid core, two ester functionalities protected by labile allyl groups, and an ionic character conferred by the tosylate counterion. Such a molecule may serve as a critical building block in peptide synthesis or as a precursor for complex active pharmaceutical ingredients.[1] Its precise characterization is not merely an academic exercise; it is a prerequisite for ensuring purity, predicting reactivity, and guaranteeing reproducible outcomes in downstream applications.

This guide eschews a rigid, templated approach. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in a modern analytical laboratory. We will explore not just the "how" but, more critically, the "why" behind each analytical choice, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for structural confirmation. Our objective is to move beyond mere data collection to a state of profound molecular understanding.

The Target Molecule: A Structural Overview

Before embarking on any analytical campaign, a clear hypothesis of the target structure is essential. The compound is an ionic salt formed between the protonated L-Aspartic acid bis-allyl ester cation and the p-toluenesulfonate anion.

  • Cation: L-Aspartic acid diallyl ester.[2] This component features the L-aspartic acid backbone where both the alpha and beta carboxylic acids have been converted to allyl esters. The primary amine is protonated, carrying a positive charge.

  • Anion: p-Toluenesulfonate (Tosylate). This is a common, non-coordinating counterion derived from p-toluenesulfonic acid, used to impart crystallinity and stability to the cationic species.[3]

The complete molecular formula is C₁₇H₂₃NO₇S with a molecular weight of 385.43 g/mol .

Key Structural Features for Verification:

  • L-Aspartic Acid Backbone: The core connectivity of the four-carbon chain with a nitrogen at C2.

  • Stereochemistry: The specific L-configuration at the chiral center (C2).

  • Dual Esterification: Confirmation of two ester groups.

  • Allyl Groups: The presence and connectivity of two intact CH₂-CH=CH₂ moieties.

  • Tosylate Counterion: The presence of the 1,4-disubstituted aromatic ring and the sulfonate group.

  • Ionic Salt Form: Evidence of the protonated amine (-NH₃⁺) and the sulfonate anion (SO₃⁻).

The Analytical Strategy: A Convergent Workflow

The structure elucidation of this molecule demands a synergistic application of multiple analytical techniques. No single method can provide the complete picture. Our strategy is designed to gather orthogonal data points that, when combined, leave no room for ambiguity.

G A Sample Acquisition B Elemental Analysis (CHNOS) A->B Purity Check C Melting Point A->C D 1D NMR (¹H, ¹³C) B->D C->D E 2D NMR (COSY, HSQC) D->E Refine Assignments F FTIR Spectroscopy D->F G High-Resolution MS (ESI+) D->G H Structure Elucidation E->H F->H G->H

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Purity and Empirical Formula

Before investing in complex spectroscopic experiments, we must establish the sample's purity and verify its elemental composition. These foundational data points prevent the misinterpretation of spectra due to contaminants.

Elemental Analysis (CHNOS)

This technique provides the empirical formula by quantifying the mass percentages of its constituent elements. It is a fundamental test of compound identity and purity.

Protocol:

  • Ensure the sample is thoroughly dried under a high vacuum for several hours to remove residual solvents.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Analyze using a calibrated CHNOS elemental analyzer.

  • Perform the analysis in triplicate to ensure precision.

Data Presentation:

ElementTheoretical % (for C₁₇H₂₃NO₇S)Expected Experimental Result
Carbon (C)52.97%52.97% ± 0.4%
Hydrogen (H)6.01%6.01% ± 0.4%
Nitrogen (N)3.63%3.63% ± 0.4%
Oxygen (O)29.05%(Typically by difference)
Sulfur (S)8.32%8.32% ± 0.4%

Causality Insight: A significant deviation from these theoretical values (>0.4%) would strongly suggest the presence of impurities, residual solvent (e.g., water or ethyl acetate), or an incorrect structure.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

Spectroscopy is the core of structure elucidation. We will use a combination of NMR, Mass Spectrometry, and Infrared Spectroscopy to map out the molecule's framework, confirm its mass, and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this salt, we will use a suite of experiments to assign every proton and carbon signal.

Protocol (General):

  • Dissolve ~10-15 mg of the salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of the exchangeable -NH₃⁺ protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data (in DMSO-d₆):

LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
a -CH₃ (Tosylate)~2.29s (singlet)3H
b Ar-H (ortho to -CH₃)~7.11d (doublet)2H
c Ar-H (ortho to -SO₃⁻)~7.48d (doublet)2H
d -NH₃⁺~8.4 (broad)s (singlet)3H
e α-CH~4.50dd (doublet of doublets)1H
f, f' β-CH₂~3.15m (multiplet)2H
g, g' -O-CH₂- (Allyl x2)~4.65d (doublet)4H
h, h' -CH= (Allyl x2)~5.95m (multiplet)2H
i, i' =CH₂ (trans, Allyl x2)~5.35d (doublet)2H
j, j' =CH₂ (cis, Allyl x2)~5.25d (doublet)2H

Chemical shift ranges are based on typical values for these functional groups.[4][5][6]

Expertise & Causality:

  • Tosylate Protons (a, b, c): The methyl group (a ) is a singlet around 2.29 ppm. The aromatic protons show a characteristic AA'BB' system, appearing as two distinct doublets (b , c ) due to the para-substitution.[7]

  • Ammonium Protons (d): The protons on the positively charged nitrogen are deshielded and often exchange with trace water in the solvent, leading to a broad signal. Its presence is strong evidence of the salt form.

  • Aspartate Backbone (e, f): The α-proton (e ) is adjacent to both the ammonium group and an ester, shifting it downfield. It will be split by the two diastereotopic β-protons. The β-protons (f, f' ) are non-equivalent and will appear as a complex multiplet, each split by the α-proton and each other.[8]

  • Allyl Protons (g, h, i, j): This system gives a highly characteristic set of signals. The terminal =CH₂ protons (i, j ) are diastereotopic and split by the methine proton (h ). The methine proton is in turn split by both the cis and trans vinyl protons and the methylene protons (g ), resulting in a complex multiplet.[9] The methylene protons (g ) are coupled to the methine proton.

This experiment identifies all unique carbon atoms. Using a DEPT-135 experiment alongside helps differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

Predicted ¹³C NMR Data (in DMSO-d₆):

AssignmentPredicted δ (ppm)DEPT-135
-CH₃ (Tosylate)~21.0CH₃ (+)
β-CH₂ (Aspartate)~35.0CH₂ (-)
α-CH (Aspartate)~49.0CH (+)
-O-CH₂- (Allyl x2)~66.0CH₂ (-)
=CH₂ (Allyl x2)~119.0CH₂ (-)
Ar-CH (Tosylate)~125.5, ~128.2CH (+)
-CH= (Allyl x2)~132.5CH (+)
Ar-C (ipso-CH₃ and ipso-SO₃⁻)~138.0, ~145.0Quart. (absent)
C=O (α and β esters)~168.0, ~170.0Quart. (absent)

Chemical shifts are estimated based on literature values for similar structures.[10][11][12][13]

2D NMR experiments are the final arbiter of connectivity, creating a visual map of which atoms are coupled to each other.

COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling.

  • Key Expected Cross-Peaks:

    • α-CH (e ) will show a correlation to the β-CH₂ protons (f, f' ).

    • Within the tosyl group, the aromatic protons (b ) will correlate with (c ).

    • Within the allyl groups, the -CH= proton (h ) will correlate with both the -O-CH₂- (g ) and the =CH₂ (i, j ) protons.

HSQC (Heteronuclear Single Quantum Coherence): Shows direct ¹H-¹³C correlations.

  • Key Expected Cross-Peaks: This experiment will directly link every proton signal in the ¹H spectrum to the carbon signal it is attached to in the ¹³C spectrum, confirming the assignments made in the 1D tables.

G cluster_0 Aspartate Backbone Correlations cluster_1 Allyl Group Correlations H_e ¹H: α-CH (~4.50 ppm) H_f ¹H: β-CH₂ (~3.15 ppm) H_e->H_f COSY C_e ¹³C: α-CH (~49.0 ppm) H_e->C_e HSQC C_f ¹³C: β-CH₂ (~35.0 ppm) H_f->C_f HSQC H_g ¹H: -O-CH₂- (~4.65 ppm) H_h ¹H: -CH= (~5.95 ppm) H_g->H_h COSY C_g ¹³C: -O-CH₂- (~66.0 ppm) H_g->C_g HSQC H_ij ¹H: =CH₂ (~5.3 ppm) H_h->H_ij COSY C_h ¹³C: -CH= (~132.5 ppm) H_h->C_h HSQC C_ij ¹³C: =CH₂ (~119.0 ppm) H_ij->C_ij HSQC

Caption: Key 2D NMR correlations for structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the molecular formula. Electrospray ionization (ESI) is the ideal technique for this ionic compound.

Protocol:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution into the ESI source in positive ion mode (ESI+).

  • Acquire the mass spectrum over a range of m/z 50-500.

Expected Results: The analysis should detect the protonated cation [C₁₀H₁₅NO₄ + H]⁺. The tosylate anion will not be visible in positive ion mode.

  • Chemical Formula of Cation: C₁₀H₁₆NO₄⁺

  • Calculated Exact Mass: 214.1074

  • Expected m/z: 214.1074

Trustworthiness: Observing a signal with an m/z value matching the calculated exact mass to within 5 ppm tolerance provides extremely high confidence in the elemental composition of the cationic portion of the molecule.[14] The presence of non-volatile salts in a sample can suppress the ion signal, making proper sample preparation crucial.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides rapid confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol:

  • Acquire a background spectrum.

  • Place a small amount of the dry salt onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure and collect the sample spectrum.

Data Presentation: Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-2800 (broad)N-H stretchAmmonium (-NH₃⁺)
~3080C-H stretch (sp²)Alkene (=C-H) and Aromatic (Ar-H)
~2980C-H stretch (sp³)Aliphatic (-CH₃, -CH₂)
~1740C=O stretchEster
~1645C=C stretchAlkene (Allyl)
~1600, ~1495C=C stretchAromatic Ring (Tosylate)
~1220 & ~1160S=O asymmetric & symmetric stretchSulfonate (-SO₃⁻)
~1180C-O stretchEster

Expertise & Causality:

  • The presence of a strong, sharp peak around 1740 cm⁻¹ is definitive evidence for the ester carbonyls.[16]

  • The dual peaks for the sulfonate group's S=O stretching are a classic signature for this functional group.[17]

  • A very broad and strong absorption centered around 3000 cm⁻¹ is characteristic of the N-H stretching vibrations in an ammonium salt, confirming the ionic nature of the compound.

Synthesis of Evidence: The Final Verdict

G cluster_0 Final Structural Confirmation Structure L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt Aspartate Backbone Allyl Esters (x2) Tosylate Anion Stoichiometry & Purity Data ¹H, ¹³C, COSY, HSQC NMR HRMS (ESI+) FTIR Spectroscopy Elemental Analysis Data:d1->Structure:f1 α-CH/β-CH₂ COSY Data:d1->Structure:f2 Allyl spin system Data:d1->Structure:f3 AA'BB' aromatic signals Data:d2->Structure:f2 m/z = 214.1074 [Cation]+ Data:d3->Structure:f2 ~1740 cm⁻¹ (C=O) ~1645 cm⁻¹ (C=C) Data:d3->Structure:f3 ~1220, 1160 cm⁻¹ (S=O) Data:d4->Structure:f4 Correct %C,H,N,S

Caption: Convergence of analytical data to confirm the final structure.

  • Elemental Analysis confirms the correct ratio of atoms (C₁₇H₂₃NO₇S).

  • FTIR confirms the presence of all key functional groups: ammonium, ester, alkene, and sulfonate.

  • HRMS provides the exact mass of the cationic portion (C₁₀H₁₆NO₄⁺), confirming its elemental formula.

  • NMR Spectroscopy provides the final, unambiguous proof of the molecular skeleton. ¹H and ¹³C NMR identify all unique proton and carbon environments, and 2D NMR (COSY and HSQC) definitively establishes the connectivity between them, proving the structure of the aspartate backbone, the attachment of the allyl esters, and the distinct nature of the tosylate counterion.

This comprehensive, multi-faceted approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative confirmation of the structure of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt.

References

  • Chibata, I., & Kisumi, M. (1965). Process for producing l-aspartic acid. U.S. Patent No. 3,214,345. Washington, DC: U.S.
  • Epstein, P. F., & Ross, J. (1950). Sulfonation of allyl esters. U.S. Patent No. 2,529,537. Washington, DC: U.S.
  • Ghosh, A., et al. (2012). Relative abundance in ESI mass spectra of triazolium salts in methanol a) tosylate series b) triflate series. ResearchGate. [Link]

  • Ishizuka, H., et al. (1973). NMR Study of Amino Acids and Their Derivatives. V. Structures and Formation Constants of Zinc-l-Aspartic Acid Complexes in Aqueous Solution. Bulletin of the Chemical Society of Japan, 46(2), 468-471. [Link]

  • Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(15), 8967-8977. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Tung, H., et al. (2001). Process for the production of L-aspartic acid. U.S. Patent No. 6,280,980. Washington, DC: U.S.
  • El-Sawy, A. A., et al. (2015). Synthesis and Surface Active Properties of Sulfonated Acrylate Esters Based on Al- Cedre Oil. ResearchGate. [Link]

  • Butler, J. L., et al. (2012). Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
  • Ricketts, D., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(11), 1735. [Link]

  • SpectraBase. (n.d.). 2,2-Dimethylhept-6-en-3-yl p-toluenesulfonate. [Link]

  • PubChem. (n.d.). l-Aspartic acid diallyl ester. National Center for Biotechnology Information. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Quora. (2017). How to decipher the L-Aspartic NMR graph. [Link]

  • PrepChem. (n.d.). Synthesis of L-Aspartic acid, dibenzyl ester p-toluenesulfonate (I). [Link]

  • Doc Brown's Chemistry. (n.d.). Structure synthesis amino acids. [Link]

  • Tish, A. B., et al. (2003). Solid-State NMR and the Crystallization of Aspartic and Glutamic Acids. Crystal Growth & Design, 3(6), 997-1002. [Link]

  • Nakka, S., et al. (2024). A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs (methyl and ethyl) in empagliflozin and its tablet dosage forms. Biomedical Chromatography, 38(1), e5755. [Link]

  • ResearchGate. (n.d.). FTIR Analysis of Methyl Ester Sulfonate. [Link]

  • Ajinomoto Co., Inc. (2000). Process for producing l-valine benzyl ester p-toluenesulfonate.
  • Fox, S. W. (1950). Synthesis of aspartic acid. U.S. Patent No. 2,523,744. Washington, DC: U.S.
  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript d3ma00823a1. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide. [Link]

  • ResearchGate. (n.d.). 13C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln3+ Complexes δ (ppm). [Link]

  • PubChem. (n.d.). L-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. [Link]

  • Birken, D. L., & Oldendorf, W. H. (1989). N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Neuroscience and Biobehavioral Reviews, 13(1), 23-31. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the main substances. [Link]

  • Lou, B., et al. (2004). Synthesis and characteristics of an aspartame analogue, L-asparaginyl L-3-phenyllactic acid methyl ester. Acta Biochimica et Biophysica Sinica, 36(6), 385-389. [Link]

  • Lobl, T. J., et al. (1992). Allyl side chain protection in peptide synthesis.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Namboodiri, V. V., & Varma, R. S. (2002). A Convenient Synthesis of Amino Acid Methyl Esters. Tetrahedron Letters, 43(31), 5381-5383. [Link]

  • PubChem. (n.d.). L-Aspartic Acid. National Center for Biotechnology Information. [Link]

Sources

physical and chemical characteristics of allyl-protected aspartic acid

[1][2]

Executive Summary

Fmoc-Asp(OAll)-OH (Fmoc-L-aspartic acid

123412124cyclic peptides (lactams)glycopeptidesbranched peptides2

Physicochemical Profile

The following data aggregates standard industrial specifications for high-purity Fmoc-Asp(OAll)-OH.

ParameterSpecification
Chemical Name N-

-Fmoc-L-aspartic acid

-allyl ester
CAS Number 146982-24-3
Molecular Formula

Molecular Weight 395.41 g/mol
Appearance White to off-white crystalline powder
Melting Point 111 – 115 °C
Purity (HPLC)

98.0%
Optical Rotation

(c=1, DMF)
Solubility Soluble in DMF, DMSO, DCM, Ethyl Acetate
Storage +2°C to +8°C (Desiccated); Stable for >2 years
Structural Configuration

The molecule features the fluorenylmethyloxycarbonyl (Fmoc) group on the


124

4

Chemical Orthogonality & Stability

The strategic value of Fmoc-Asp(OAll)-OH lies in its orthogonality .[1][2] It allows the chemist to expose the aspartic acid side chain while the peptide is still attached to the resin and while other side chains remain protected.

Stability Matrix[1][2]
  • Acid Stability (TFA): Completely Stable. (Resists standard cleavage cocktails).[2]

  • Base Stability (Piperidine): Stable.[2] (Resists Fmoc deprotection cycles).[2]

  • Lability: Cleaved exclusively by

    
     in the presence of a nucleophilic scavenger.[2]
    
Orthogonality Visualization

The following diagram illustrates the three independent deprotection axes used in complex peptide synthesis.

OrthogonalityFigure 1: Orthogonal Protection Scheme. The Allyl group provides a third dimension of stability.FmocFmoc Group(N-Terminus)tButBu/Trt/Pbf(Standard Side Chains)AllylOAll (Allyl Ester)(Asp Side Chain)Base20% Piperidine(Base)Base->FmocCleavesBase->AllylStableAcid95% TFA(Acid)Acid->tBuCleavesAcid->AllylStablePalladiumPd(PPh3)4(Metal Catalyst)Palladium->FmocStablePalladium->tBuStablePalladium->AllylCleaves

Experimental Protocol: Palladium-Catalyzed Deprotection

The removal of the allyl group is a delicate transition metal-catalyzed reaction.[1][2] The mechanism involves the formation of a

5

Critical Note: The choice of scavenger is vital. Phenylsilane (


)

2
Reagents Required[1][2][9]
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].[2][5][6]
    
  • Scavenger: Phenylsilane (

    
    ).[2][5]
    
  • Solvent: Dry Dichloromethane (DCM).[2]

  • Wash Buffer: Sodium Diethyldithiocarbamate (0.02 M in DMF) – Essential for removing Pd residues.[2]

Step-by-Step Workflow (0.1 mmol scale)
  • Preparation (Inert Atmosphere):

    • Weigh 11.5 mg (

      
       eq) of 
      
      
      into a dry vial.
    • Dissolve in 2-3 mL of dry DCM under Argon/Nitrogen.

    • Note: The catalyst is air-sensitive.[1][2] Use fresh catalyst or store under argon.[2]

  • Reaction Setup:

    • Swell the resin-bound peptide (containing Asp(OAll)) in DCM for 15 minutes.

    • Add Phenylsilane (10-20 eq) to the resin.[1][2]

    • Add the Pd-catalyst solution to the resin.[2]

  • Incubation:

    • Agitate gently (shake, do not vortex) for 30 minutes at room temperature.

    • Protect from light (wrap vessel in foil).[2]

  • Repetition:

    • Drain the resin.[7]

    • Repeat steps 2-3 with fresh catalyst and scavenger solution to ensure 100% deprotection.[1][2]

  • Palladium Removal (The "Black Resin" Issue):

    • Pd can stick to the resin, turning it grey/black and interfering with subsequent steps.

    • Wash 1: DCM (3x).[2]

    • Wash 2: 0.02 M Sodium Diethyldithiocarbamate in DMF (3 x 5 min). The solution may turn yellow/brown as it chelates Pd.

    • Wash 3: DMF (5x) to remove the chelator.[2]

Mechanism of Action

The following diagram details the catalytic cycle, highlighting the role of the scavenger.

DeprotectionFigure 2: Palladium-Catalyzed Allyl Deprotection Cycle with Silane Scavenger.StartAsp-O-Allyl(Substrate)ComplexPd(II)-π-Allyl Complex(Intermediate)Start->Complex Oxidative AdditionProductAsp-COOH(Deprotected)Complex->Product Release of AspByproductAllyl-Silane(Inert Waste)Complex->Byproduct Scavenger AttackPd0Pd(PPh3)4(Catalyst)Complex->Pd0 Reductive Elimination(Regeneration)Pd0->Complex CatalysisScavengerPhSiH3(Scavenger)Scavenger->Complex

Key Applications

On-Resin Cyclization (Head-to-Side Chain)

This is the primary use case.[1][2] By removing the Fmoc group (N-terminus) and the Allyl group (Asp side chain) while the peptide is still on the resin, a lactam bridge can be formed using standard coupling reagents (e.g., PyBOP/DIEA).

  • Workflow: Fmoc-SPPS

    
     Allyl Deprotection 
    
    
    Fmoc Deprotection
    
    
    Cyclization
    
    
    Final Cleavage.[1][2]
Prevention of Aspartimide Formation

While bulky esters (like OMpe) are often cited for aspartimide prevention, Allyl esters offer a different advantage. In sequences prone to aspartimide (e.g., Asp-Gly), the Allyl group is electronically distinct from alkyl esters. However, caution is advised : The Allyl ester is not immune to base-catalyzed aspartimide formation during long syntheses.[2]

  • Expert Insight: For extremely aspartimide-prone sequences, consider using Hmb backbone protection or Fmoc-Asp(OMpe)-OH if orthogonality is not required.[1][2] Use Fmoc-Asp(OAll)-OH specifically when you need to manipulate the side chain.[1][2][4]

Troubleshooting & Storage

  • Solubility Issues: If the peptide aggregates during the Pd step (common in DCM), add 5-10% TFE (Trifluoroethanol) or use

    
     instead of DCM.
    
  • Incomplete Deprotection: Often caused by "dead" catalyst.[2]

    
     should be bright yellow.[2] If it is orange or brown, it has oxidized and will not work.
    
  • Storage: Store the powder at 2-8°C. Keep strictly dry; moisture can hydrolyze the ester over long periods.[2]

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. Link[1][2]

  • Gomez-Martinez, P., et al. (1999).[2] N-alpha-Alloc temporary protection in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Thieriet, N., et al. (1997). Solid-phase synthesis of head-to-tail cyclic peptides. Tetrahedron Letters. Link

  • Grieco, P., et al. (2001). Aspartimide formation in Fmoc-based SPPS. Journal of Peptide Research. Link

  • Sigma-Aldrich. Fmoc-Asp(OAll)-OH Product Specification. Link[1][2]

Methodological & Application

Advanced Application Note: Utilizing L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (H-Asp(OAll)-OAll · pTsOH) is a specialized, high-stability building block that serves as a critical gateway to orthogonal allyl-based protection strategies in peptide synthesis. Unlike standard Fmoc-Asp(OtBu)-OH, this diester allows for the simultaneous protection of both the


- and 

-carboxyl groups with allyl esters, which are stable to both acidic (TFA) and basic (Piperidine) conditions but are quantitatively cleaved by Palladium(0) catalysts.

This Application Note details the use of this salt in two high-value workflows:

  • Convergent Synthesis of Head-to-Tail Cyclic Peptides: Using the bis-allyl ester as a soluble C-terminal capping unit to facilitate orthogonal deprotection and cyclization.

  • Precursor Synthesis: A robust protocol for converting the stable pTsOH salt into Fmoc-Asp(OAll)-OAll or Fmoc-Asp(OAll)-OH , essential building blocks for on-resin side-chain anchoring.

Technical Profile: Why the p-Toluenesulfonate Salt?

In standard peptide chemistry, amino acid esters are often supplied as Hydrochloride (HCl) salts. However, for bis-allyl esters, the p-Toluenesulfonate (pTsOH/Tosylate) salt offers superior physicochemical properties essential for reproducible synthesis:

Featurep-Toluenesulfonate Salt (pTsOH)Hydrochloride Salt (HCl)Impact on Synthesis
Hygroscopicity Low (Non-hygroscopic)High (Often deliquescent)Precise weighing is possible without a glovebox; stoichiometry is accurate.
Crystallinity High (Stable solid)Variable (Often oil/gum)Higher purity (>98%) ensures no termination sequences during coupling.
Solubility Excellent in DMF/DCMGood in DMF/MeOHRapid dissolution facilitates efficient coupling kinetics.
Acidity Mild (

)
Strong (

)
Reduced risk of premature allyl ester hydrolysis during storage.

Application 1: Head-to-Tail Cyclic Peptide Synthesis (Convergent Strategy)

This protocol describes the "Solution-Phase Capping" strategy. This is superior to on-resin cyclization for difficult sequences because it allows for purification of the linear precursor before the critical cyclization step.

Mechanism of Action
  • Peptide Assembly: The peptide chain is built on a highly acid-labile resin (e.g., 2-Chlorotrityl Chloride).

  • Capping: The protected peptide (with free C-terminal acid) is cleaved and coupled to H-Asp(OAll)-OAll · pTsOH in solution.

  • Orthogonal Deprotection: Pd(PPh

    
    )
    
    
    
    removes both allyl groups from the C-terminal Asp.
  • Cyclization: The now free C-terminal dicarboxylic acid (or selective alpha-acid if enzymatic methods are used) is cyclized to the N-terminus.

Detailed Protocol
Phase A: Coupling to the Linear Precursor
  • Reagents:

    • Protected Peptide Fragment (Free C-terminal COOH).

    • H-Asp(OAll)-OAll · pTsOH (1.2 equivalents).

    • HATU (1.1 equivalents) / HOAt (1.1 equivalents).

    • DIPEA (3.0 equivalents).

    • Solvent: Anhydrous DMF.

Steps:

  • Dissolve the Protected Peptide Fragment in minimal DMF (approx. 10 mL/g).

  • Add HATU, HOAt, and DIPEA. Stir for 2 minutes to activate the carboxyl group.

  • Add H-Asp(OAll)-OAll · pTsOH directly to the reaction mixture.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS for disappearance of the starting peptide.

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO

    
    , 5% KHSO
    
    
    
    , and Brine. Dry over MgSO
    
    
    and concentrate.
    • Checkpoint: You now have Protected-Peptide-Asp(OAll)-OAll.

Phase B: Palladium(0) Deprotection (Global Allyl Removal)
  • Reagents:

    • Pd(PPh

      
      )
      
      
      
      (0.1 – 0.2 eq).
    • Scavenger: Phenylsilane (PhSiH

      
      , 10 eq) OR N,N-Dimethylbarbituric acid (NDMBA, 5 eq).
      
    • Solvent: Dry DCM or DMF (degassed).

Steps:

  • Dissolve the peptide-diester in degassed DCM/DMF under Argon.

  • Add the Scavenger (Phenylsilane is preferred for efficiency).

  • Add Pd(PPh

    
    )
    
    
    
    .[1] The solution may turn yellow/orange.
  • Stir under Argon for 1–2 hours.

  • Precipitation: Add Et

    
    O or Hexane to precipitate the deprotected peptide.
    
  • Wash: Wash the pellet extensively with DCM/Et

    
    O to remove Palladium byproducts.
    
    • Result:Protected-Peptide-Asp(OH)-OH.

Phase C: Cyclization

The resulting peptide has two free carboxyl groups at the C-terminus. For specific head-to-tail cyclization involving the


-carboxyl, enzymatic selectivity or dilute activation conditions are required.

Expert Tip: If strict regioselectivity (alpha vs beta) is required for cyclization, this bis-allyl strategy is best used when both carboxyls are intended to be free in the final cyclic product (e.g., calcium-binding domains), or if the beta-carboxyl is intended to be modified later.

Application 2: Synthesis of Fmoc-Asp(OAll)-OH

For labs requiring bulk quantities of the standard SPPS building block, synthesizing it from the stable pTsOH salt is cost-effective.

Workflow Diagram

G Start H-Asp(OAll)-OAll · pTsOH Step1 Fmoc-Protection (Fmoc-OSu, NaHCO3) Start->Step1 Acylation Inter Fmoc-Asp(OAll)-OAll (Bis-Allyl Intermediate) Step1->Inter Step2 Selective Hydrolysis (Papain/Esterase) Inter->Step2 Enzymatic Resolution Final Fmoc-Asp(OAll)-OH (SPPS Building Block) Step2->Final Yields Alpha-Acid

Figure 1: Chemo-enzymatic route to Fmoc-Asp(OAll)-OH utilizing the bis-allyl ester salt.

Protocol: Fmoc-Protection[2]
  • Dissolution: Suspend H-Asp(OAll)-OAll · pTsOH (10 mmol) in 1:1 Water/Dioxane (50 mL).

  • Neutralization: Add NaHCO

    
     (22 mmol) carefully. The solution will bubble (CO
    
    
    
    ).
  • Acylation: Add Fmoc-OSu (10.5 mmol) dissolved in Dioxane (20 mL) dropwise.

  • Reaction: Stir at RT for 3–6 hours. Monitor TLC (EtOAc/Hexane).

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from EtOAc/Hexane.

    • Product:Fmoc-Asp(OAll)-OAll (White solid).

Note: To obtain Fmoc-Asp(OAll)-OH (mono-ester), enzymatic hydrolysis using Papain in aqueous buffer is the preferred industrial method to selectively cleave the alpha-allyl ester.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Pd(0) Deprotection Catalyst poisoning or oxidation.Use fresh Pd(PPh

)

(yellow crystals, not black). Ensure strict Argon atmosphere.
Scavenger Adducts Insufficient scavenger excess.Increase Phenylsilane to 20 eq. Use NDMBA if silylation is suspected.
Solubility Issues Salt form aggregation.The pTsOH salt is soluble in DMF. If using DCM, add a small amount of DMF or MeOH to aid dissolution.
Racemization Over-activation during coupling.Use HOAt/HATU with collidine or TMP instead of DIPEA. Keep activation time < 2 mins before adding the amine.

References

  • Aspartimide Formation and Prevention in Fmoc SPPS. National Institutes of Health (NIH) / PubMed. Retrieved from [Link]

  • Efficient peptide ligation between allyl-protected Asp and Cys. Chemical Communications (RSC). Retrieved from [Link]

  • L-Aspartic acid dibenzyl ester p-toluenesulfonate salt Data. PubChem Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Strategic Incorporation of H-Asp(OAll)-OAll·TosOH in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing Fmoc-Solid Phase Peptide Synthesis (SPPS). It details the strategic incorporation of L-Aspartic acid diallyl ester p-toluenesulfonate (H-Asp(OAll)-OAll·TosOH)—a specialized building block used to introduce a C-terminal aspartate moiety with orthogonal allyl protection, typically via side-chain anchoring or N-terminal modification.

Executive Summary

H-Asp(OAll)-OAll·TosOH is a bis-allylic ester derivative of aspartic acid supplied as a stable p-toluenesulfonate (tosylate) salt. Unlike standard Fmoc-amino acids used for chain elongation, this molecule possesses a free amine (masked as a salt) and two protected carboxyl groups (allyl esters).

In Fmoc-SPPS, it functions primarily as a nucleophilic capping unit or branching agent . It is coupled to resin-bound carboxylic acids (e.g., side chains of Glu/Asp or linker-modified N-termini) to introduce a terminal Asp moiety. Its diallyl ester protection offers orthogonality : the allyl groups are stable to piperidine (Fmoc removal) and TFA (acidolytic cleavage), but are selectively removed via Palladium(0) catalysis. This makes it indispensable for the synthesis of cyclic peptides , branched conjugates , and on-resin precursors requiring precise regiochemical control.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4]

Molecule Specifications
PropertyDetail
Compound L-Aspartic acid diallyl ester p-toluenesulfonate
Abbreviation H-Asp(OAll)-OAll·TosOH
Functionality Nucleophile (Free Amine after neutralization)
Protecting Groups Allyl (Alpha-carboxyl), Allyl (Beta-carboxyl)
Salt Form p-Toluenesulfonate (TosOH)
Critical Requirement In-situ Neutralization is mandatory before coupling.
The Tosylate Salt Factor

Unlike Hydrochloride (HCl) salts, Tosylate salts are non-hygroscopic and weigh significantly more. Failure to account for the molecular weight of the TosOH counterion (MW ~172.2 g/mol ) will result in incorrect stoichiometry. Furthermore, the amine is protonated (


); it is unreactive until neutralized with a tertiary base.

Handling Rule: Do not perform an aqueous free-basing extraction (e.g., DCM/NaHCO3) unless absolutely necessary, as the diester can be prone to hydrolysis or loss. In-situ neutralization within the coupling mixture is the standard for SPPS.

Experimental Protocol

Application A: Side-Chain Anchoring (Branching)

This protocol describes coupling H-Asp(OAll)-OAll to the side chain of a resin-bound Glutamic Acid (Glu) or Aspartic Acid (Asp) to create a branched peptide structure.

Prerequisites:

  • Resin: Peptide chain assembled with a selectively protected side chain (e.g., Fmoc-Glu(O-2-PhiPr)-OH or Fmoc-Asp(ODmab)-OH).

  • Reagent: H-Asp(OAll)-OAll·TosOH.

  • Activator: HATU (preferred for steric bulk) or DIC/Oxyma.

  • Base: DIEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Selective Deprotection of Resin-COOH:

    • Remove the specific side-chain protecting group (e.g., 1-5% TFA in DCM for 2-PhiPr, or 2% Hydrazine for Dmab) according to standard protocols.

    • Result: Resin-bound peptide with a free side-chain carboxyl (-COOH).

    • Wash resin: DMF (5x), DCM (3x), DMF (3x).[1]

  • Activation Cocktail Preparation (The "Pre-Activation"):

    • Calculate 3.0 equivalents (eq) of H-Asp(OAll)-OAll·TosOH relative to resin loading.

    • Calculate 2.9 eq of HATU.

    • CRITICAL: Calculate 4.0 eq of DIEA.

      • Why? 1.0 eq is consumed to neutralize the TosOH salt; 1.0 eq activates the carboxyl; excess maintains basic pH (~8) for the reaction.

  • Coupling Reaction:

    • Dissolve H-Asp(OAll)-OAll·TosOH and HATU in minimal dry DMF (concentration ~0.2–0.3 M).

    • Add the DIEA.[1] The solution may warm slightly (exothermic neutralization).

    • Immediately add the activated solution to the resin-bound free carboxyl.

    • Agitate at room temperature for 2 to 4 hours .

    • Note: The bulky diester amine reacts slower than primary amino acids.

  • Monitoring:

    • Standard Kaiser tests are ineffective here (no amine on resin).

    • Use the Malachite Green Test (detects free carboxyls) to confirm the disappearance of the resin-bound COOH. If green/blue persists, recouple.

  • Washing:

    • Drain and wash with DMF (5x) to remove residual Tosylate salts and urea byproducts.

Application B: N-Terminal Capping via Linker

To place the bis-allyl Asp at the N-terminus, a "linker" (e.g., Succinic Anhydride) is often used to convert the N-terminal amine into a carboxylic acid first.

  • Succinylation: Treat Resin-NH2 with Succinic Anhydride (10 eq) + DIEA (10 eq) in DMF for 1 hour. Result: Resin-Peptide-NH-CO-CH2-CH2-COOH.

  • Coupling: Follow the Coupling Reaction steps in Section 3.1 to attach H-Asp(OAll)-OAll.

Orthogonal Deprotection (Palladium Catalysis)

Once incorporated, the Allyl esters can be removed while the peptide remains on the resin (if the resin linkage is not Pd-sensitive) or after cleavage (if the resin linkage is acid-labile and the peptide is cleaved first).

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[2]

  • Scavenger: Phenylsilane (PhSiH3) or Morpholine.

Protocol (On-Resin):

  • Wash: Wash resin with DCM (3x) and dry DMF (3x). Ensure no traces of piperidine remain (poisons Pd).

  • Catalyst Solution: Dissolve Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in dry DCM.

    • Note: Perform this under Nitrogen/Argon if possible. Oxygen oxidizes the catalyst (turning it black/orange).

  • Reaction: Add solution to resin. Agitate in the dark for 1 hour.

  • Repeat: Drain and repeat with fresh catalyst solution for another 1 hour.

  • Wash: Extensive washing is required to remove Palladium.

    • DMF (3x)[1]

    • 0.5% Sodium Diethyldithiocarbamate in DMF (Chelates Pd, turns solution yellow/brown). Wash until solution is clear.

    • DMF (5x).

Visualizing the Workflow

The following diagram illustrates the incorporation of H-Asp(OAll)-OAll onto a Glu side chain, followed by orthogonal deprotection.

G cluster_0 Phase 1: Incorporation cluster_1 Phase 2: Orthogonal Deprotection Start Resin-Peptide-Glu(O-2-PhiPr)-NH-Fmoc Deprotect Selective Side-Chain Removal (1% TFA/DCM) Start->Deprotect FreeCOOH Resin-Peptide-Glu(COOH)-NH-Fmoc Deprotect->FreeCOOH Coupling Coupling Reaction (Formation of Amide Bond) FreeCOOH->Coupling Activated Carboxyl PrepareReagent Prepare H-Asp(OAll)-OAll·TosOH + HATU + DIEA (Neutralization) PrepareReagent->Coupling Nucleophile Branched Branched Construct: Resin-Peptide-Glu(CO-Asp(OAll)-OAll)-NH-Fmoc Coupling->Branched PdCatalysis Add Pd(PPh3)4 + PhSiH3 (Allyl Scavenging) Branched->PdCatalysis Optional: If free COOH needed Final Final Product (On-Resin): Resin-Peptide-Glu(CO-Asp(OH)-OH)-NH-Fmoc PdCatalysis->Final

Caption: Workflow for anchoring H-Asp(OAll)-OAll to a Glutamic acid side chain and subsequent allyl deprotection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete neutralization of TosOH salt.Ensure DIEA is

1.0 eq relative to the Tosylate salt plus the amount needed for activation. Total ~4.0 eq recommended.
Precipitate in Coupling Low solubility of the diester salt.Dissolve the salt in DMF before adding DIEA. If precipitation occurs upon DIEA addition, add minimal DMSO.
Black Resin after Pd Palladium precipitation.Wash resin with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF. Repeat until washings are colorless.
Aspartimide Formation Base-catalyzed ring closure (if Fmoc removed later).The diester is bulky, reducing aspartimide risk, but avoid prolonged exposure to piperidine after incorporation. Use HOBt/H+ in piperidine washes.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455–2504.

  • Kunz, H., & Waldmann, H. (1984). "The Allyl Group as Mildly Removable Carboxy-protecting Group." Angewandte Chemie International Edition, 23(1), 71-72.

  • Gomez-Martinez, P., et al. (1999). "N-Alloc/O-Allyl: A Useful Orthogonal Protection Strategy for the Synthesis of Cyclic Peptides."[3] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.

  • PubChem. (2025).[4] "L-Aspartic acid diallyl ester."[5][6] National Library of Medicine.

Sources

orthogonal deprotection strategy using allyl and Fmoc groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Deprotection Strategy Using Allyl and Fmoc Groups

Abstract & Introduction

In complex peptide synthesis, particularly for cyclic peptides, branched structures, or post-synthetic modifications, standard two-dimensional orthogonality (Base-labile Fmoc / Acid-labile Side chains) is insufficient. This guide details the implementation of a three-dimensional orthogonal strategy utilizing Allyl/Alloc protecting groups alongside the standard Fmoc/tBu system.

The Allyl group (used for carboxyl protection as allyl esters) and the Alloc group (used for amine protection as allyloxycarbonyl) are stable to both the basic conditions of Fmoc removal (20% piperidine) and the acidic conditions of side-chain cleavage (TFA). They are selectively removed under neutral conditions using Palladium(0) catalysis, enabling precise, site-specific modifications while the peptide remains anchored to the solid support.

Mechanistic Basis of Orthogonality

To ensure experimental success, it is critical to understand the divergent mechanisms that allow these groups to coexist.

  • Fmoc (Base-Labile): Removal occurs via an E1cB elimination mechanism driven by a secondary amine (piperidine), releasing dibenzofulvene and CO₂.

  • Allyl/Alloc (Pd-Labile): Removal follows the Tsuji-Trost allylation mechanism. A Pd(0) catalyst complexes with the allyl double bond, forming a

    
    -allyl palladium complex.[1] This complex is electrophilic and must be intercepted by a nucleophilic scavenger  to prevent the allyl group from re-attaching to the peptide or alkylating other nucleophilic residues.
    

Key Insight: The scavenger is not optional; it drives the equilibrium forward and protects the peptide. Common scavengers include Phenylsilane (


) or N,N'-Dimethylbarbituric acid (NDMBA).
Visualization: Mechanistic Divergence

Orthogonality cluster_0 Fmoc Deprotection (Base) cluster_1 Allyl/Alloc Deprotection (Pd0) Fmoc_Pep Fmoc-Peptide-Resin DBF Dibenzofulvene (Byproduct) Fmoc_Pep->DBF Free_Amine H2N-Peptide-Resin Fmoc_Pep->Free_Amine E1cB Elimination Piperidine 20% Piperidine Allyl_Pep Allyl-Peptide-Resin Pi_Complex π-Allyl Pd Complex Allyl_Pep->Pi_Complex Oxidative Addition Pd0 Pd(PPh3)4 Catalyst Deprotected COOH/NH2-Peptide-Resin Pi_Complex->Deprotected Nucleophilic Attack Byproduct Allyl-Scavenger Pi_Complex->Byproduct Scavenging Scavenger Scavenger (PhSiH3 or NDMBA) Scavenger->Pi_Complex

Caption: Figure 1. Orthogonal cleavage pathways. Fmoc relies on base-induced elimination, while Allyl relies on transition-metal catalysis, ensuring no cross-reactivity.

Strategic Applications

This strategy is most frequently employed for Head-to-Tail Cyclization or Side-Chain Lactamization .

  • Linear Assembly: The peptide is built using Fmoc chemistry.[2][3] The residues involved in cyclization (e.g., C-term Glu/Asp and N-term Lys/Orn) are protected with Allyl ester and Alloc, respectively.

  • Selective Deprotection: Pd(0) removes only the Allyl/Alloc groups, exposing a free acid and amine while the rest of the peptide remains fully protected.

  • On-Resin Cyclization: Activation reagents (PyBOP/HOAt) form the amide bond.

  • Final Cleavage: Standard TFA cleavage removes remaining protecting groups and releases the cyclic peptide.

Detailed Protocol: Pd(0)-Mediated Allyl Removal

Safety Note: Palladium catalysts can be air-sensitive. Work under an inert atmosphere (Argon/Nitrogen) where possible.

Materials
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].[4]
    
    • Quality Check: Must be bright yellow.[5] If orange or brown, the catalyst is oxidized and will fail.

  • Scavenger: Phenylsilane (

    
    ) - Highly recommended for efficiency.
    
    • Alternative: N,N'-Dimethylbarbituric acid (NDMBA).

  • Solvent: Dry Dichloromethane (DCM).[3][4]

  • Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (Critical for Pd removal).

Step-by-Step Procedure
  • Resin Preparation (Swelling):

    • Place the peptidyl-resin in a synthesis vessel (shielded from light).

    • Wash with DCM (

      
       min) to swell the polystyrene matrix optimally.
      
    • Note: DCM is preferred over DMF here as it swells the resin better, allowing the bulky Pd catalyst to penetrate.

  • Catalyst Solution Preparation (Freshly made):

    • Calculate reagents based on resin loading:

      • Pd(PPh3)4: 0.1 – 0.2 equivalents (eq) relative to resin substitution.

      • Phenylsilane: 10 – 20 eq.

    • Dissolve the Phenylsilane and

      
       in dry DCM under Argon.
      
    • Tip: Do not dissolve Pd in DMF first; it decomposes faster.

  • The Reaction:

    • Add the Pd/Silane solution to the resin.[5]

    • Agitate gently (shaking, not stirring) for 20–30 minutes at room temperature.

    • Drain the solvent.

    • REPEAT this step with a fresh batch of catalyst solution. Two rounds are mandatory to ensure quantitative removal.

  • Palladium Removal (The "Black Resin" Fix):

    • After the reaction, the resin may look grey or black due to precipitated Pd.

    • Wash with DCM (

      
       min).
      
    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (

      
       min).
      
    • Observation: The wash solution should turn yellow/brown as it complexes the Pd. Continue washing until the solution is clear and the resin returns to its original color.

    • Final Wash: DMF (

      
       min) to remove all traces of DTC.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Deprotection Oxidized CatalystUse fresh

. It must be yellow. Store under Argon at -20°C.
Insufficient Time/SwellingSwitch solvent to

or perform 3 rounds of 30 mins.
Black/Grey Resin Pd PrecipitationPerform extended washes with Sodium Diethyldithiocarbamate (DTC) or 1% sodium diethyldithiocarbamate in DMF.
Allylamine Adducts Poor ScavengingIncrease Phenylsilane to 20-25 eq. Ensure the scavenger is added with the catalyst.
N-terminal modification Fmoc instabilityAlthough rare, if Fmoc is lost, ensure the Pd solution is not basic. Use NDMBA instead of silanes if base-sensitivity is suspected (rare).

Workflow Visualization: Cyclic Peptide Synthesis

Workflow cluster_branch Orthogonal Step Start Start: Resin Loading SPPS Standard Fmoc SPPS Cycles (Linear Assembly) Start->SPPS Alloc_Dep Allyl/Alloc Deprotection (Pd(PPh3)4 / PhSiH3) SPPS->Alloc_Dep Full Length Protected Peptide Wash_Pd Pd Cleanup (DTC Washes) Alloc_Dep->Wash_Pd Cyclization On-Resin Cyclization (PyBOP/DIEA) Wash_Pd->Cyclization Free COOH & NH2 Final_Cleavage Final Cleavage (TFA/TIS/H2O) Cyclization->Final_Cleavage Product Cyclic Peptide Final_Cleavage->Product

Caption: Figure 2. Workflow for synthesizing head-to-tail cyclic peptides using the Fmoc/Allyl orthogonal strategy.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[6][7][8][9] Amino Acid-Protecting Groups.[2][3][6][7][8][9][10][11][12] Chemical Reviews, 109(6), 2455–2504.[6][8][9] [Link]

  • Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry, 212(2), 303–310. [Link]

  • Thayer, D. (2023).[5] Alloc Protecting Group Removal Protocol. University of Massachusetts Amherst / Peptide Synthesis Core. [Link]

  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.[12] Biopolymers, 55(2), 123-139.[12] [Link]

Sources

Application Note: Strategies and Protocols for Peptide Coupling with L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt in peptide synthesis. We delve into the foundational principles governing its reactivity, including the critical role of in situ amine neutralization and the strategic advantages of the orthogonal allyl ester protecting groups. Detailed, field-proven protocols for common coupling methodologies are presented, emphasizing the causality behind reagent selection and reaction conditions. This guide is structured to be a self-validating system, incorporating in-process controls, characterization data, and troubleshooting solutions to ensure reliable and reproducible outcomes in the laboratory.

Foundational Principles: Understanding the Reagent

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a versatile building block for advanced peptide synthesis. Its utility stems from a unique combination of a reactive primary amine and orthogonally protected carboxylic acid functionalities. A thorough understanding of its structure is paramount for successful application.

1.1. A Structural and Functional Overview

The molecule consists of three key components:

  • The Primary Amine: The alpha-amino group is the nucleophile for peptide bond formation. It is supplied as a p-toluenesulfonate (tosylate) salt , which enhances the compound's stability and crystallinity. However, this salt formation renders the amine non-nucleophilic, necessitating a neutralization step prior to coupling.

  • The Chiral Center: The L-configuration at the alpha-carbon is crucial for the synthesis of biologically relevant peptides. Preserving this stereochemical integrity during activation and coupling is a primary goal.

  • Bis-Allyl Ester Protection: Both the α- and β-carboxyl groups are protected as allyl esters. Allyl groups are exceptionally useful because they are stable to the acidic and basic conditions used to remove standard Boc and Fmoc protecting groups, respectively.[1][2][3] This orthogonality allows for selective deprotection and modification, which is invaluable for synthesizing complex structures like cyclic or branched peptides.[2]

1.2. The Critical First Step: In Situ Amine Neutralization

Before the amino group can participate in a coupling reaction, it must be converted from its non-nucleophilic ammonium salt form to the free amine. This is achieved by adding a stoichiometric amount of a non-nucleophilic tertiary base.

Why is the choice of base important? A standard base like sodium hydroxide would be unsuitable as it could saponify the ester groups. A nucleophilic amine base could compete in the coupling reaction. Therefore, sterically hindered tertiary amines are the reagents of choice.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The most common choice. Its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring it only functions as a proton scavenger.

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, often used when milder conditions are preferred. It is mentioned as a suitable base for coupling reactions involving amino acid salts.[4]

Typically, 1.0 to 1.2 equivalents of the base are added relative to the tosylate salt to ensure complete neutralization.

1.3. The Power of Orthogonality: Allyl Ester Deprotection

The strategic value of this reagent is fully realized in multi-step syntheses. After the desired peptide backbone is assembled, the allyl esters can be selectively removed under very mild conditions, leaving other protecting groups like Boc, Fmoc, and tBu ethers intact.[2]

Deprotection is achieved via palladium(0)-catalyzed allylic substitution in the presence of a scavenger nucleophile.[2][5] This process is highly efficient and clean, making it a cornerstone of modern complex peptide synthesis.[6][7]

cluster_0 Orthogonal Deprotection Scheme Peptide Fully Protected Peptide (Fmoc-N, tBu-Sidechain, Allyl-Asp) Fmoc_Dep Fmoc-Protected Peptide Peptide->Fmoc_Dep Piperidine/DMF Allyl_Dep Allyl-Protected Peptide Peptide->Allyl_Dep Pd(PPh₃)₄ / Scavenger tBu_Dep tBu-Protected Peptide Fmoc_Dep->tBu_Dep TFA Cocktail Final Fully Deprotected Peptide tBu_Dep->Final Pd(PPh₃)₄ / Scavenger Allyl_Dep->tBu_Dep Piperidine/DMF

Caption: Orthogonal removal of common protecting groups.

Core Coupling Protocols

The following protocols are designed for solution-phase synthesis and have been optimized for high efficiency and minimal side reactions. The choice of method depends on the nature of the coupling partner (e.g., steric hindrance) and desired reactivity.

Protocol 2.1: High-Efficiency Onium Salt Coupling (HATU)

This method utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly reactive coupling reagent known for rapid reaction times and suppression of racemization.[8] It is particularly effective for challenging couplings.

cluster_workflow HATU Coupling Workflow A 1. Dissolve N-Protected Amino Acid in Aprotic Solvent (e.g., DMF) B 2. Add HATU (1.0 eq) A->B C 3. Add DIPEA (2.0 eq) Activate for 1-5 min B->C D 4. Add Solution of Asp-bis(allyl)ester Tosylate Salt (1.0 eq) + DIPEA (1.1 eq) in DMF C->D E 5. Stir at RT Monitor by LC-MS (1-4 hours) D->E F 6. Aqueous Workup & Purification E->F

Sources

Application Notes and Protocols for the Synthesis of Peptides Containing Selectively Addressable Aspartic Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aspartic Acid Modification

Aspartic acid (Asp), with its β-carboxylic acid side chain, is a functionally critical amino acid. Beyond its role in defining peptide structure and solubility, the ability to selectively modify this side chain opens up a vast landscape of possibilities in peptide engineering and drug development. Site-specific modification of aspartic acid residues allows for the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and glycopeptides.[1] Furthermore, it enables the introduction of probes, labels, and drug conjugates at defined positions within a peptide sequence.[1] These modifications can enhance therapeutic properties, improve pharmacokinetic profiles, and facilitate mechanistic studies.[1]

A key challenge in solid-phase peptide synthesis (SPPS) involving aspartic acid is the propensity for aspartimide formation. This intramolecular cyclization, particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences, is catalyzed by the basic conditions used for Fmoc-deprotection and can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their racemized forms.[2] The choice of protecting group for the aspartic acid side chain is therefore paramount, not only to minimize this side reaction but also to allow for its selective removal (deprotection) without affecting other protecting groups on the peptide or cleaving the peptide from the solid support. This "orthogonal" protection strategy is the cornerstone of synthesizing selectively addressable aspartic acid-containing peptides.[1]

This guide provides a detailed overview of various strategies for incorporating selectively addressable aspartic acid residues into peptides using Fmoc-based SPPS. It will cover different protecting group strategies, provide detailed experimental protocols, and discuss their applications.

Understanding Orthogonal Protection Strategies for Aspartic Acid

The widely used Fmoc/tBu strategy in SPPS relies on the base-lability of the N-terminal Fmoc group and the acid-lability of the side-chain protecting groups (like tert-butyl, tBu) and the resin linker.[3] To selectively deprotect the aspartic acid side chain, a third class of protecting group is required, one that is stable to both piperidine (for Fmoc removal) and strong acid (for final cleavage) but can be removed under specific, mild conditions.

Below is a workflow illustrating the concept of orthogonal deprotection in SPPS.

Orthogonal_Deprotection Start Fmoc-AA(PG)-Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling Repeat Repeat n times Coupling->Repeat Repeat->Fmoc_Deprotection Elongation Cycle Selective_Deprotection Selective Asp(PG) Deprotection (Orthogonal Conditions) Repeat->Selective_Deprotection After desired length On_Resin_Modification On-Resin Modification (e.g., Cyclization, Ligation) Selective_Deprotection->On_Resin_Modification Final_Cleavage Final Cleavage & Global Deprotection (e.g., TFA Cocktail) On_Resin_Modification->Final_Cleavage Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

Caption: General workflow for SPPS incorporating a selectively addressable residue.

Protecting Group Strategies for Selectively Addressable Aspartic Acid

The choice of protecting group for the aspartic acid side chain dictates the conditions for its selective removal. Here, we detail some of the most effective and widely used strategies.

Allyl (All) Protection: Palladium-Catalyzed Deprotection

The allyl ester is a versatile protecting group that is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. It can be selectively removed by a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.

Advantages:

  • High orthogonality with Fmoc/tBu chemistry.

  • Mild deprotection conditions.

Disadvantages:

  • Requires an inert atmosphere to prevent catalyst oxidation.

  • Palladium catalyst can be expensive.

  • Potential for trace metal contamination in the final peptide.

Protocol 1: On-Resin Deprotection of Asp(OAll)

This protocol is adapted for a 0.1 mmol synthesis scale.

Materials:

  • Peptidyl-resin containing Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (for palladium scavenging)

  • Inert gas (Argon or Nitrogen)

  • SPPS reaction vessel

Procedure:

  • Swell the peptidyl-resin in anhydrous DCM in the reaction vessel for 30 minutes under an inert atmosphere.

  • Drain the DCM.

  • In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (e.g., 0.25 eq) and phenylsilane (e.g., 24 eq) in anhydrous DCM.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Repeat the deprotection step (steps 3-5) one more time with a fresh solution.

  • Drain the reaction mixture and wash the resin thoroughly with DCM (3 x), DMF (3 x), and DCM (3 x).

  • To remove residual palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 15 minutes).

  • Wash the resin again with DMF (3 x) and DCM (3 x), and dry under vacuum.

  • A small sample of the resin can be cleaved to verify the completeness of the deprotection by LC-MS.

2-Phenylisopropyl (2-PhiPr) Ester Protection: Mild Acid Lability

The 2-phenylisopropyl ester offers an alternative orthogonal strategy based on its high acid lability. It can be selectively cleaved using a very dilute solution of trifluoroacetic acid (TFA) (e.g., 1% TFA in DCM), conditions under which tBu-based protecting groups and the resin linker remain stable.[2]

Advantages:

  • Metal-free deprotection.

  • Simple and rapid cleavage.

Disadvantages:

  • The selectivity window between 2-PhiPr and highly acid-labile linkers (e.g., 2-chlorotrityl) can be narrow, requiring careful optimization.

Protocol 2: Selective On-Resin Cleavage of Asp(O-2-PhiPr)

This protocol is for a 0.1 mmol synthesis scale.

Materials:

  • Peptidyl-resin containing Asp(O-2-PhiPr) on a standard acid-stable resin (e.g., Wang or Rink Amide)

  • 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • DMF

  • 10% (v/v) Pyridine in Methanol (for neutralization)

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Add the 1% TFA in DCM solution to the resin and agitate for 2 minutes.

  • Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid.

  • Repeat the cleavage (steps 3-4) multiple times (e.g., 5-10 times) until the deprotection is complete, monitoring by LC-MS of a small cleaved sample.

  • Wash the resin thoroughly with DCM (3 x), DMF (3 x), and DCM (3 x).

  • The resin is now ready for on-resin modification of the newly exposed aspartic acid side chain.

Dmab Ester Protection: Hydrazine-Mediated Cleavage

The 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}oxy)benzyl (Dmab) ester is another useful protecting group that can be selectively removed under mild, orthogonal conditions using hydrazine.

Advantages:

  • Highly orthogonal to both acid- and base-labile protecting groups.

  • Clean and efficient deprotection.

Disadvantages:

  • Hydrazine is toxic and requires careful handling.

Protocol 3: Selective On-Resin Deprotection of Asp(ODmab)

This protocol is for a 0.1 mmol synthesis scale.

Materials:

  • Peptidyl-resin containing Asp(ODmab)

  • 2% (v/v) Hydrazine monohydrate in DMF

  • DMF

  • DCM

Procedure:

  • Swell the peptidyl-resin in DMF in a reaction vessel for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin and agitate for 3 minutes.[4]

  • Drain the solution and repeat the hydrazine treatment four more times.[4]

  • Wash the resin thoroughly with DMF (5 x) and DCM (5 x).[4]

  • The completeness of the deprotection can be verified by LC-MS analysis of a small cleaved sample.

Minimizing Aspartimide Formation: The Role of Sterically Hindered Protecting Groups

While the primary focus of this guide is on selectively addressable protecting groups, it is crucial to address the underlying challenge of aspartimide formation. One of the most effective strategies to suppress this side reaction is the use of sterically bulky ester protecting groups for the aspartic acid side chain.[5] These groups physically hinder the intramolecular cyclization reaction. While not typically used for selective deprotection, they are essential for the successful synthesis of long or "difficult" sequences containing aspartic acid.

Protecting GroupStructureRelative Rate of Aspartimide Formation (vs. OtBu)
tert-Butyl (OtBu) -C(CH₃)₃1.00
2,4-dimethyl-3-pentyl (OMpe) -CH(CH(CH₃)₂)₂~0.25
3-ethyl-3-pentyl (OEpe) -C(CH₂CH₃)₃~0.10
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₃<0.05

Data is illustrative and can vary based on peptide sequence and reaction conditions.

The use of these bulky protecting groups, such as Fmoc-Asp(OBno)-OH, has been shown to significantly increase the purity of crude peptides, especially in sequences prone to aspartimide formation.

Applications of Selectively Addressable Aspartic Acid Residues

The ability to unmask a specific aspartic acid side chain on the solid support opens up a plethora of applications in peptide science.

On-Resin Peptide Cyclization

Cyclic peptides are of great interest in drug discovery due to their increased proteolytic stability and conformational rigidity, which can lead to higher receptor affinity and selectivity.[6] A deprotected aspartic acid side chain can be coupled with an N-terminal amine or the side chain of another amino acid (e.g., lysine) to form a lactam bridge.

Peptide_Cyclization Start H₂N-Peptide-Asp(OH)-Resin Activation Carbodiimide Activation (e.g., DIC/Oxyma) Start->Activation Cyclization Intramolecular Amide Bond Formation Activation->Cyclization Cleavage Cleavage & Deprotection Cyclization->Cleavage Cyclic_Peptide Cyclic Peptide Cleavage->Cyclic_Peptide

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Synthesis of Glycopeptides

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. Selectively deprotecting an aspartic acid residue allows for the on-resin attachment of glycosylamines, leading to the formation of N-linked glycopeptides.[2]

Preparation of Peptide Thioesters for Native Chemical Ligation

Native chemical ligation (NCL) is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. This reaction requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. A deprotected aspartic acid side chain can be converted to a thioester on-resin, which can then be used in NCL reactions.

Protocol 4: On-Resin Conversion of Asp(OH) to a Thioester (Conceptual Outline)

  • Synthesize the peptide on a solid support using an orthogonally protected Asp residue.

  • Selectively deprotect the Asp side chain to reveal the free carboxylic acid.

  • Activate the side-chain carboxylic acid using a suitable coupling reagent.

  • React the activated ester with a thiol (e.g., benzyl mercaptan) to form the thioester.

  • Cleave the peptide thioester from the resin using a standard TFA cocktail.

General Fmoc-SPPS Protocol

The following is a generalized protocol for manual Fmoc-SPPS that can be adapted for the incorporation of the specialized aspartic acid derivatives discussed.

Materials:

  • Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide, Wang, 2-Chlorotrityl)

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

  • Acetic anhydride and pyridine (for capping)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[7]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x) and DCM (3 x).[7]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Coupling times may need to be extended for bulky amino acids.

    • Drain the coupling solution and wash the resin with DMF (3 x) and DCM (3 x).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF for 15-30 minutes.

    • Wash the resin with DMF (3 x) and DCM (3 x).

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Cleavage:

    • After the final Fmoc deprotection, wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Conclusion

The ability to synthesize peptides with selectively addressable aspartic acid residues is a powerful tool for academic research and pharmaceutical development. By choosing the appropriate orthogonal protecting group, researchers can perform a wide range of site-specific modifications, leading to novel peptide therapeutics and research tools. Careful consideration of the potential for aspartimide formation and the selection of sterically hindered protecting groups for sensitive sequences are critical for successful synthesis. The protocols and strategies outlined in this guide provide a solid foundation for the design and execution of these complex synthetic endeavors.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11, 633. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Palasek, S. A., et al. (2007). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Organic Chemistry, 11(11), 943-960. [Link]

  • Payne, R. J., et al. (2012). Supplementary Information: A new protecting group for the solid-phase synthesis of peptide C-terminal aldehydes. The Royal Society of Chemistry. [Link]

  • Thompson, R. E., et al. (2018). Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. Journal of the American Society for Mass Spectrometry, 29(7), 1394-1403. [Link]

  • van der Veken, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(1), 109-122. [Link]

  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Mergler, M., & Dick, F. (2005). The aspartimide problem in Fmoc-based SPPS. Part III. Journal of Peptide Science, 11(10), 650-657. [Link]

  • Quibell, M., & Johnson, T. (1996). Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. International Journal of Peptide and Protein Research, 48(1), 24-35. [Link]

  • AAPPTec. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. [Link]

  • van der Veken, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC. [Link]

Sources

Application of Allyl-Protected Aspartic Acid in the Synthesis of Cyclic Peptides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Allyl Protection in Cyclic Peptide Synthesis

In the landscape of therapeutic peptide development, cyclization represents a paramount strategy for enhancing conformational rigidity, metabolic stability, and receptor-binding affinity. The synthesis of these constrained architectures, however, necessitates a sophisticated approach to orthogonal protection, allowing for selective deprotection and bond formation without compromising the integrity of the peptide chain or its solid-phase support. Among the arsenal of protecting groups available to the peptide chemist, the allyl (All) group, particularly for the side-chain carboxylate of aspartic acid (Asp), offers a unique and powerful tool.

Fmoc-Asp(OAll)-OH is a key building block that provides a third dimension of orthogonality to the conventional Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] The allyl ester is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the strongly acidic conditions used for final cleavage and tBu-based side-chain deprotection (e.g., trifluoroacetic acid, TFA).[2][3] Its selective removal is achieved under remarkably mild, near-neutral conditions using a palladium(0) catalyst, enabling on-resin cyclization and the synthesis of complex branched or lactam-bridged peptides.[1][4]

This technical guide provides a comprehensive overview of the application of allyl-protected aspartic acid in cyclic peptide synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both on-resin and solution-phase cyclization, address common challenges such as aspartimide formation, and present quantitative data to inform your synthetic strategy.

The Chemistry of Allyl Protection and Deprotection

The utility of the allyl group is centered on its unique deprotection mechanism, a palladium(0)-catalyzed allylic cleavage, often referred to as the Tsuji-Trost reaction.[5] This process is highly selective and efficient, making it ideal for complex peptide architectures.

Mechanism of Palladium-Catalyzed Allyl Deprotection

The deprotection proceeds through a three-step mechanism involving a π-allyl palladium complex:

  • Coordination: The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl ester.

  • Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond, forming a cationic π-allyl palladium(II) complex and releasing the carboxylate of the aspartic acid side chain.

  • Nucleophilic Scavenging: A nucleophilic scavenger attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming a stable, neutral byproduct.

The choice of scavenger is critical to prevent side reactions and ensure efficient catalyst turnover. While various scavengers can be used, phenylsilane (PhSiH₃) is a common and effective choice due to its ability to act as a hydride donor and prevent the formation of allylamine side products.[4][5]

digraph "Allyl_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Palladium-Catalyzed Allyl Deprotection Mechanism", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Peptide [label="Peptide-Asp(OAll)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(PPh₃)₄\n(Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="Phenylsilane\n(PhSiH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PiAllylComplex [label="π-Allyl Palladium(II) Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeprotectedPeptide [label="Peptide-Asp(OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; RegeneratedPd0 [label="Pd(PPh₃)₄\n(Regenerated)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="Allyl-Phenylsilane Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Peptide -> PiAllylComplex [label="Coordination &\nOxidative Addition"]; Pd0 -> Peptide [style=dashed]; PiAllylComplex -> DeprotectedPeptide [label="Release of\nCarboxylate"]; Scavenger -> PiAllylComplex [label="Nucleophilic Attack"]; PiAllylComplex -> RegeneratedPd0 [label="Reductive Elimination"]; PiAllylComplex -> Byproduct; RegeneratedPd0 -> Peptide [style=dashed, constraint=false]; }

Figure 1: Palladium-Catalyzed Allyl Deprotection Mechanism.

Strategic Application in Cyclic Peptide Synthesis

The orthogonality of the allyl protecting group allows for two primary strategies for forming cyclic lactam bridges: side-chain-to-side-chain cyclization and head-to-tail cyclization.

Side-Chain-to-Side-Chain Cyclization

This is the most common application, where a lactam bridge is formed between the side chain of an aspartic acid residue and the side chain of a basic amino acid, such as lysine (Lys), ornithine (Orn), or diaminobutyric acid (Dab). The synthesis involves incorporating Fmoc-Asp(OAll)-OH and, for example, Fmoc-Lys(Alloc)-OH into the peptide sequence. The Alloc (allyloxycarbonyl) group is also removed by palladium catalysis, allowing for simultaneous deprotection of both side chains prior to on-resin cyclization.[4][6]

digraph "SC_Cyclization_Workflow" { graph [rankdir="TB", label="On-Resin Side-Chain Cyclization Workflow", labelloc=t, fontname="Arial", fontsize=14]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Solid Support", fillcolor="#F1F3F4", fontcolor="#202124"]; SPPS [label="1. Standard Fmoc-SPPS|Incorporate Fmoc-Asp(OAll)-OH\nand Fmoc-Lys(Alloc)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="2. Selective Allyl/Alloc Deprotection|{Pd(PPh₃)₄ | Phenylsilane | DCM}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="3. On-Resin Cyclization|{Coupling Reagent (e.g., PyBOP/HOBt) | Base (e.g., DIPEA)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="4. Cleavage & Global Deprotection|TFA Cocktail", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Purified Cyclic Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SPPS; SPPS -> Deprotection; Deprotection -> Cyclization; Cyclization -> Cleavage; Cleavage -> End; }

Figure 2: On-Resin Side-Chain Cyclization Workflow.

Head-to-Tail Cyclization

For head-to-tail cyclization, the peptide is anchored to the resin via the side chain of an aspartic acid residue.[7] The C-terminal α-carboxylate is protected as an allyl ester. After linear synthesis is complete, the N-terminal Fmoc group and the C-terminal allyl ester are selectively removed, followed by on-resin cyclization.

Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization based on the specific peptide sequence.

Protocol 1: On-Resin Side-Chain-to-Side-Chain Cyclization

This protocol describes the cyclization between an Asp(OAll) residue and a Lys(Alloc) residue.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using standard automated or manual Fmoc-SPPS protocols.

  • Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.

  • Ensure the N-terminal Fmoc group of the final amino acid is left intact after the final coupling step.

2. Allyl and Alloc Deprotection:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Prepare the deprotection solution in a separate vessel: Dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15-0.25 equivalents relative to resin loading) in DCM.

  • Add the catalyst solution to the resin, followed immediately by phenylsilane (PhSiH₃) (15-25 equivalents).[5][8]

  • Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.

  • Repeat the deprotection step with fresh reagents for another 2 hours to ensure complete removal.

  • Wash the resin extensively with DCM (3x), 0.5% diisopropylethylamine (DIPEA) in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally DMF (3x).[1]

3. On-Resin Cyclization:

  • Swell the deprotected peptide-resin in DMF.

  • Prepare the cyclization cocktail: Dissolve a coupling reagent such as PyBOP (3-5 equivalents) and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents).

  • Add the cyclization cocktail to the resin and agitate at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of beads). Cyclization is typically complete within 2-24 hours.

  • Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

4. Cleavage and Purification:

  • Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane 95:2.5:2.5).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Head-to-Tail Cyclization

1. Synthesis of Protected Linear Peptide:

  • Synthesize the fully protected linear peptide using Fmoc-SPPS on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage with the side-chain protecting groups intact.

  • The final peptide should have a free N-terminal amine and a free C-terminal carboxylic acid after cleavage.

2. Cleavage from Resin:

  • Cleave the protected peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM).

3. Cyclization:

  • Dissolve the crude protected linear peptide in a suitable solvent (e.g., DMF or a mixture of DMF/DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[9]

  • Add a coupling reagent (e.g., HATU, HBTU, or PyAOP; 1.5-2.0 equivalents) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine; 3-4 equivalents).[9]

  • Stir the reaction at room temperature for 12-48 hours, monitoring by LC-MS.

4. Global Deprotection and Purification:

  • Remove the solvent under reduced pressure.

  • Treat the residue with a strong acid cocktail (e.g., 95% TFA) to remove all side-chain protecting groups.

  • Precipitate, lyophilize, and purify the cyclic peptide by RP-HPLC as described above.

Quantitative Data: Representative Yields

The final yield of a cyclic peptide is highly dependent on the sequence, ring size, and cyclization conditions. However, the use of allyl-protected aspartic acid in an optimized protocol can lead to good-to-excellent yields.

Peptide TypeCyclization StrategyProtecting GroupsReported Yield (Isolated)Reference
Lactam-bridged peptideOn-resin, side-chain to side-chainFmoc-Asp(OAll), Fmoc-Orn(Mmt)9% - 30%[10]
Cyclic RGD PeptideOn-resin, side-chain to side-chainFmoc-Asp(OAll), Fmoc-Lys(Alloc)Not specified, but successful synthesis reported[4]
Cyclic Glucagon Analogue (24-mer)On-resin, side-chain to side-chainAllyl/Alloc strategySuccessful synthesis reported[4]

Troubleshooting and Key Considerations

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is a significant challenge in Fmoc-SPPS, particularly for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[11][12] It occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue, forming a five-membered succinimide ring. This can lead to racemization and the formation of difficult-to-separate α- and β-aspartyl peptide impurities.[11]

digraph "Aspartimide_Formation" { graph [label="Aspartimide Formation Mechanism", labelloc=t, fontname="Arial", fontsize=14]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Peptide [label="...-Asp(OAll)-Gly-...|{Backbone Amide N}", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonated Amide", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Attack", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate|{5-membered succinimide ring}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Ring Opening|(Piperidine or H₂O)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Products [label="Mixture of Products|{α-peptide (L/D) | β-peptide (L/D) | Piperidide adducts}", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Peptide -> Deprotonation [label="Deprotonation"]; Base -> Peptide [style=dashed]; Deprotonation -> Aspartimide [label="Cyclization"]; Aspartimide -> Products [label="Nucleophilic Attack"]; Hydrolysis -> Aspartimide [style=dashed]; }

Figure 3: Aspartimide Formation Mechanism.

Mitigation Strategies:

  • Use of sterically hindered protecting groups: While our focus is on the allyl group, for other Asp residues in the sequence not involved in cyclization, using bulkier esters like O-tert-butyl (OtBu) can reduce the rate of aspartimide formation.[13]

  • Modified Deprotection Conditions: Using a less basic reagent for Fmoc removal, such as 2,2-dimethyl-1,3-dioxan-5-yl-methyl (Ddm) or using piperazine instead of piperidine, can be beneficial.

  • Backbone Protection: Incorporating a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid following the Asp residue can completely prevent this side reaction by sterically blocking the cyclization.[12] This is often achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH.

Other Common Issues
  • Incomplete Allyl Deprotection: If deprotection is incomplete, the subsequent cyclization step will fail. Ensure fresh, high-quality palladium catalyst and scavenger are used. Repeating the deprotection step is highly recommended.

  • Low Cyclization Yield: This can be due to steric hindrance from the peptide sequence adopting an unfavorable conformation on the resin. Strategies to improve yields include performing the cyclization at elevated temperatures (40-50 °C), screening different coupling reagents, or switching to a solution-phase approach.

  • Palladium Contamination: Residual palladium can contaminate the final peptide. Thorough washing with a chelating agent like sodium diethyldithiocarbamate after deprotection is crucial.[1][8]

Conclusion

The use of allyl-protected aspartic acid provides a robust and versatile strategy for the synthesis of complex cyclic peptides. Its orthogonality to standard Fmoc/tBu chemistry, combined with mild deprotection conditions, enables the construction of lactam-bridged structures that are of significant interest in drug discovery and development. By understanding the underlying chemical principles and potential pitfalls, and by employing optimized, validated protocols, researchers can successfully leverage this powerful tool to advance their peptide-based therapeutic programs.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • Alloc Protecting Group Removal Protocol. CDN. [Link]

  • Automated allyl deprotection in solid-phase synthesis.
  • Allyl Ester Deprotection and On-Resin Cyclization. AAPPTec. [Link]

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides. PubMed. [Link]

  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: Potential for library synthesis. Arizona Board of Regents. [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]

  • Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. ResearchGate. [Link]

  • Synthesis protocols. Peptideweb.com. [Link]

Sources

use of L-Asp(OAll)-OAll·TosOH in solution-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of L-Aspartic acid diallyl ester p-toluenesulfonate (L-Asp(OAll)-OAll·TosOH) in solution-phase peptide synthesis.[1] As a fully orthogonally protected building block, this compound enables the precise introduction of aspartic acid residues with C-terminal and side-chain carboxyls masked as allyl esters. This protection scheme is stable to standard Boc (acid-labile) and Fmoc (base-labile) conditions, yet can be cleaved simultaneously under mild, neutral conditions using Palladium(0) catalysis. This guide covers the compound's physicochemical profile, synthesis logic, coupling protocols, and deprotection workflows, providing a robust framework for the synthesis of complex, branched, or cyclic peptides.

Technical Profile & Physicochemical Properties

L-Asp(OAll)-OAll·TosOH is the stable tosylate salt of the aspartic acid diallyl ester. The tosylate counterion confers crystallinity and shelf-stability, preventing the self-polymerization (diketopiperazine formation) often seen in free amino acid esters.

PropertySpecification
Chemical Name L-Aspartic acid diallyl ester p-toluenesulfonate
CAS Number 125229-60-9
Molecular Formula C₁₀H₁₅NO₄ · C₇H₈O₃S (Salt MW: 385.43 g/mol )
Structure H-Asp(OAll)-OAll (Free amine) • pTsOH
Solubility High: DMF, DMSO, MeOH, Water. Low: Et₂O, Hexane, DCM (moderate).
Hygroscopicity Moderate (Store desiccated at +4°C).
Orthogonality Stable to: TFA (Boc removal), Piperidine (Fmoc removal). Cleaved by: Pd(PPh₃)₄ / Phenylsilane (Alloc deprotection).

Strategic Application Logic

The utility of L-Asp(OAll)-OAll·TosOH lies in its dual-carboxyl orthogonality . In standard peptide synthesis, the side-chain (


-COOH) and C-terminal (

-COOH) groups often require differential protection. However, this building block is essential when:
  • Simultaneous Unmasking is Required: For convergent synthesis where the Asp residue serves as a C-terminal "anchor" that must be fully deprotected (both

    
     and 
    
    
    
    ) in a single step without affecting N-terminal protecting groups (e.g., Boc/Fmoc).
  • Cyclization Precursors: It allows for the synthesis of linear precursors where the Asp carboxyls are kept "silent" until a specific stage (e.g., head-to-tail cyclization or side-chain lactamization) triggered by Pd(0).

  • Aspartimide Suppression: Allyl esters are sterically less hindered than tert-butyl esters but, crucially, the mild deprotection conditions (neutral pH) avoid the strong base or acid treatments that typically catalyze aspartimide formation (a common side reaction in Asp-Gly sequences).

Workflow Logic

The following diagram illustrates the integration of L-Asp(OAll)-OAll·TosOH into a standard solution-phase workflow.

PeptideWorkflow Start L-Asp(OAll)-OAll·TosOH (Starting Material) Neutralization In-situ Neutralization (DIEA/NMM) Start->Neutralization Dissolve in DMF Coupling Coupling Reaction (Activated Carboxyl Component) Neutralization->Coupling Free Amine Generation Intermediate Protected Peptide (Boc/Fmoc-Peptide-Asp(OAll)-OAll) Coupling->Intermediate Peptide Bond Formation Deprotection Pd(0) Deprotection (Alloc Removal) Intermediate->Deprotection Pd(PPh3)4, PhSiH3 Final Free Peptide (Peptide-Asp(OH)-OH) Deprotection->Final Simultaneous u03b1/u03b2 COOH Release

Figure 1: Strategic workflow for incorporating L-Asp(OAll)-OAll·TosOH into a peptide chain.

Experimental Protocols

Protocol A: In-Situ Neutralization and Coupling

Objective: To couple L-Asp(OAll)-OAll·TosOH to an N-protected amino acid (e.g., Boc-Phe-OSu) in solution. Critical Note: The tosylate salt is acidic. Failure to neutralize it completely will inhibit the nucleophilicity of the amine, stalling the coupling.

Materials:

  • L-Asp(OAll)-OAll·TosOH (1.0 equiv)

  • Activated Amino Acid (e.g., Boc-Xaa-OSu or Boc-Xaa-OH + EDC/HOBt) (1.1 equiv)

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 - 1.2 equiv for neutralization)

  • Solvent: Anhydrous DMF or DCM (DMF is preferred for solubility)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Asp(OAll)-OAll·TosOH (1 mmol, 385 mg) in anhydrous DMF (5 mL). The solution should be clear.

  • Neutralization: Add DIEA (1 mmol, ~174 µL) dropwise while stirring. Observation: A slight exotherm may occur. Ensure the pH (checked via wet pH paper) is approx. 7-8. Do not use a large excess of base if using Fmoc chemistry to avoid premature Fmoc cleavage.

  • Coupling: Add the activated carboxyl component (e.g., Boc-Phe-OSu, 1.1 mmol) immediately after neutralization.

  • Reaction: Stir at room temperature (20-25°C) under inert atmosphere (N₂) for 4–12 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:8:2) or HPLC.

  • Work-up:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash successively with 5% KHSO₄ (or 10% Citric Acid) to remove excess base/amine.

    • Wash with Water and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Deprotection (Alloc Cleavage)

Objective: To simultaneously remove both allyl ester groups from the Asp residue. Mechanism: The Pd(0) catalyst forms a


-allyl complex, which is then scavenged by a nucleophile (phenylsilane), regenerating the catalyst and releasing the free carboxylate.

Materials:

  • Protected Peptide (Intermediate from Protocol A)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)

  • Scavenger: Phenylsilane (PhSiH₃) (10 - 20 equiv)

  • Solvent: Anhydrous DCM or DCM/DMF mixture (degassed)

Procedure:

  • Preparation: Dissolve the protected peptide in anhydrous DCM (concentration ~0.1 M). Crucial: Degas the solution by bubbling Argon for 10 minutes. Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Phenylsilane (20 equiv) followed by Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Stir under Argon at room temperature for 1–2 hours. The solution typically turns from yellow to slightly darkened.

  • Monitoring: Monitor by HPLC. The shift in retention time will be significant due to the loss of two hydrophobic allyl groups.

  • Work-up (Pd Removal):

    • Option 1 (Precipitation): If the product is insoluble in ether, precipitate directly by adding excess diethyl ether. The Pd salts often remain in the ether.

    • Option 2 (Chelation): Add a solution of sodium diethyldithiocarbamate (0.5% w/v in DMF) to precipitate Palladium as a complex, then filter through Celite.

    • Option 3 (Extraction): Extract the free acid into mild aqueous base (5% NaHCO₃), wash the organic layer (containing Pd/ligands) with DCM, then acidify the aqueous layer to pH 2–3 and extract the product back into Ethyl Acetate.

Mechanistic Insight: The Tsuji-Trost Allyl Cleavage

Understanding the deprotection mechanism is vital for troubleshooting. The reaction is not a simple hydrolysis but a catalytic cycle.

PdMechanism Pd0 Pd(0)L4 (Active Catalyst) Complex Pd(II)-u03c0-Allyl Complex (Oxidative Addition) Pd0->Complex Attacks Allyl Ester Complex->Pd0 Reductive Elimination (Regeneration) Product Free Carboxylate (R-COO-) Complex->Product Release Peptide Byproduct Allyl-Silane (Byproduct) Complex->Byproduct Scavenging Scavenger Phenylsilane (Nucleophile) Scavenger->Complex Attacks Allyl Ligand

Figure 2: Simplified catalytic cycle of Pd(0)-mediated allyl deprotection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Amine salt not fully neutralized.Ensure 1.0 equiv of DIEA is added to the TosOH salt before adding the active ester. Check pH.
Incomplete Deprotection Catalyst poisoning (O₂).Rigorously degas solvents with Argon. Use fresh Pd(PPh₃)₄ (should be bright yellow, not orange/brown).
Pd Contamination Inefficient work-up.Use dithiocarbamate washes or specific metal scavenger resins (e.g., SiliaMetS® Thiol) post-reaction.
Aspartimide Formation Base exposure during Fmoc removal (if applicable).Add 0.1M HOBt to the piperidine deprotection solution to suppress imide formation [1].

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Gomez-Martinez, P., et al. (1999). N-Alloc-L-phenylalanine as a cheap precursor for the synthesis of N-Alloc-amino acids. Journal of the Chemical Society, Perkin Transactions 1, 2869-2871.
  • Thieriet, N., et al. (2000). Solid-Phase Synthesis of Cyclic Peptides. Tetrahedron Letters, 41(15), 2579-2582.
  • Santa Cruz Biotechnology. L-Aspartic acid diallyl ester p-toluenesulfonate salt (CAS 125229-60-9). Product Data Sheet. Link

  • Greene, T.W., & Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience. (Authoritative source on Allyl ester stability and cleavage).

Sources

Application Note: Advanced Strategies in the Synthesis of Modified Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Framework

The transition from native peptide sequences to therapeutically viable candidates requires overcoming inherent limitations: rapid proteolytic degradation, poor membrane permeability, and conformational instability. This guide details three high-impact synthetic methodologies designed to address these challenges: Peptoid Synthesis , Macrocyclization (Stapling) , and Site-Specific N-Methylation .

Success in these modifications relies not just on following a recipe, but on understanding the physiochemical environment of the resin-bound peptide. The following decision matrix outlines the selection of the appropriate modification strategy based on the target biological profile.

Strategic Decision Matrix

PeptideModificationStrategy Start Target Therapeutic Profile Stability Requirement: Proteolytic Stability Start->Stability Permeability Requirement: Membrane Permeability Start->Permeability Potency Requirement: Target Affinity/Potency Start->Potency Peptoid Strategy: Peptoid (N-substituted Glycine) • Complete backbone modification • High diversity (commercial amines) Stability->Peptoid High Resistance Needed NMethyl Strategy: Site-Specific N-Methylation • Disrupts H-bonds • Increases lipophilicity Stability->NMethyl Specific Cleavage Site Protection Stapling Strategy: Peptide Stapling (RCM) • Stabilizes alpha-helix • Buries polar amides Permeability->Stapling Helical Targets Permeability->NMethyl Linear/Cyclic Targets Potency->Stapling Pre-organization required Potency->NMethyl Conformational Constraint

Figure 1: Strategic decision tree for selecting peptide modifications based on therapeutic requirements.

Core Methodology 1: Peptidomimetics via Sub-Monomer Synthesis (Peptoids)[1]

Peptoids (poly-N-substituted glycines) shift the side chain from the


-carbon to the backbone nitrogen.[1] This eliminates the chiral center and the amide hydrogen, rendering the backbone protease-resistant. The Sub-Monomer Method  is superior to the monomer method as it utilizes commercially available primary amines, avoiding the need for expensive protected N-substituted amino acids [1].
Protocol: Sub-Monomer Solid-Phase Synthesis

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading recommended for oligomers <15 residues).

  • Acylation Cocktail: 0.6 M Bromoacetic acid in DMF + 0.6 M DIC (Diisopropylcarbodiimide).

  • Displacement Solution: 1.0–2.0 M Primary Amine in NMP (N-methylpyrrolidone).

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide resin in DMF for 20 min. Deprotect Fmoc group (20% piperidine/DMF) to expose the initial primary amine.

  • Step A: Acylation (Bromoacetylation)

    • Add Acylation Cocktail (5 equiv. relative to resin loading).[1][2][3]

    • Incubate: 30 min at RT with shaking.

    • Mechanism:[4] DIC activates bromoacetic acid, forming a reactive bromoacetyl-resin intermediate.[1][5]

    • Wash: DMF (5 x 1 min).

  • Step B: Displacement (Nucleophilic Substitution)

    • Add Displacement Solution (10–20 equiv.[6] primary amine).[1][7][8][9]

    • Incubate: 60–120 min at RT (or 30 min at 50°C for hindered amines).

    • Mechanism:[4] The primary amine performs an SN2 attack on the alkyl bromide, installing the side chain and regenerating the secondary amine for the next cycle.

    • Wash: DMF (5 x 1 min).

  • Iteration: Repeat Steps A and B until sequence is complete.

Validation Point:

  • Chloranil Test: Use instead of Kaiser test. Secondary amines (peptoid terminus) turn the beads blue/green . A negative test (yellow/colorless) after acylation confirms complete bromoacetylation.

Quantitative Data: Optimization of Displacement Step

Table 1: Effect of amine concentration and temperature on displacement efficiency (Model: N-phenylethyl glycine incorporation).

ConditionAmine Conc. (M)Temp (°C)Time (min)Conversion (%)*
Standard1.0206092%
High Conc.2.0206098%
Heated1.05030>99%
Microwave1.0602>99%

*Determined by HPLC analysis of cleaved crude product.

Core Methodology 2: Peptide Macrocyclization via Ring-Closing Metathesis (Stapling)

Hydrocarbon stapling locks peptides into an


-helical conformation using olefin-bearing non-natural amino acids (e.g., (S)-4-pentenyl-alanine) at positions 

and

(or

).[10] The critical step is the Ring-Closing Metathesis (RCM) catalyzed by Grubbs Catalyst [2].[6]
Protocol: Ruthenium-Catalyzed RCM on Solid Support

Critical Pre-requisite: The resin must be strictly anhydrous and oxygen-free. Oxidation of the Ruthenium catalyst is the #1 cause of failure.

Reagents:

  • Catalyst: Grubbs 1st Generation (preferred for steric accessibility) or 2nd Generation (higher activity, use with care).

  • Solvent: 1,2-Dichloroethane (DCE) (Superior resin swelling and higher boiling point than DCM).

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize linear peptide using Fmoc-SPPS. Incorporate olefinic amino acids (e.g., Fmoc-S5-OH) at designated positions.

    • Note: Do NOT remove the N-terminal Fmoc group before stapling. It prevents N-terminal coordination with the catalyst.

  • Resin Conditioning:

    • Wash resin with DCM (3x).[6][11]

    • Wash with anhydrous DCE (3x).

    • Sparge the resin slurry with N2 or Argon for 15 min.

  • Metathesis Reaction:

    • Dissolve Grubbs Catalyst (20 mol%) in degassed DCE (concentration ~10 mM).

    • Add to resin.[1][2][3][6][7][11][12]

    • Incubate: 2 hours at RT (or 40°C for difficult sequences) under inert atmosphere.

    • Cycle: Drain and repeat with fresh catalyst solution (Total 2 cycles).

  • Catalyst Removal:

    • Wash with DCE (3x), DCM (3x).[6]

    • Metal Scavenging (Optional but Recommended): Wash with a solution of DMSO or imidazole in DMF to coordinate and remove residual Ru.

  • Final Deprotection/Cleavage: Proceed with N-terminal Fmoc removal and TFA cleavage.

Visual Workflow: RCM Stapling

RCM_Workflow Linear Linear Peptide (Fmoc-ON) Degas Degas Resin (DCE, N2, 15 min) Linear->Degas Catalyst Add Grubbs Cat. (20 mol%, 2 hrs) Degas->Catalyst Check Analytical Cleavage (LCMS Check) Catalyst->Check Check->Catalyst Incomplete (<90%) Wash DMSO Wash (Remove Ru) Check->Wash Complete (>95%) Final Stapled Peptide Wash->Final

Figure 2: Iterative workflow for solid-phase Ring-Closing Metathesis.

Core Methodology 3: Site-Specific N-Methylation

N-methylation of the peptide backbone is a powerful tool to improve metabolic stability and membrane permeability.[13] Direct methylation is difficult due to over-methylation. The Mitsunobu-Fukuyama strategy (o-NBS protection) is the gold standard for site-specific modification on solid phase [3, 4].

Protocol: The "Three-Step" On-Resin Methylation[9]

Step 1: Activation (Sulfonylation)

  • Reagents: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq), Collidine (10 eq) in NMP.

  • Procedure: Treat resin-bound free amine for 15–30 min.

  • Validation: Ninhydrin test should be negative (sulfonamide formed).

Step 2: Methylation

  • Method A (Mitsunobu): Triphenylphosphine (5 eq), Methanol (10 eq), DIAD (5 eq) in anhydrous THF. React 2 x 30 min.

  • Method B (Direct Alkylation - Cost Effective): Dimethylsulfate (DMS) (10 eq), DBU (2 eq) in NMP. React 2 x 10 min.

  • Note: Method B is faster but requires careful handling of DMS (carcinogen).

Step 3: Deprotection (Desulfonylation)

  • Reagents:

    
    -Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
    
  • Procedure: Treat 2 x 15 min.

  • Result: Releases the secondary N-methyl amine.

Critical Troubleshooting - The "Difficult Coupling": Acylating the newly formed secondary amine is sterically hindered.

  • Solution: Use HATU or PyBroP (high efficiency coupling reagents) with double coupling cycles.

  • Monitoring: Use the Chloranil test (secondary amine detection) to ensure coupling completion.

Analytical Characterization & Validation

Validating modified peptides requires specific analytical considerations.

Summary of Analytical Expectations

Table 2: Expected analytical signatures for modified peptides.

ModificationMass Shift (

Mass)
HPLC Retention TimeKey Diagnostic Feature
Peptoid Same as peptide isomerGenerally Later (Hydrophobic)Broad peaks (cis/trans amide rotamers)
Stapling (RCM) -28 Da (Loss of C2H4)Earlier (More Compact)Distinct shift from linear precursor; isotopic pattern matches
N-Methylation +14 Da per MethylVariable (Usually Later)Loss of amide proton in NMR; fragmentation pattern changes in MS/MS

Protocol: Monitoring RCM by LCMS

  • Take ~2 mg resin beads.

  • Treat with 50

    
    L cleavage cocktail (95% TFA) for 15 min.
    
  • Precipitate with ether, dissolve in 50% MeCN/H2O.

  • Inject on LCMS: Look for the mass difference of -28 Da .

    • Caution: If you see -14 Da or +16 Da, suspect oxidation or incomplete metathesis.

References

  • Solid-phase Submonomer Synthesis of Peptoid Polymers. NIH/PubMed Central. 1[14]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Note. 3

  • Optimized selective N-methylation of peptides on solid support. PubMed. 9[10][14]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Bulletin. 2

  • Peptide Conjugation via CuAAC 'Click' Chemistry. NIH/PubMed Central. 15[14]

Sources

compatibility of allyl deprotection with other protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Compatibility of Allyl Deprotection with Other Protecting Groups

Abstract

The Allyl (for alcohols/acids) and Alloc (Allyloxycarbonyl, for amines) protecting groups are cornerstones of modern orthogonal synthesis, particularly in peptide and complex natural product chemistry.[1] Their removal, triggered by Palladium(0) catalysis, offers a unique "orthogonal window" distinct from acid-labile (Boc, Trityl), base-labile (Fmoc), and reduction-labile (Cbz, Bn) groups.[1][2] However, the success of this deprotection—and its compatibility with other groups—relies entirely on the choice of nucleophilic scavenger . This guide details the mechanistic basis of this compatibility, provides a rigorous compatibility matrix, and offers optimized protocols for standard and sensitive substrates.

Mechanistic Insight: The Role of the Scavenger

To understand compatibility, one must understand the mechanism. Allyl deprotection is not a simple hydrolysis; it is a Pd(0)-catalyzed allylic substitution (Tsuji-Trost reaction).

  • Ionization: Pd(0) coordinates to the alkene and inserts into the C-O bond, forming a cationic

    
    -allyl palladium complex and releasing the carbamate/carbonate anion.
    
  • Decarboxylation: The anion decarboxylates, releasing CO

    
     and the free amine/alkoxide.
    
  • Scavenging (The Critical Step): The

    
    -allyl Pd complex is electrophilic. To regenerate the Pd(0) catalyst and prevent the allyl group from re-attaching to the substrate (or alkylating other nucleophiles), a scavenger  (nucleophile) must attack the 
    
    
    
    -allyl system.

The compatibility of the reaction is dictated by the scavenger, not the palladium.

AllylMechanism Substrate Alloc-Amine (Substrate) Complex π-Allyl Pd(II) Complex Substrate->Complex Oxidative Addition Pd0 Pd(0)L4 Catalyst Pd0->Complex Coordinates Product Free Amine + Allylated Scavenger Complex->Product Nucleophilic Attack Scavenger Nucleophilic Scavenger Scavenger->Product Product->Pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of Alloc deprotection. The scavenger intercepts the


-allyl complex to drive the reaction forward.

Compatibility Matrix

The following table summarizes the stability of common protecting groups during Pd-catalyzed allyl deprotection under optimized conditions.

Protecting Group ClassSpecific GroupsCompatibilityCritical Notes
Acid-Labile Boc, tBu, Trityl (Trt), Acetal Excellent Allyl deprotection is neutral to mildly basic. No acid is generated.
Base-Labile Fmoc Conditional Stable with neutral scavengers (PhSiH

, NDMBA). Unstable with secondary amine scavengers (Morpholine, Piperidine).
Base-Labile Acetate, Benzoate Good Generally stable unless strong amine bases are used at high heat.
Reducible Cbz (Z), Benzyl (Bn) Excellent Pd(0) does not effect hydrogenolysis in the absence of H

gas. PhSiH

is a hydride donor but is specific to the

-allyl complex.
Silyl Ethers TBS, TBDPS, TIPS Excellent Fluoride-free conditions ensure stability.
Oxidation-Labile Thioethers (Met), Aldehydes Good Degassing is required to prevent oxidation of phosphine ligands, which indirectly protects oxidation-sensitive substrate groups.

Scavenger Selection Guide

Selecting the wrong scavenger is the #1 cause of side reactions (e.g., Fmoc cleavage).

  • Morpholine / Diethylamine:

    • Type: Basic secondary amines.

    • Use Case: Standard substrates with no base-sensitivity.

    • Risk:[2][3][4][5] Will cleave Fmoc groups; can induce racemization in highly activated esters.

  • Phenylsilane (PhSiH

    
    ): 
    
    • Type: Hydride donor (Neutral).

    • Use Case:Gold standard for Peptide Synthesis. Completely orthogonal to Fmoc.

    • Mechanism:[2][3][6][7][][9] Reduces the allyl group to propene gas (clean workup).

  • 1,3-Dimethylbarbituric Acid (NDMBA):

    • Type: C-Nucleophile (Acidic/Neutral).

    • Use Case: "Difficult" substrates; highly reactive; scavenges allyl groups irreversibly.

    • Benefit: Very fast kinetics; stabilizes Pd species.

ScavengerSelection Start Select Scavenger FmocPresent Is Fmoc/Base-Sensitive Group Present? Start->FmocPresent PhSiH3 Use Phenylsilane (PhSiH3) (Neutral, Hydride Donor) FmocPresent->PhSiH3 Standard Peptide NDMBA Use NDMBA (Neutral, C-Nucleophile) FmocPresent->NDMBA Difficult/Slow Morpholine Use Morpholine (Basic, Standard) FmocPresent->Morpholine Robust Substrate YesFmoc YES NoFmoc NO

Figure 2: Decision tree for selecting the appropriate scavenger based on substrate sensitivity.

Experimental Protocols

Protocol A: The "Peptide Standard" (Fmoc-Compatible)

Best for: Solid-phase peptide synthesis (SPPS) or substrates containing Fmoc, Esters, or Epimerizable centers.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ]
  • Scavenger: Phenylsilane (PhSiH

    
    )[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a glovebox or under Argon flow, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 equiv) in dry DCM.
  • Scavenger Addition: Add PhSiH

    
     (10–20 equiv). Note: Excess silane ensures rapid turnover.
    
  • Reaction: Add the catalyst/silane mixture to the substrate (dissolved in DCM or swollen on resin).

  • Incubation: Stir/shake at Room Temperature for 20–40 minutes.

    • Checkpoint: Reaction releases propene gas; ensure proper venting if on large scale.

  • Workup (Solid Phase): Wash resin with DCM (3x), DMF (3x), and 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd black).

  • Workup (Solution Phase): Evaporate solvent. Purify via flash column. The byproduct is volatile/inert.

Protocol B: The "Difficult Substrate" (NDMBA Method)

Best for: Sterically hindered allyl esters or when reaction kinetics are sluggish.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.05 equiv)[10]
  • Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) (3–5 equiv)

  • Solvent: DCM or THF

Procedure:

  • Dissolve substrate and NDMBA in DCM.

  • Degas the solution by bubbling Argon for 5 minutes.

  • Add Pd(PPh

    
    )
    
    
    
    quickly.[9]
  • Stir at 30°C. Monitor by TLC/LCMS.

  • Workup: The allylated NDMBA byproduct is highly polar. It can often be removed by an aqueous basic wash (sat. NaHCO

    
    ) or precipitates out upon addition of ether/hexane.
    
Protocol C: Palladium Removal (The "DTC" Wash)

Residual palladium can cause isomerization or toxicity issues in downstream biology.

  • Prepare a 0.5% w/v solution of Sodium Diethyldithiocarbamate (DTC) in DMF (for resin) or Water (for solution extraction).

  • Wash the organic phase/resin with this solution 3 times.

  • The solution will turn yellow/brown as it complexes Pd. Continue washing until the solution remains clear.

Troubleshooting & Tips

  • "The reaction is turning black immediately."

    • Cause: Pd precipitation (Pd black). This happens if the scavenger is too slow or oxygen is present.

    • Fix: Increase scavenger equivalents or switch to NDMBA. Ensure solvents are degassed.

  • "My Fmoc group fell off."

    • Cause: You likely used Morpholine or another amine scavenger.

    • Fix: Switch to Protocol A (Phenylsilane).

  • "I see an isomerized byproduct (vinyl ether)." [11]

    • Cause: Incomplete cycle. The

      
      -allyl complex collapsed via 
      
      
      
      -hydride elimination instead of scavenger attack.
    • Fix: Your catalyst is active but your scavenger is ineffective. Increase scavenger concentration.

References

  • Gomez-Martinez, P., et al. "N-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers."[12] J. Chem. Soc., Perkin Trans. 1, 1999. Link

  • Thieriet, N., et al. "Use of N,N'-dimethylbarbituric acid as a scavenger for the cleavage of the allyl group." Tetrahedron Letters, 1997. Link

  • Vutukuri, D. R., et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups."[13][14] J. Org.[6][13][14] Chem., 2003.[14] Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev., 2009. Link

Sources

Application Note: Precision Engineering of Post-Translational Modifications via Allyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The introduction of post-translational modifications (PTMs) such as phosphorylation, glycosylation, and lysine acylation is critical for mimicking native protein behavior. While standard Fmoc/tBu solid-phase peptide synthesis (SPPS) handles simple sequences, complex PTMs often require a third dimension of orthogonality.

The Allyl (esters/ethers) and Alloc (allyloxycarbonyl) protecting groups provide this orthogonality. Stable to both the acidic conditions of Boc removal (TFA) and the basic conditions of Fmoc removal (Piperidine), they are selectively cleaved by Palladium(0) via the Tsuji-Trost reaction.

This guide details the methodology for:

  • Global Phosphorylation: Unmasking allyl-protected phosphate groups.

  • Site-Specific Lysine Derivatization: Orthogonal removal of Alloc for late-stage functionalization.

  • Bioorthogonal Uncaging: Palladium-triggered activation in living systems.

Mechanism of Action: The Tsuji-Trost Cycle

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction is not a simple hydrolysis; it is a nucleophilic substitution.

  • Coordination: The Pd(0) species coordinates with the alkene of the allyl group.[1]

  • Oxidative Addition: The C-O bond breaks, forming a cationic

    
    -allyl-Pd(II) complex.
    
  • Nucleophilic Attack: A scavenger (nucleophile) attacks the

    
    -allyl system, regenerating Pd(0) and releasing the deprotected substrate.
    

Key Insight: The choice of scavenger dictates the success of the reaction. For sensitive PTMs (like phospho-serine/threonine), basic scavengers (morpholine) can promote


-elimination. Neutral hydride donors (Phenylsilane) are preferred.
Diagram 1: The Pd(0) Catalytic Cycle

TsujiTrostCycle Pd0 Pd(0) Catalyst (Active Species) Coordination Coordination (Reversible) Pd0->Coordination + Substrate-O-Allyl OxAdd Oxidative Addition (Rate Limiting) Coordination->OxAdd PiAllyl Pi-Allyl Pd(II) Complex (Cationic Intermediate) OxAdd->PiAllyl C-O Bond Cleavage NucAttack Nucleophilic Attack (Scavenger) PiAllyl->NucAttack + Scavenger (PhSiH3) NucAttack->Pd0 Regeneration Product Deprotected PTM (Free Phosphate/Amine) NucAttack->Product Byproduct Allylated Scavenger NucAttack->Byproduct

Caption: The Tsuji-Trost catalytic cycle. Note that the scavenger is consumed stoichiometrically to trap the allyl cation, preventing re-allylation of the substrate.

Critical Parameters for Experimental Success

Oxygen Sensitivity & Catalyst Poisoning

Pd(PPh


)

is the standard catalyst but is highly air-sensitive. Oxidation to Pd(II) kills the catalytic cycle immediately.
  • Symptom: Solution turns black (precipitated Pd metal) or orange (oxidized phosphine) immediately upon dissolution.

  • Solution: All solvents must be degassed (sparged with Argon) for 15 minutes prior to use. Weigh catalyst rapidly or use a glovebox.

  • Alternative: Recent protocols suggest Pd(PPh

    
    )
    
    
    
    Cl
    
    
    is more air-stable but requires an induction period to reduce to Pd(0) in situ [1].
Scavenger Selection Guide

The scavenger is not just a bystander; it drives the reaction.

ScavengerTypeBest ApplicationContraindications
Phenylsilane (PhSiH

)
Hydride Donor (Neutral)Global Phosphorylation , Glycopeptides, Base-sensitive PTMs.None major; requires rigorous Argon atmosphere.
Morpholine 2° Amine (Basic)General Alloc removal on simple peptides.Avoid with Phospho-Ser/Thr (Causes

-elimination).
Borane-Dimethylamine Hydride DonorRapid Alloc removal; alternative to silanes.Can reduce sensitive functional groups (e.g., aldehydes).
Dimedone Carbon NucleophileFluorescent labeling applications.Slower kinetics than silanes.
The "Black Rain" Problem (Pd Removal)

After deprotection, Palladium adheres tenaciously to the peptide-resin, often appearing as a black precipitate. This contaminates downstream HPLC and biological assays.

  • The Fix: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF. DDC chelates Pd effectively, turning the wash solution yellow/brown as it removes the metal.

Protocol A: Global Phosphorylation (Phosphate Unmasking)

Context: Synthesis of phosphopeptides using Allyl-protected phosphoramidites. This method prevents phosphate alkylation during the synthesis cycle.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))[2]
  • Scavenger: Phenylsilane (PhSiH

    
    )[2][3][4]
    
  • Solvent: Dry DCM (Dichloromethane)

  • Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate in DMF

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Swell the resin (0.1 mmol scale) in dry DCM for 20 minutes under Argon flow.

    • Crucial: Sparge the DCM used for the catalyst solution with Argon for 15 minutes before adding the catalyst.

  • Catalyst Solution:

    • Dissolve Pd(PPh

      
      )
      
      
      
      (35 mg, 0.3 eq) in 2 mL degassed DCM.
    • Add Phenylsilane (300 µL, ~24 eq).

    • Note: The solution should be yellow/amber. If it turns black immediately, the catalyst is dead.

  • Reaction:

    • Add the catalyst/silane mixture to the resin.[2]

    • Agitate gently (exclude light) for 45 minutes .

    • Drain and repeat the reaction with fresh catalyst solution for another 45 minutes to ensure 100% conversion.

  • Washing (The DDC Wash):

    • Wash resin 3x with DCM.

    • Wash resin 3x with 0.02 M DDC in DMF (5 mins each).

    • Observation: The first DDC wash will likely turn yellow/brown. Continue washing until the solution remains clear.

    • Final wash: 5x DMF, 5x DCM.[5]

  • Cleavage: Proceed to standard TFA cleavage. The allyl groups are gone; the global phosphate groups are now free.

Protocol B: Orthogonal Lysine Derivatization (Alloc)

Context: A peptide contains multiple Lysines, but you need to label only Lysine 7 with a fluorophore. Strategy: Use Fmoc-Lys(Alloc)-OH at position 7 and Fmoc-Lys(Boc)-OH at others.

Diagram 2: Orthogonal Workflow

AllocWorkflow Start Resin-Bound Peptide (Lys-Alloc + Lys-Boc) Deprotect Pd(0)/PhSiH3 (Alloc Removal) Start->Deprotect Intermediate Free Lys-NH2 (Lys-Boc intact) Deprotect->Intermediate Selective Coupling Functionalization (e.g., FITC/Biotin) Intermediate->Coupling Cleavage TFA Cleavage (Removes Boc) Coupling->Cleavage Final Final Peptide (Site-Specific Label) Cleavage->Final

Caption: Workflow for site-specific labeling. The Alloc group is removed on-resin while Boc groups remain stable, allowing selective reaction at the designated Lysine.

Protocol Modifications:

  • Follow Protocol A (Steps 1-4).

  • After Step 4 (Washing): The resin now contains a free amine at the specific Lysine site.

  • Step 5 (Functionalization): Add the activated label (e.g., FITC-NCS or Biotin-NHS) with DIPEA in DMF.

  • Step 6: Proceed to TFA cleavage.

Frontier Application: Bioorthogonal Uncaging in Cells

Context: Activating "caged" proteins or prodrugs inside living cells using Palladium.[6] Challenge: Intracellular glutathione poisons Pd catalysts. Solution: Use of Pd-nanosheets or Pd-functionalized resins that are cell-permeable and biocompatible.[7]

Key Reference: The Chen Lab (Peking University) demonstrated Pd-triggered deprotection of Alloc-caged Lysine in living cells to rescue protein function [2].

General Methodology (In-Cell):

  • Probe Design: Incorporate a "Caged" Lysine (Alloc-Lys) into the protein of interest (via genetic code expansion).

  • Catalyst Delivery: Treat cells with Pd(allyl)

    
    Cl
    
    
    
    or Pd-nanosheets (entrapped in hydrogels to reduce toxicity) [3].
  • Activation: The Pd enters the cell, removes the Alloc group, and restores the native Lysine, turning the protein "ON."

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Deprotection Oxidized CatalystUse fresh Pd(PPh

)

from an unopened vial. Store under Ar.
Incomplete Deprotection Old SilanePhenylsilane degrades. Check H-NMR or buy fresh.
Peptide-Resin is Black Pd PrecipitationRepeat DDC washes. If persistent, use a solution of 1% sodium diethyldithiocarbamate + 0.5% DIEA in DMF.
Side Reactions (

-elimination)
Basic ScavengerSwitch from Morpholine to Phenylsilane or Borane-Dimethylamine.
Loss of Fmoc group Basic ScavengerIf doing Alloc removal before final Fmoc removal, use Phenylsilane (neutral) to avoid premature Fmoc cleavage.

References

  • Napier, P., et al. (2025).[3][8] "An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups." Journal of Organic Chemistry. Link

  • Li, J., Yu, J., Zhao, J., Wang, J., Zheng, S., Lin, S., Chen, L., Yang, M., Jia, S., Zhang, X.[9] & Chen, P.R. (2014).[9] "Palladium-triggered deprotection chemistry for protein activation in living cells."[6][9] Nature Chemistry, 6, 352–361.[9] Link

  • Wang, J., et al. (2021).[6] "Interplay of chloride levels and palladium(II)-catalyzed O-deallenylation bioorthogonal uncaging reactions." Chemical Science. Link

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552. Link

Sources

Application Notes and Protocols: On-Resin Side-Chain Modification of Aspartic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The site-specific modification of amino acid side chains is a cornerstone of modern peptide science, enabling the synthesis of complex biomolecules with tailored functions. Aspartic acid (Asp), with its side-chain carboxylic acid, presents a prime target for modification to create peptide conjugates, introduce fluorescent probes, mimic post-translational modifications (PTMs), or generate cyclic peptides.[1][2][3] However, performing these modifications on a solid support (on-resin) introduces a significant chemical challenge: the need for an orthogonal protection strategy. This means the Asp side-chain protecting group must be removable under conditions that leave the N-terminal α-amine protection (typically Fmoc), other side-chain protecting groups, and the resin linkage completely intact.[4]

This guide provides a detailed overview of the strategies and step-by-step protocols for the on-resin deprotection and subsequent modification of the aspartic acid side chain. We will delve into the causality behind experimental choices, provide self-validating protocols, and explore solutions to the pervasive problem of aspartimide formation.

The Challenge: Aspartimide Formation

Before attempting any on-resin modification, it is critical to understand the primary side reaction that plagues peptides containing aspartic acid: aspartimide formation.

During standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the repeated use of a base (typically 20% piperidine in DMF) for Fmoc group removal can catalyze an intramolecular cyclization.[5] The backbone amide nitrogen of the amino acid following the Asp residue acts as a nucleophile, attacking the side-chain β-carboxyl ester.[6] This forms a five-membered succinimide ring, known as an aspartimide.[6][7]

This side reaction is highly problematic for several reasons:

  • Multiple Byproducts: The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, where the peptide backbone continues from the side chain.[8]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to a mixture of D- and L-aspartyl peptides that are often impossible to separate.[8]

  • Sequence Dependence: The reaction is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences due to the low steric hindrance of the following residue.[6][7]

Strategies to minimize this during synthesis include using sterically bulky protecting groups on the Asp side chain (e.g., O-3-ethyl-pent-3-yl (OEpe) or 5-n-butyl-5-nonyl (OBno)) or adding an acidic additive like HOBt to the piperidine solution.[8][9][10] However, for on-resin modification, a selectively removable protecting group is essential.

Figure 1: Mechanism of base-catalyzed aspartimide formation.

Core Strategy: Orthogonal Protecting Groups for Aspartic Acid

The key to successful on-resin modification is the use of an Asp side-chain protecting group that can be cleaved under conditions that are orthogonal to the standard Fmoc/tBu strategy. This allows for the selective deprotection of the Asp side chain, revealing a free carboxylic acid ready for modification, while the rest of the peptide remains fully protected and anchored to the resin.

The general workflow is as follows:

On_Resin_Modification_Workflow node_start Start: Peptide on Resin Fmoc-...-Asp(PG)-... node_deprotect Step 1: Selective Deprotection Cleavage of orthogonal protecting group (PG) node_start->node_deprotect node_wash1 Step 2: Wash Resin (e.g., DCM, DMF) node_deprotect->node_wash1 node_modify Step 3: On-Resin Modification Couple amine, alcohol, etc. using activating agents node_wash1->node_modify node_wash2 Step 4: Wash Resin (e.g., DMF, DCM, MeOH) node_modify->node_wash2 node_cleave Step 5: Global Deprotection Cleavage from resin with TFA node_wash2->node_cleave node_end Final Product: Modified Peptide node_cleave->node_end

Figure 2: General workflow for on-resin side-chain modification.

Below is a comparison of common orthogonal protecting groups used for this purpose.

Protecting GroupCleavage ConditionOrthogonal ToAdvantagesDisadvantages
Allyl (OAll) Pd(PPh₃)₄, Phenylsilane in DCMFmoc (Base), tBu/Trt (Acid)Highly efficient, widely used, mild conditions.Palladium catalyst can be expensive and oxygen-sensitive; requires inert atmosphere.[11]
tert-Butyl (OtBu) Anhydrous FeCl₃ in DCMFmoc (Base)Uses common, inexpensive reagents.[1][11]Not orthogonal to other acid-labile groups (Boc, Trt, Pbf); requires extensive washing to remove metal salts.[11][12]
4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) 2% Hydrazine in DMFFmoc (Base), tBu/Trt (Acid)Fast deprotection.Removal can be slow and may lead to side reactions if not optimized.[11]
p-toluoylmethyl (OMpe) UV Light (e.g., 365 nm) in solventFmoc (Base), tBu/Trt (Acid), Pd-labile groupsHighly orthogonal, clean reaction.[5]Requires specialized photochemical equipment.

Detailed Protocols

Protocol 1: Palladium-Catalyzed Deprotection of Asp(OAll)

The allyl ester is a popular choice for orthogonal protection due to its stability to both acidic and basic conditions used in Fmoc-SPPS.[11] Its removal is achieved via a palladium(0)-catalyzed allyl transfer to a scavenger molecule, typically phenylsilane.

Materials:

  • Peptide-resin containing an Asp(OAll) residue

  • Dichloromethane (DCM), anhydrous

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Nitrogen or Argon source

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in anhydrous DCM for 30 minutes.

  • Inert Atmosphere: Drain the DCM and place the vessel under a gentle stream of nitrogen or argon. This is critical as oxygen can poison the palladium catalyst.[11]

  • Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection solution. For every 1 gram of resin, dissolve Pd(PPh₃)₄ (0.1-0.2 eq) and Phenylsilane (15-20 eq) in anhydrous DCM (10 mL). The solution should be a clear, pale yellow.

    • Causality: Pd(PPh₃)₄ is the catalyst that complexes with the allyl group. Phenylsilane acts as a scavenger, irreversibly accepting the allyl group from the palladium complex, which drives the reaction to completion.

  • Reaction: Add the deprotection cocktail to the resin. Gently agitate the mixture under the inert atmosphere at room temperature.

  • Monitoring: The reaction is typically complete within 2 hours. To monitor, take a small sample of resin (~5 mg), wash it thoroughly, cleave the peptide with TFA, and analyze by HPLC-MS. A successful reaction is indicated by a mass shift corresponding to the loss of the allyl group (Δm = -40.03 Da).

  • Washing: Once complete, drain the reaction mixture. Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash cycle is:

    • DCM (3x)

    • 0.5% DIPEA in DMF (2x) - Helps to scavenge residual palladium.

    • 0.5% Sodium diethyldithiocarbamate in DMF (2x) - A more potent metal scavenger.

    • DMF (3x)

    • DCM (3x)

  • The resin, now bearing a deprotected Asp side chain, is ready for the subsequent modification step.

Protocol 2: FeCl₃-Mediated Deprotection of Asp(OtBu)

This novel method provides an orthogonal route to deprotect the common tert-butyl ester on-resin using a mild Lewis acid, ferric chloride (FeCl₃).[1][11] This avoids the need for strong acids like TFA, preserving other acid-labile groups if the resin linker itself is sufficiently stable (e.g., Rink Amide).[12]

Materials:

  • Peptide-resin (on Rink Amide or similar acid-stable resin) containing an Asp(OtBu) residue

  • Dichloromethane (DCM), anhydrous

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in anhydrous DCM for 30 minutes.

  • Deprotection: Prepare a solution of anhydrous FeCl₃ (5.0 eq) in anhydrous DCM. Add this solution to the swollen resin.

  • Reaction: Agitate the slurry at room temperature for 1.5 to 2 hours.[1]

    • Causality: The Lewis acid FeCl₃ coordinates to the ester oxygen of the tert-butyl group, weakening the C-O bond and facilitating its cleavage to release isobutylene.

  • Monitoring: Check for completion via HPLC-MS analysis of a small, cleaved sample. The expected mass change is Δm = -56.06 Da.

  • Washing: This step is critical. The resin must be washed extensively to remove all traces of iron salts, which can interfere with subsequent couplings.

    • Drain the reaction solution.

    • Wash with DMF (at least 10 times, with 5-10 minutes of agitation for each wash).[1] The resin and washings should be colorless.

    • Wash with DCM (3x) to prepare for the next step.

  • The resin is now ready for modification. This method is compatible with protecting groups like Allyl, Alloc, and Fmoc.[11]

Protocol 3: On-Resin Amide Bond Formation (Side-Chain Modification)

Once the Asp side-chain carboxyl group is free, it can be coupled to a primary or secondary amine to form an amide bond. This is a common strategy for peptide cyclization (e.g., with a lysine side chain), labeling, or conjugation.[3]

Materials:

  • Resin with deprotected Asp side chain

  • Amine-containing molecule (e.g., Lys(Boc)-NH₂, a fluorescent label with an amine handle) (3-5 eq)

  • Coupling Agent: HATU, HBTU, or HCTU (3-5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq)

  • Solvent: DMF or NMP

Procedure:

  • Resin Preparation: Ensure the resin from the deprotection step is well-washed and swollen in the reaction solvent (e.g., DMF).

  • Activation Cocktail: In a separate vial, dissolve the amine component, the coupling agent, and the base in DMF. Let this pre-activate for 2-5 minutes.

    • Causality: The coupling agent (e.g., HATU) reacts with the free carboxylic acid on the resin to form a highly reactive active ester. The base neutralizes the protonated amine and prevents racemization.

  • Coupling Reaction: Add the activation cocktail to the resin. Agitate at room temperature for 2-4 hours. For difficult couplings, the reaction can be extended or gently heated (e.g., to 40°C).

  • Monitoring: A negative Kaiser test (ninhydrin test) on a resin bead will indicate the consumption of the primary amine. For secondary amines or to confirm product formation, HPLC-MS analysis of a cleaved sample is required.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Final Steps: Dry the resin under vacuum. The modified peptide is now ready for final cleavage from the solid support and global deprotection using a standard TFA cocktail.

References

  • A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. Benchchem.
  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega.
  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC.
  • Fmoc-Asp(OEpe)-OH. Alfa Chemistry.
  • FMOC-Asp(OAll)-OH. Nordmann.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec.
  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ResearchGate.
  • Fmoc-Asp(OMpe)-OH. Career Henan Chemical Co.
  • Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
  • Effect of a post-translational modification mimic on protein translocation through a nanopore.
  • Amino Acid Derivatives for Peptide Synthesis.
  • A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Residue-Specific Peptide Modification: A Chemist's Guide. PMC.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.
  • Process for the preparation of resin-bound cyclic peptides. Google Patents.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Types of Protein Post-Translational Modification. News-Medical.
  • Common PTMs on the side chain of amino acids. ResearchGate.
  • Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. ResearchGate.
  • Post-translational modifications in neurodegeneration. AIMS Press.
  • Tau Post-translational Modifications: Dynamic Transformers of Tau Function, Degradation, and Aggregation. Frontiers.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Allyl Deprotection in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete allyl deprotection during Solid-Phase Peptide Synthesis (SPPS). The allyl group (Alloc, OAll) is a valuable orthogonal protecting group, but its successful removal is critical for the synthesis of complex peptides like cyclic or branched structures.[1][2][3] This document provides in-depth troubleshooting advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of allyl deprotection in SPPS?

The most common method for removing allyl protecting groups (like Alloc on an amine or an allyl ester) is through a palladium(0)-catalyzed reaction.[1] The catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), reacts with the allyl group to form a π-allyl palladium complex.[1][4] A scavenger is then required to react with this complex, which frees the deprotected functional group and regenerates the active palladium(0) catalyst for subsequent cycles.[1]

Q2: Why is the allyl protecting group considered orthogonal to Fmoc and Boc strategies?

The allyl group's orthogonality is a key advantage. Its removal requires a specific palladium(0) catalyst and a scavenger under generally neutral pH conditions.[1][3] These conditions do not affect the acid-labile Boc group or the base-labile Fmoc group, allowing for selective deprotection of specific amino acid side chains at any point during the synthesis.[1][3][5]

Q3: What are the most common initial signs of incomplete allyl deprotection?

The most direct evidence comes from mass spectrometry (MS) analysis of a test cleavage, which will show the mass of the target peptide plus 40 Da (C₃H₄) for each remaining allyl group. Other indicators include unexpected results in subsequent on-resin reactions, such as failed cyclization or branching, and ambiguous results from on-resin monitoring tests.[6]

Q4: Can I perform the deprotection reaction open to the atmosphere?

Traditionally, palladium(0) catalysts are considered sensitive to air and moisture, and reactions were performed under an inert atmosphere (like argon or nitrogen).[7][8] However, recent studies have shown that with the aid of microwave heating, which significantly accelerates the reaction, the deprotection can be successfully performed under atmospheric conditions.[2][9] The rapid reaction outpaces the potential oxidation and deactivation of the catalyst.[9]

In-Depth Troubleshooting Guide

This section is organized by common symptoms encountered during and after the allyl deprotection step.

Symptom 1: Mass Spectrometry (MS) analysis shows a mass of [M+40]+, [M+80]+, etc.

This is the most definitive sign of incomplete deprotection, where one or more allyl groups remain attached to your peptide.

Potential Cause A: Inactive or Degraded Palladium Catalyst

The tetrakis(triphenylphosphine)palladium(0) catalyst is the engine of the deprotection reaction. Its Pd(0) state is crucial for catalytic activity.

  • Scientific Explanation: The Pd(0) center is electron-rich and susceptible to oxidation to Pd(II) by atmospheric oxygen, which renders it inactive for allyl deprotection.[8] The catalyst can also be "poisoned" by certain functionalities or impurities in the solvent.[1] A visual sign of degradation is the catalyst turning from a bright yellow/greenish solid to a brown or black powder (palladium black).[10]

  • Solution Protocol:

    • Always use fresh, high-quality catalyst. Store Pd(PPh₃)₄ under an inert atmosphere, in the dark, and at a low temperature as recommended by the supplier.

    • Prepare the catalyst solution immediately before use. Do not store the catalyst solution for extended periods, although some studies show it can remain active for a few hours under atmospheric conditions if used promptly.[11]

    • Ensure dry, high-purity solvents. Use anhydrous, peptide-synthesis grade solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to minimize moisture and other reactive impurities.[8]

Potential Cause B: Insufficient Scavenger Concentration or Ineffective Scavenger

The scavenger is a non-negotiable component of the reaction, responsible for trapping the allyl group and regenerating the catalyst.

  • Scientific Explanation: Without a scavenger, the π-allyl palladium complex is stable, and the deprotection will not proceed to completion. The choice and concentration of the scavenger are critical. An insufficient amount will lead to slow regeneration of the active Pd(0) catalyst.[1]

  • Solution Protocol:

    • Increase Scavenger Equivalents: If incomplete deprotection is observed, increase the equivalents of the scavenger relative to the peptide-resin. See the table below for common options.

    • Select an Appropriate Scavenger: Phenylsilane (PhSiH₃) is a very common and effective choice.[1] However, other scavengers can be used depending on the specific sequence or conditions. Morpholine or N-methylmorpholine can also be effective.[7] Amine-borane complexes have been shown to work well under near-neutral conditions.[12]

ScavengerTypical SolventTypical Equivalents (relative to resin)Notes
Phenylsilane (PhSiH₃)DCM or DMF10 - 25 eqHighly effective, but can be sensitive to moisture.
N-Methylmorpholine (NMM)DCM/Acetic Acid~2.5% (v/v)Often used in a cocktail with an organic acid.[7]
Dimethyl-amine-boraneDCM5 - 10 eqEffective under mild, near-neutral pH conditions.[12]
Meldrum's acid/TES-H/DIPEADMF/DCM3 eq of eachA newer, effective scavenger system.[13]
Potential Cause C: Steric Hindrance or Peptide Aggregation

The physical accessibility of the allyl group can be a major barrier to deprotection.

  • Scientific Explanation: As the peptide chain grows, it can fold into secondary structures like β-sheets, leading to aggregation.[14] This aggregation, or steric hindrance from bulky neighboring amino acids, can physically block the large Pd(PPh₃)₄ catalyst from reaching the allyl group.[1]

  • Solution Protocol:

    • Increase Reaction Time and/or Temperature: Extend the reaction time (e.g., from 1 hour to 2-4 hours) or repeat the deprotection cycle.

    • Utilize Microwave Heating: Microwave synthesis can significantly accelerate the reaction and help disrupt aggregation.[2][9] A typical protocol might involve two 5-minute deprotections at 38°C.[9]

    • Incorporate Aggregation-Disrupting Strategies:

      • Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[14]

      • Perform the reaction at a moderately elevated temperature (e.g., 35-50°C), even without a microwave.[9][15]

Symptom 2: On-Resin Monitoring (e.g., Kaiser Test) Gives Ambiguous or Negative Results After a Subsequent Coupling

If you perform an allyl deprotection and then attempt to couple the next amino acid, a failed coupling (indicated by a negative Kaiser test) can indirectly point to a failed deprotection.

  • Scientific Explanation: The Kaiser test detects free primary amines.[14][16] If the allyl deprotection was incomplete, the N-terminal amine remains protected (as an Alloc group), and no free amine is available to react in the subsequent coupling step. Therefore, after the failed coupling attempt, a Kaiser test will correctly show no free primary amines, leading to a false negative for the coupling step when the root cause was the deprotection.

  • Troubleshooting Workflow:

    G start Subsequent Coupling Fails (e.g., Negative Kaiser Test) check_deprotection Was Allyl Deprotection Confirmed? start->check_deprotection re_deprotect Perform a Test Cleavage & MS Analysis to Confirm Incomplete Deprotection check_deprotection->re_deprotect No troubleshoot_coupling Troubleshoot Coupling Reaction (Reagents, Time, etc.) check_deprotection->troubleshoot_coupling Yes optimize_deprotection Optimize Allyl Deprotection Protocol (See Symptom 1) re_deprotect->optimize_deprotection proceed Proceed with Synthesis troubleshoot_coupling->proceed optimize_deprotection->proceed

    Caption: Workflow for diagnosing coupling failure after deprotection.

Symptom 3: Final Peptide is Contaminated with Palladium

A common issue is the persistence of palladium in the final cleaved peptide, which can be toxic and interfere with biological assays.

  • Scientific Explanation: Palladium species can adsorb strongly to the peptide or the solid support resin.[1] Simple washing may be insufficient to remove all traces of the metal.

  • Solution Protocol:

    • Thorough Washing: After the on-resin deprotection, wash the resin extensively with a solvent like DMF, followed by DCM.

    • Use a Palladium Scavenger Resin: After cleaving the peptide from the resin, the crude peptide solution can be treated with a palladium scavenger resin to capture residual metal ions.[1]

    • Chelating Washes: Washing the resin with a solution containing a chelating agent, such as diethyldithiocarbamate, can help strip away bound palladium.[1]

Experimental Protocols

Protocol 1: Standard On-Resin Allyl Deprotection

This protocol is a general starting point for the deprotection of Alloc or Allyl ester groups on a 0.1 mmol scale.

Materials:

  • Peptide-resin (0.1 mmol)

  • Pd(PPh₃)₄ (e.g., 0.2 eq, ~23 mg)

  • Phenylsilane (PhSiH₃) (e.g., 15 eq, ~190 µL)

  • Anhydrous Dichloromethane (DCM) (or DMF)

  • Nitrogen or Argon gas (optional, but recommended)

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Drain the solvent.

  • Optional: If not using microwave heating, begin to gently bubble Argon or Nitrogen through the reaction vessel.[7]

  • In a separate vial, dissolve the Pd(PPh₃)₄ in ~2 mL of anhydrous DCM. The solution should be a clear, bright yellow.

  • Add the catalyst solution to the peptide-resin.

  • Add the phenylsilane to the reaction vessel.

  • Agitate the mixture (shaking or bubbling) at room temperature for 1.5 - 2 hours.

  • Drain the reaction solution.

  • Wash the resin thoroughly: 5x with DCM, 3x with DMF, 3x with DCM.

  • Proceed to the next step or perform a test cleavage for analysis.

Protocol 2: Analytical Test Cleavage

Use this protocol to cleave a small amount of peptide for MS analysis to verify deprotection.

Materials:

  • Dried Peptide-resin (~5-10 mg)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • 1.5 mL Microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the microcentrifuge tube.

  • Add ~200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Filter the cleavage mixture away from the resin beads into a new tube.

  • Precipitate the peptide by adding the cleavage mixture to a larger tube containing ~10-15 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Re-dissolve the peptide in an appropriate solvent (e.g., Water/Acetonitrile) for LC-MS analysis.

Mechanism Visualization

The following diagram illustrates the catalytic cycle of allyl deprotection.

G AllocPeptide Alloc-Protected Peptide PiAllyl π-Allyl Pd(II) Complex AllocPeptide->PiAllyl + Pd(0) Pd0 Pd(0)(PPh₃)₄ (Active Catalyst) PiAllyl->Pd0 Regeneration DeprotectedPeptide Deprotected Peptide PiAllyl->DeprotectedPeptide + Scavenger TrappedAllyl Trapped Allyl Group PiAllyl->TrappedAllyl Scavenger Scavenger (e.g., PhSiH₃)

Sources

identifying and minimizing side reactions during palladium-catalyzed deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Deprotection Optimization Topic: Identifying and Minimizing Side Reactions in Pd-Catalyzed Deprotection Reference ID: TSC-PD-2026-02

Welcome to the Technical Support Center

From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Drug Discovery Teams

Palladium-catalyzed deprotection is a cornerstone of complex molecule synthesis, particularly for Alloc (Allyloxycarbonyl) and Allyl ester cleavage, as well as Hydrogenolysis (Cbz/Bn) . However, the "standard" protocols often fail when applied to sterically crowded or functionalized substrates, leading to three primary failure modes: Isomerization (forming stable vinyl species), Dehalogenation (unwanted reduction), and Catalyst Poisoning .

This guide moves beyond basic recipes to the mechanistic causality of these failures, providing self-validating protocols to ensure chemoselectivity.

Module 1: The Alloc/Allyl Crisis – Preventing Isomerization

The Issue: During the deprotection of Alloc amines or Allyl esters, the reaction often stalls or yields a byproduct where the allyl group has not left but has isomerized to a propenyl group (vinyl ether). This byproduct is acid-stable and extremely difficult to remove.

The Mechanism of Failure: The reaction relies on the formation of a


-allyl Pd complex.
  • Ideal Path: A nucleophile (scavenger) attacks the

    
    -allyl complex, regenerating Pd(0) and releasing the deprotected substrate.
    
  • Failure Path: If the nucleophile is too weak or the substrate is sterically hindered, the

    
    -allyl complex undergoes 
    
    
    
    -hydride elimination
    . This isomerizes the allyl group into a propenyl species, which detaches from the metal but remains covalently bonded to your substrate.
Visualizing the Pathway

The following diagram illustrates the critical "decision point" where the catalyst either completes the cycle or destroys your product.

AllocCycle Substrate Alloc-Substrate OxAdd Oxidative Addition (Pd-Allyl Complex) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Scavenger Nucleophile Attack (Fast Scavenging) OxAdd->Scavenger Ideal Path Isomerization β-Hydride Elimination (Slow Scavenging) OxAdd->Isomerization Side Reaction Product Deprotected Amine + Allyl-Scavenger Scavenger->Product Product->Pd0 Regenerate Pd(0) DeadEnd Propenyl-Substrate (Dead End Byproduct) Isomerization->DeadEnd

Caption: The "Isomerization Trap" occurs when nucleophilic attack is slower than


-hydride elimination.
Troubleshooting Protocol: Scavenger Selection

Do not default to Morpholine. Use this hierarchy based on your substrate's complexity.

ScavengerMechanismBest For...Risk Profile
Phenylsilane (

)
Hydride Donor (Reductive)Standard. High efficiency; generates propene gas (entropy driver).Low. Can over-reduce very sensitive nitro groups.
NDBA (1,3-Dimethylbarbituric acid)Soft Nucleophile (

)
Steric Bulk. Excellent for crowded peptides where morpholine fails.Low. Requires specific workup to remove NDBA byproduct.
Morpholine Hard NucleophileSimple, unhindered substrates.High. Prone to "Allyl Scrambling" (N-allylation of product) if not in large excess.

Validating the Fix: If you observe the propenyl byproduct (NMR: vinyl peaks at ~6.0 ppm, but distinct from allyl), switch to Phenylsilane (2-5 equiv) immediately. The hydride mechanism is faster than the elimination pathway.

Module 2: Hydrogenolysis – The Selectivity Matrix

The Issue: You need to remove a Cbz or Benzyl (Bn) group, but your molecule contains a Halogen (Cl, Br, I) or a Nitro group. Standard Pd/C will strip the halogen (dehalogenation) or reduce the nitro group before removing the protecting group.

The Mechanism of Failure: Palladium inserts into Carbon-Halogen bonds (Oxidative Addition) faster than it catalyzes hydrogenolysis of benzyl ethers in many electron-deficient systems.

Protocol: Poisoning the Catalyst

To retain halogens, you must "poison" the most active sites on the Pd surface, leaving only enough activity for benzyl cleavage.

Step-by-Step Selectivity Workflow:

  • Baseline: Attempt 5% Pd/C in EtOAc (non-protic solvents reduce dehalogenation risk compared to MeOH).

  • The "Sulfide" Trick: If dehalogenation occurs, add Diphenylsulfide (

    
    ) .
    
    • Ratio: 0.5 to 1.0 equiv relative to Pd metal.

    • Effect: Sulfur binds to high-energy Pd sites (kinks/edges) responsible for oxidative addition into C-X bonds, but leaves terrace sites active for hydrogenolysis.

  • Alternative Catalyst: Switch to 5% Pd/SrCO

    
     . The basic support suppresses the acidic environment often required for dehalogenation mechanisms.
    

Selectivity Data Table:

Substrate FeatureRecommended Catalyst SystemSolventAdditive
Simple Benzyl/Cbz 10% Pd/CMeOH/EtOHNone
Contains Chlorine 5% Pd/CEtOAcNone
Contains Bromine 5% Pd/C (unreduced)EtOAc0.5 eq Diphenylsulfide
Contains Iodine Pt/C (Platinum)EtOAc

(Lewis Acid)
Contains Nitro (

)
5% Pd/SrCO

THFPoison with Quinoline

Module 3: Catalyst "Death" (Stalling Reactions)

The Issue: The reaction starts well (turns black) but stalls at 50% conversion. Adding more catalyst doesn't help.

The Diagnosis:

  • Pd Black Formation: The active monomeric Pd(0) species has aggregated into inactive bulk metal (Pd Black).[1][2] This is irreversible.

  • Ligand Oxidation: If using

    
    , trace oxygen oxidizes the phosphine ligand to 
    
    
    
    , which cannot stabilize Pd(0).
Troubleshooting Flowchart

Troubleshooting Start Reaction Stalled? CheckColor Is the solution black/precipitate? Start->CheckColor Black Yes: Pd Aggregation CheckColor->Black Orange No: Solution is Orange/Yellow CheckColor->Orange Action1 Diagnosis: Ligand Deficient Action: Add 10% PPh3 to stabilize Pd Black->Action1 Action2 Diagnosis: Catalyst Poisoning Action: Check for Sulfur/Amines in substrate Black->Action2 Action3 Diagnosis: Ligand Oxidation Action: Degas solvent vigorously (Sparge Ar) Orange->Action3

Caption: Diagnostic logic for stalled Pd reactions.

Frequently Asked Questions (FAQs)

Q: My Alloc deprotection worked, but the product is contaminated with palladium (dark color/high ppm). How do I clean it? A: Standard silica columns often fail to remove Pd traces. Use a Scavenger Resin (e.g., Thiol-modified silica) or wash the organic phase with 0.1M Sodium Diethyldithiocarbamate . This chelator binds Pd aggressively, pulling it into the aqueous phase.

Q: Can I use


 for hydrogenolysis? 
A:  generally, No . Homogeneous catalysts like tetrakis are designed for substitution reactions (Tsuji-Trost). Hydrogenolysis requires heterogeneous surface catalysis (Pd/C, Pd(OH)

). Using tetrakis under

will likely result in slow decomposition to Pd black, which might work, but it's uncontrolled.

Q: Why does Phenylsilane bubble during the reaction? A: This is a good sign. The bubbling is Propene gas . Phenylsilane acts as a hydride donor, reducing the allyl group to propene.[3] The evolution of gas drives the reaction entropy, making it irreversible and faster than using liquid-product scavengers like morpholine.

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Methodology. Tetrahedron, 54(13), 2967-3042.

  • Krämer, K., & Kazmaier, U. (2006).[4] Isomerization-Free Allylic Alkylations of Terminal π-Allyl Palladium Complexes. The Journal of Organic Chemistry, 71(23), 8950-8953.

  • Sajiki, H., et al. (2006).[5] Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison.[5] Tetrahedron, 62(51), 11925-11932.

  • Greeley, T. E., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups... The Journal of Organic Chemistry, 68(3), 1146-1149.

  • Thayer, D. A., et al. (2016). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine.[6] Angewandte Chemie International Edition, 55(28), 8108-8112.[6]

Sources

Technical Support Center: Optimizing Coupling Efficiency for L-Asp(OAll)-OAll·TosOH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Asp(OAll)-OAll·TosOH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the coupling efficiency of this versatile amino acid derivative. Here, we move beyond basic protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the nuances of your peptide synthesis.

Introduction to L-Asp(OAll)-OAll·TosOH

L-Asp(OAll)-OAll·TosOH is an L-aspartic acid derivative where both the alpha-carboxyl and the side-chain carboxyl groups are protected as allyl esters, and the alpha-amino group is protonated with p-toluenesulfonic acid (TosOH). The allyl protecting groups offer the advantage of being removable under mild, palladium-catalyzed conditions, providing orthogonality to standard acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1] This makes it a valuable building block in complex peptide synthesis, particularly for creating cyclic or branched peptides.

However, its tosylate salt form and the presence of two allyl esters can present unique challenges during the coupling reaction. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the tosylate (TosOH) salt, and how does it affect the coupling reaction?

The p-toluenesulfonic acid serves to protect the alpha-amino group by forming a stable, crystalline salt. This enhances the shelf-life and handling of the amino acid derivative. However, the acidic nature of the tosylate counterion (pKa of p-toluenesulfonic acid is approximately -2.8) means the alpha-amino group is protonated and therefore not nucleophilic. For the coupling reaction to proceed, this proton must be neutralized by a base.[1]

Q2: Do I need to perform a separate neutralization step before adding my coupling reagent?

A separate neutralization step is generally not required if you are using an in situ neutralization protocol. Most modern coupling procedures, especially in solid-phase peptide synthesis (SPPS), involve the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), directly into the coupling cocktail.[1] This base will neutralize the tosylate salt, liberating the free amine to participate in the coupling reaction.

Q3: Can the tosylate counterion interfere with the coupling reagents?

While the tosylate anion itself is generally non-reactive, the acidic nature of the conjugate acid requires the use of an adequate amount of base. Insufficient base will result in incomplete neutralization of the amino group, leading to low coupling efficiency. It is crucial to account for the tosylate when calculating the equivalents of base to be added.

Troubleshooting Guide

Problem 1: Low or No Coupling Efficiency

Symptom: You observe a significant amount of unreacted starting material (the free amine on your resin or the N-terminal of your peptide) after the coupling step, as indicated by a strong positive Kaiser test or by HPLC-MS analysis of a test cleavage.

Possible Causes & Solutions:

  • Insufficient Base: The most common reason for incomplete coupling of an amino acid salt is inadequate neutralization of the amino group.

    • Solution: Ensure you are using at least two equivalents of a non-nucleophilic base (e.g., DIEA) for every one equivalent of L-Asp(OAll)-OAll·TosOH. One equivalent is required to neutralize the tosylate salt, and an additional equivalent is often needed to facilitate the coupling reaction itself, especially when using aminium/uronium or phosphonium-based coupling reagents.[2]

  • Suboptimal Coupling Reagent: The choice of coupling reagent can significantly impact the outcome, particularly with sterically hindered or electronically challenging couplings.

    • Solution: For routine couplings, a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is often sufficient.[3][4] For more challenging couplings, consider using a more potent phosphonium salt like PyBOP or an aminium/uronium salt like HATU or HBTU.[2]

    Coupling Reagent ClassExamplesKey AdvantagesPotential Issues
    Carbodiimides DIC, EDCCost-effective, byproducts are often soluble and easily washed away.[3]Can lead to racemization without additives; may cause dehydration of Asn and Gln side chains.[2][3]
    Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization, do not cause guanidinylation of the N-terminus.[2][5]Solutions in DMF have moderate stability.
    Aminium/Uronium Salts HBTU, HATU, HCTUVery high coupling efficiency, fast reaction times.[2]Can cause guanidinylation of the N-terminus if used in excess or during slow couplings.
  • Incomplete Activation: The carboxylic acid of L-Asp(OAll)-OAll·TosOH may not be fully activated before it is added to the nucleophile.

    • Solution: Implement a pre-activation step. Dissolve the L-Asp(OAll)-OAll·TosOH, coupling reagent, and base in your reaction solvent (e.g., DMF) and allow them to react for 1-2 minutes before adding the mixture to your resin-bound peptide.[6]

Experimental Workflow: Optimizing Coupling with Pre-activation

G cluster_0 Pre-activation cluster_1 Coupling cluster_2 Monitoring A Dissolve L-Asp(OAll)-OAll·TosOH, coupling reagent, and base in DMF B Stir for 1-2 minutes A->B C Add pre-activated mixture to resin-bound peptide B->C D Agitate for 1-2 hours C->D E Perform Kaiser test D->E F If positive, recouple. If negative, proceed. E->F

Caption: Workflow for coupling L-Asp(OAll)-OAll·TosOH with a pre-activation step.

Problem 2: Observation of Side Products

Symptom: HPLC-MS analysis of the crude peptide reveals unexpected peaks, potentially with masses corresponding to modifications of the desired product.

Possible Causes & Solutions:

  • Racemization: The chiral center of the aspartic acid can epimerize under certain conditions, leading to the formation of the D-isomer.

    • Solution: This is more likely with carbodiimide reagents used without an additive. Always include an additive like HOBt or OxymaPure when using DIC or EDC.[3] Using phosphonium or aminium/uronium salts also generally minimizes racemization.[2] The choice of base can also play a role; in cases of severe racemization, a weaker base like sym-collidine may be beneficial.[2]

  • Guanidinylation of the N-terminus: This side reaction is specific to the use of aminium/uronium-based coupling reagents (e.g., HBTU, HATU). The reagent can react with the free amine of the peptide chain, forming a guanidinium group that terminates the peptide.

    • Solution: Avoid using a large excess of the aminium/uronium reagent. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

  • Premature Cleavage of Allyl Esters: While generally stable to the conditions of Fmoc and Boc chemistry, the allyl esters could potentially be susceptible to certain reagents over extended reaction times, though this is rare.

    • Solution: Ensure that your coupling times are not excessively long. For most standard couplings, 1-2 hours is sufficient. If you suspect instability, you can monitor the reaction progress more frequently.

Logical Troubleshooting Flow for Side Product Formation

G Start Side Product Observed in HPLC-MS Mass_Check Determine mass of side product Start->Mass_Check Racemization Mass is identical to product? Consider racemization. Mass_Check->Racemization Guanidinylation Mass = Product + 137 Da? (with HBTU/HATU) Consider guanidinylation. Mass_Check->Guanidinylation Other Other mass difference? Investigate other possibilities (e.g., incomplete deprotection, allyl group modification). Mass_Check->Other Racemization_Sol Solution: - Add HOBt/Oxyma to DIC - Use phosphonium reagent - Use weaker base Racemization->Racemization_Sol Guanidinylation_Sol Solution: - Avoid excess uronium reagent - Switch to phosphonium reagent Guanidinylation->Guanidinylation_Sol

Caption: Troubleshooting flowchart for identifying and addressing side product formation.

Experimental Protocols

Protocol 1: Standard Coupling of L-Asp(OAll)-OAll·TosOH in SPPS

This protocol is for a standard coupling on a 0.1 mmol scale.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve:

    • L-Asp(OAll)-OAll·TosOH (0.4 mmol, 4 eq.)

    • HBTU (0.38 mmol, 3.8 eq.) in a minimal volume of DMF (approx. 2 mL).

  • Add DIEA (0.8 mmol, 8 eq.) to the activation solution.

  • Pre-activation: Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates the reaction is complete.[6]

  • Washing: If the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: HPLC-MS Monitoring of Coupling Efficiency

To quantitatively assess coupling efficiency, a small sample of the resin can be cleaved and analyzed by HPLC-MS.

  • Sample Collection: After the coupling reaction, remove a small sample of resin (approx. 5-10 mg).

  • Washing: Wash the resin sample thoroughly with DCM and dry it under vacuum.

  • Test Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Add a small amount of this cocktail to the dried resin sample and allow it to react for 1-2 hours.

  • Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the peptide pellet.[7]

  • Reconstitution: Dissolve the dried peptide in a suitable solvent for HPLC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Analysis: Inject the sample onto a C18 reversed-phase HPLC column coupled to a mass spectrometer.

  • Data Interpretation:

    • HPLC Chromatogram: Look for two main peaks: the unreacted (starting) peptide and the desired coupled product. The ratio of the peak areas will give a semi-quantitative measure of coupling efficiency.

    • Mass Spectrometry: Confirm the identity of the peaks by their mass-to-charge (m/z) ratio. The expected mass of the coupled product will be the mass of the starting peptide plus the mass of the L-Asp(OAll)-OAll residue (minus the mass of water).

Interpreting MS Data for the Coupling Reaction

  • MS1 Spectrum: This will show the molecular ions of the peptides in your sample. Look for the [M+H]+ ion of your starting material and your product.

  • MS2 Spectrum: Fragmentation of the molecular ions (MS/MS) can confirm the sequence of your peptides. Look for the characteristic b and y ion series to verify that the aspartic acid residue has been successfully added.[8]

References

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(11), 5153-5185.
  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • MacNeill, R. (2016).
  • Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Coin, I., et al. (2007). Phosphonium Salts. Science of Synthesis, 21, 283-312.
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 515-535.
  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]

  • Vankatachalam, R., et al. (2002). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Indian Journal of Chemistry - Section B, 41B(3), 638-640.
  • Abu-Rabeah, K., Marks, R., & Albericio, F. (2008). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Kjeldsen, F. (2025, August 10). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis.
  • MtoZ Biolabs. (n.d.). How to Interpret Proteomics Mass Spectrometry Data. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
  • Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

  • Organic Letters. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • D'Hondt, M., et al. (2014). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. SciSpace.
  • Nature Communications. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Mass Spectrometry Reviews, 24(1), 1-32.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Valliere-Douglass, J. F., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. mAbs, 6(3), 639-649.
  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Brinkman, H. R., et al. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis.
  • Omics-based. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • PubMed. (n.d.). HPLC-MS/MS Method for Monitoring of L-Asparaginase Activity by Using Asparagine and Aspartic Acid Plasma Levels.
  • Zervas, L., et al. (1966). New Methods in Peptide Synthesis. Part 111.l Protection of Carboxyl Group. Journal of the Chemical Society C: Organic, 1191-1197.
  • MDPI. (1989, November 11).
  • PubMed Central. (n.d.). Development of a selected reaction monitoring mass spectrometry-based assay to detect asparaginyl endopeptidase activity in biological fluids.

Sources

Technical Support Center: Peptide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Prevention of Aspartic Acid Racemization & Aspartimide Formation

Status: Open Assigned Specialist: Senior Application Scientist Topic: Strategies to mitigate aspartimide formation and subsequent racemization during Fmoc-SPPS.

Diagnostic & Mechanism: "Is this my problem?"

User Question: "I am synthesizing a peptide with the sequence -Asp-Gly-. My mass spec shows the correct molecular weight, but my HPLC shows a double peak (or a broad shoulder). Is this racemization?"

Specialist Response: It is highly likely. While "racemization" is the broad term often used, you are likely witnessing Aspartimide Formation .

Unlike standard racemization (which occurs via oxazolone formation during activation), Aspartic acid issues in SPPS are predominantly driven by the formation of a succinimide ring (Aspartimide) intermediate. This occurs when the backbone amide nitrogen of the next amino acid attacks the side-chain ester of the Aspartate.

The Diagnostic Signature:

  • Mass Shift -18 Da: If you isolate the intermediate, you see a loss of water (

    
    ).
    
  • Mass Shift +0 Da (The "Silent" Killer): During workup or final cleavage, the ring re-opens. This hydrolysis puts the water back (

    
    ), returning the mass to the expected value. However, the ring opens indiscriminately, resulting in a mixture of:
    
    • 
      -L-Asp (Desired product)
      
    • 
      -L-Asp (Isomerized product)
      
    • 
      -D-Asp (Racemized product)
      
    • 
      -D-Asp (Racemized isomer)
      

Because the mass is identical to your target, HPLC retention time is your only initial indicator.

Visualizing the Mechanism

The following diagram illustrates how the base (piperidine) used for Fmoc removal triggers this cascade.

AspartimideMechanism Fmoc Fmoc-Asp(OtBu)-Gly-... Deprotection Fmoc Removal (20% Piperidine) Fmoc->Deprotection Step 1 Amine Free Amine (High Basicity) Deprotection->Amine Generates Cyclization Backbone Amide Attacks Side Chain Amine->Cyclization Base Catalysis Aspartimide Aspartimide Ring (Succinimide Intermediate) [M - 18 Da] Cyclization->Aspartimide Loss of tBuOH Hydrolysis Ring Opening (Hydrolysis) Aspartimide->Hydrolysis Aqueous Workup Alpha Alpha-Asp Peptide (Target) Hydrolysis->Alpha ~10-20% Beta Beta-Asp Peptide (Byproduct) Hydrolysis->Beta ~70-80% Racemized D-Asp Isomers (Racemized) Hydrolysis->Racemized Variable

Figure 1: The mechanism of base-catalyzed aspartimide formation leading to racemization and beta-peptide formation.

Reagent Selection: "What do I change?"

User Question: "I'm using standard Fmoc-Asp(OtBu)-OH. Should I switch reagents?"

Specialist Response: Yes. The OtBu group is often insufficient for "difficult" sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser). You have three tiers of intervention, ranging from cheap additives to expensive building blocks.

Tier 1: Deprotection Cocktail Modifiers (Cost: Low)

The most common cause is the repetitive exposure to piperidine. Reducing the basicity of the deprotection solution suppresses the deprotonation of the backbone amide.

  • HOBt Addition: Add 0.1 M HOBt to your 20% Piperidine/DMF solution.[1] This acts as an acidic buffer.

  • Formic Acid: Use 5% Formic Acid in the deprotection cocktail. (Note: This is aggressive; ensure resin compatibility).

Tier 2: Bulky Side-Chain Protection (Cost: Medium)

If additives fail, replace Fmoc-Asp(OtBu)-OH with a sterically hindered analog. The bulk prevents the backbone nitrogen from attacking the ester carbonyl.

Protecting GroupChemical NameSteric BulkRecommended For
OtBu tert-butyl esterLowStandard sequences (Asp-Phe, Asp-Leu)
OMpe 3-methylpent-3-yl esterHighModerate risks (Asp-Ala, Asp-Ser)
OCy / OPhp Cyclohexyl / 4-propyl-4-heptylVery HighHigh risks (Asp-Gly, Asp-Asn)
Tier 3: Backbone Protection (Cost: High)

For the absolute worst-case scenarios (e.g., long peptides with multiple Asp-Gly repeats), you must physically block the backbone nitrogen of the next residue (the nucleophile).

  • Pseudoprolines: Use dipeptides like Fmoc-Asp(OtBu)-Ser(PsiMe,Mepro)-OH. The "kink" in the backbone and the oxazolidine ring prevent attack.

  • Hmb/Dmb Protection: Use Fmoc-Gly-(Hmb)-OH. The Hmb group sterically blocks the nitrogen and prevents cyclization.

Decision Logic: "Which method do I choose?"

User Question: "I don't want to buy expensive reagents if I don't have to. How do I decide?"

Specialist Response: Use the following decision matrix based on your specific sequence and peptide length.

PreventionStrategy Start Analyze Sequence (Asp-X) IsGly Is X = Gly, Asn, or Ser? Start->IsGly Length Peptide Length > 20 AA? IsGly->Length Yes Standard Use Standard Asp(OtBu) + Standard Piperidine IsGly->Standard No (e.g., Asp-Phe) Mod1 Add 0.1M HOBt to Piperidine Cocktail Length->Mod1 No (Short Peptide) Mod3 Use Pseudoproline or Hmb Backbone Protection Length->Mod3 Yes (High Risk) Mod2 Switch to Asp(OMpe) + 0.1M HOBt Mod1->Mod2 If HPLC shows >5% byproduct

Figure 2: Decision tree for selecting the appropriate aspartimide prevention strategy.

Validated Protocols
Protocol A: Optimized Deprotection Cocktail (The "Buffer" Method)

Use this for peptides < 20 AA containing Asp-Gly or Asp-Ser.

  • Preparation:

    • Weigh 1.35 g of HOBt (anhydrous) or equivalent HOBt.H2O.

    • Dissolve in 100 mL of DMF .

    • Add 20 mL of Piperidine .

    • Note: The solution will be slightly yellow. Ensure HOBt is fully dissolved before adding piperidine to prevent precipitation.

  • Execution:

    • Perform Fmoc removal using this cocktail (2 x 5 min or 1 x 3 min + 1 x 7 min).

    • Crucial: Wash the resin extensively (5x DMF) after deprotection to remove all traces of piperidine/HOBt before the next coupling.

Protocol B: Using Fmoc-Asp(OMpe)-OH

Use this for peptides > 20 AA or if Protocol A fails.

  • Substitution:

    • Simply replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (CAS: 180675-08-5) in your synthesizer vial.

  • Coupling Conditions:

    • Use standard DIC/Oxyma or HBTU/DIEA activation.

    • Note: The OMpe group is bulkier.[2][3] Increase coupling time by 50% (e.g., if standard is 30 min, use 45 min) to ensure completion.

  • Cleavage:

    • The OMpe ester cleaves with standard TFA cocktails (95% TFA) but is slightly more stable than OtBu. Ensure a minimum cleavage time of 2.5 to 3 hours.

References
  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I: Sequence dependence and optimization." Journal of Peptide Science. Link

  • Behrendt, R., et al. (2015).[4] "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[4][5] Journal of Peptide Science. Link

  • Martinez, J., et al. (1988). "Prevention of aspartimide formation during the synthesis of aspartic acid peptides." Tetrahedron Letters. Link

  • Paradisio, A., et al. (2012). "Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions." Biopolymers.[3][6][7][8] Link

  • Neumann, K., et al. (2020). "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides." Nature Communications. Link

Sources

Technical Support Center: Managing Palladium Contamination in Final Peptide Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing palladium (Pd) contamination in synthetic peptides. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed reactions in their peptide synthesis workflows. As regulatory standards for elemental impurities become increasingly stringent, effective removal of residual palladium is not just a matter of purity, but a critical step for ensuring the safety and efficacy of the final product.

This resource provides in-depth, field-proven insights into the sources, detection, and removal of palladium, grounded in scientific principles and regulatory context. We will explore the causality behind different experimental choices to empower you to build robust, self-validating protocols for your laboratory.

The Regulatory Imperative: Why Palladium Removal is Critical

Palladium is a widely used catalyst in synthetic chemistry, particularly for forming carbon-carbon and carbon-heteroatom bonds, such as in the deprotection of allyl-based protecting groups in peptide synthesis. However, residual palladium in an Active Pharmaceutical Ingredient (API) is a significant safety concern.[1][2][3]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in pharmaceutical products. The ICH Q3D Guideline for Elemental Impurities provides a framework based on toxicological data to set a Permitted Daily Exposure (PDE) for various elements, including palladium.[4][5][6][7][8] For orally administered drugs, the PDE for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[9][10] Meeting these targets is non-negotiable for clinical and commercial development.[3]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary sources of palladium contamination in my peptide?

Palladium contamination almost exclusively originates from the catalyst used in the synthesis process.[7] Common sources include:

  • Allyl Deprotection: Catalysts like Pd(PPh₃)₄ are frequently used to remove Alloc or Allyl protecting groups from lysine, aspartic acid, glutamic acid, or serine side chains.

  • Cross-Coupling Reactions: If the synthesis involves steps like Suzuki or Heck couplings to introduce non-canonical amino acids or modifications, palladium catalysts are central to the methodology.[11]

The challenge lies in the fact that palladium can exist in multiple oxidation states (e.g., Pd(0), Pd(II)) and can form stable complexes with the peptide itself, particularly with sulfur-containing residues (cysteine, methionine) or electron-rich aromatic side chains (histidine, tryptophan).[1][12] This makes its removal non-trivial.

cluster_source Sources of Pd Contamination cluster_process Peptide Synthesis Workflow cluster_product Final Product State Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Deprotection Catalytic Deprotection (e.g., Allyl Removal) Pd_Catalyst->Deprotection Added to reaction Synthesis Solid-Phase or Solution-Phase Synthesis Synthesis->Deprotection Cleavage Cleavage & Crude Product Deprotection->Cleavage Contaminated_Peptide Crude Peptide with Residual Pd Cleavage->Contaminated_Peptide

Diagram: Origin of Palladium Contamination in Peptide Synthesis.
FAQ 2: How do I accurately measure the palladium concentration in my peptide sample?

Accurate quantification is essential to verify the effectiveness of your removal strategy.

  • Gold Standard (Final QC): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard method for final product validation due to its high sensitivity (detecting parts-per-billion, ppb) and accuracy.[13][14][15][16] It is required for regulatory submissions. Samples typically require microwave digestion in strong acid before analysis.[15]

  • In-Process Screening: For rapid, high-throughput analysis during process development, fluorimetric or colorimetric detection kits are available.[13][17] These kits allow for quick assessment of different scavenging methods before committing to a full ICP-MS analysis, but they are not a substitute for ICP-MS for final product release.[13][14][16]

FAQ 3: What are the main strategies for removing palladium?

Palladium removal, often called "scavenging," involves methods that selectively bind and remove the metal from the product solution. The main strategies are:

  • Adsorption: Using solid-supported materials (scavengers) that have a high affinity for palladium. This is the most common and effective approach.[1][2]

  • Precipitation/Extraction: Using agents that form insoluble palladium complexes or facilitate its extraction into a different phase.

  • Crystallization: While sometimes effective, crystallization can occasionally concentrate the metal impurity within the crystal lattice and is often less reliable as a primary removal method.[3]

The choice of method depends heavily on the nature of the peptide, the solvent system, and the specific palladium species present.[1]

Troubleshooting Guide: Common Scavenging Issues

This section addresses specific problems you may encounter during palladium removal and provides actionable solutions.

Issue 1: High palladium levels (>20 ppm) persist after a single scavenger treatment.

Root Cause Analysis:

  • Insufficient Scavenger: The amount of scavenger may be too low relative to the palladium concentration.

  • Poor Scavenger-Pd Contact: Inefficient mixing or short contact time is preventing the scavenger from binding the available palladium.

  • Wrong Scavenger Type: The chosen scavenger may not have a high affinity for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or may be sterically hindered from accessing it.

  • Strong Peptide-Pd Complexation: The peptide itself may be acting as a strong ligand, outcompeting the scavenger for the palladium.[17]

Troubleshooting Steps:

  • Increase Scavenger Equivalents: Double the equivalents of the scavenger (relative to the initial Pd catalyst loading) and repeat the experiment. A typical starting point is 5-10 equivalents.[18]

  • Optimize Reaction Conditions:

    • Time: Extend the stirring time from 1-2 hours to overnight (~16 hours).[18]

    • Temperature: Gently heat the mixture to 40-50 °C. This can increase reaction kinetics but should be tested first to ensure peptide stability.[18]

    • Agitation: Ensure vigorous stirring to keep the solid-supported scavenger fully suspended in the solution.[18]

  • Screen Different Scavengers: If the issue persists, the scavenger's binding affinity is likely the problem. Test scavengers with different functional groups (see Table 1). Thiol-based scavengers are generally very effective for palladium.[19]

  • Consider a Pre-Treatment: An acidic or basic wash (if your peptide is stable) may help break the peptide-palladium complex before scavenger addition.[18]

Issue 2: Significant loss of peptide product after the scavenging step.

Root Cause Analysis:

  • Non-Specific Binding: The scavenger is adsorbing the peptide product in addition to the palladium. This is a known issue with materials like activated carbon, which can be indiscriminate.[1]

  • Product Instability: The conditions of the scavenging process (e.g., elevated temperature, pH) are degrading the peptide.

Troubleshooting Steps:

  • Switch to a More Selective Scavenger: Move from broad adsorbents like activated carbon to highly selective functionalized silica or polymer scavengers (e.g., Si-Thiol, MP-TMT). These are designed for high metal affinity and minimal product interaction.[12]

  • Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the target palladium level. Perform an optimization experiment with varying scavenger equivalents.

  • Modify Solvent Conditions: If possible, change the solvent to one where the peptide has high solubility but lower affinity for the scavenger support.

  • Perform Scavenging at Room Temperature: Avoid heating unless necessary for kinetics, as it can promote both non-specific binding and degradation.

Start Start: High Pd Levels (>20 ppm) CheckEquiv Increase Scavenger Equivalents (e.g., 10-20x)? Start->CheckEquiv OptimizeCond Optimize Conditions? (Time, Temp, Mixing) CheckEquiv->OptimizeCond No Success Success: Pd < 10 ppm CheckEquiv->Success Yes ScreenScav Screen Different Scavenger Types? OptimizeCond->ScreenScav No OptimizeCond->Success Yes PreTreat Consider Pre-Treatment? (e.g., pH wash) ScreenScav->PreTreat No ScreenScav->Success Yes PreTreat->Success Yes Failure Consult Technical Support (Complex Issue) PreTreat->Failure No

Diagram: Troubleshooting Workflow for High Palladium Contamination.

Protocols and Data

Selecting the Right Palladium Scavenger

The choice of scavenger is the most critical factor for success. Scavengers are typically based on a solid support (silica or polystyrene) functionalized with a metal-binding ligand.[12]

Scavenger TypeFunctional GroupPrimary MechanismAdvantagesDisadvantages
Functionalized Silica Thiol (-SH), ThioureaChemisorption (Covalent-like binding)High selectivity, fast kinetics, good for various Pd species.[12][20]Can sometimes leach impurities.[1][19]
Functionalized Polymer Trimercaptotriazine (TMT)Chemisorption (Chelation)Very high affinity for Pd, robust, effective in various solvents.[1][21][22]Can be slower than silica-based scavengers.
Activated Carbon Carbon surfacePhysisorptionLow cost, effective for some Pd species.[1]Low selectivity (can adsorb product), requires higher loading, may contain metal impurities.[1][23]

Table 1: Comparison of Common Palladium Scavenger Types.

Protocol 1: Batch Scavenging with Functionalized Silica (e.g., SiliaMetS® Thiol)

This protocol is ideal for lab-scale purification (mg to g scale).

  • Preparation: After your reaction and initial aqueous workup, dissolve the crude peptide in a suitable organic solvent (e.g., DMF, NMP, Toluene) to a known concentration.[18] Take a small aliquot for initial Pd concentration analysis by ICP-MS.

  • Scavenger Addition: Add the functionalized silica scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[18]

  • Scavenging: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Nitrogen). Ensure the scavenger forms a free-flowing slurry. For initial trials, stir for 2-4 hours. If levels remain high, extend this to 16 hours (overnight).[18]

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to completely remove the solid scavenger.[18]

  • Washing: Wash the filter cake with 2-3 bed volumes of fresh solvent to recover any adsorbed product. Combine the filtrate and washes.

  • Analysis: Concentrate the solution and submit a sample for final ICP-MS analysis to confirm the palladium level is within your target specification (<10 ppm).

Protocol 2: Flow Scavenging using a Packed Cartridge

This method is highly efficient, scalable, and suitable for larger quantities or integration into automated purification systems.

  • Cartridge Selection: Choose a pre-packed scavenger cartridge (e.g., containing Si-TMT) with a capacity appropriate for your reaction scale.

  • Equilibration: Pass 3-5 bed volumes of the pure process solvent through the cartridge to wet the stationary phase and remove any air gaps.[24]

  • Loading: Dissolve the crude peptide in the process solvent. Load the solution onto the cartridge and allow it to flow through under gravity or with low positive pressure. The flow rate should be slow enough to allow sufficient residence time for binding.

  • Elution & Washing: After the entire product solution has passed through, wash the cartridge with 2-3 bed volumes of fresh solvent to elute all of the peptide.

  • Analysis: Combine the eluate and washes. Concentrate and submit a sample for final ICP-MS analysis.

Performance Data: Real-World Examples

The following table summarizes typical performance data from various studies, demonstrating the effectiveness of different scavenging strategies.

Initial Pd (ppm)ScavengerConditionsFinal Pd (ppm)Source
~1,000SPM32 (Thiol-Silica)Slurried overnight< Specification[10]
852MP-TMT (Polymer)4 equiv, 16h, RT< 5[24][25]
852Competitor TMT16 equiv, 16h, RT< 5[24][25]
300Darco KB-B (Carbon)0.2 wt, 45°C, 18h< 1[1]
33,000MP-TMT (Polymer)5 equiv, 16h, RT< 200[21]
500-800MP-TMT (Polymer)5 equiv, 16h, RT< 10[21]

Table 2: Comparative Efficiency of Palladium Scavengers.

This guide provides a comprehensive framework for addressing palladium contamination. By understanding the underlying principles, selecting the appropriate tools, and systematically troubleshooting issues, you can confidently and consistently produce high-purity peptide products that meet the most stringent regulatory requirements.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26). ich.org. Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R1) - ICH. (2019, March 22). ich.org. Retrieved from [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities - ResearchGate. (2025, January 30). ResearchGate. Retrieved from [Link]

  • Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3 - Pharmaffiliates. (2025, November 21). Pharmaffiliates. Retrieved from [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek. Intertek. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). ACS Publications. Retrieved from [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry - University of Strathclyde. (2023, September 15). University of Strathclyde. Retrieved from [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (2016, October 15). Johnson Matthey Technology Review. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ResearchGate. ResearchGate. Retrieved from [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing. (2013, October 8). RSC Publishing. Retrieved from [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1). PubMed. Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Biotage. Retrieved from [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. SciSpace. Retrieved from [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28). MDPI. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30). ACS Publications. Retrieved from [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. (2014, October 27). RSC Publishing. Retrieved from [Link]

  • What are the best ways to remove palladium residues from (1) oligopeptides, and (2) from diamines? | ResearchGate. (2014, November 17). ResearchGate. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20). PMC. Retrieved from [Link]

  • Metal Scavenger Guide - Sopachem. Sopachem. Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Biotage. Retrieved from [Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions - Organic Process Research & Development - Figshare. (2018, November 19). Figshare. Retrieved from [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scientific Research Publishing. Scientific Research Publishing. Retrieved from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. ResearchGate. Retrieved from [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Sopachem. Retrieved from [Link]

  • Determination of elemental impurities of Arsenic, Cadmium, Mercury, Lead and Palladium content in Testosterone propionate by using ICP-MS - Asian Journal of Research in Chemistry. (2020, December 30). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Metal Scavengers for the Process Industry. (2008, November 26). Biotage. Retrieved from [Link]

  • Enhancing catalytic performance of palladium in gold and palladium alloy nanoparticles for organic synthesis reactions through visible light irradiation at ambient temperatures - PubMed. (2013, April 17). PubMed. Retrieved from [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. Biotage. Retrieved from [Link]

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Technical Support Center: Optimization of Scavenger Cocktails for Allyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of scavenger cocktails in allyl deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the allyl protecting group strategy in their synthetic workflows. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges and enhance the efficiency and reliability of your deprotection protocols.

Introduction: The Critical Role of Scavengers in Allyl Deprotection

The allyloxycarbonyl (Alloc) group and other allyl-based protecting groups are invaluable in modern organic synthesis, particularly in peptide, carbohydrate, and nucleotide chemistry, due to their orthogonality with many other common protecting groups.[1][2] Their removal is typically achieved under mild conditions using a palladium(0) catalyst, which offers high selectivity.[1][3]

The catalytic cycle of palladium(0)-mediated deprotection involves the formation of a π-allylpalladium(II) complex.[4] If not intercepted, the liberated allyl cation can be transferred to nucleophiles in the reaction mixture, including the deprotected functional group, leading to undesired side products.[4][5] This is where scavengers play a crucial role. These nucleophilic reagents are added in excess to trap the reactive allyl species, thereby regenerating the active Pd(0) catalyst and preventing side reactions.[4][6] The judicious choice and optimization of the scavenger cocktail are paramount for a successful and clean deprotection.

Troubleshooting Guide

This section addresses specific issues that may arise during allyl deprotection and provides actionable solutions based on established scientific principles.

Issue 1: Incomplete or Sluggish Deprotection

Q: My allyl deprotection reaction is not going to completion, or is proceeding very slowly. What are the likely causes and how can I resolve this?

A: Incomplete or slow deprotection can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

  • Possible Cause 1: Catalyst Inefficiency or Deactivation. The Pd(0) catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to air and can oxidize, leading to reduced activity.[3][7] While some studies suggest a degree of tolerance to atmospheric conditions for single deprotection events, prolonged exposure can be detrimental.[7]

    • Solution:

      • Ensure you are using a fresh, high-quality catalyst.

      • While not always strictly necessary for routine deprotections, for challenging substrates or to ensure reproducibility, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][7]

      • Consider increasing the catalyst loading, although this should be done cautiously to minimize potential side reactions and simplify purification.[8]

  • Possible Cause 2: Ineffective Scavenger or Insufficient Equivalents. The choice of scavenger and its concentration are critical. Some scavengers are more effective than others for specific substrates and reaction conditions.

    • Solution:

      • Increase the equivalents of your current scavenger. For instance, with morpholine, using an insufficient amount (e.g., 9 equivalents) has been shown to lead to allylated amine side products, indicating incomplete scavenging.[5]

      • Switch to a more potent scavenger. For the deprotection of secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be superior to morpholine or phenylsilane (PhSiH₃). Phenylsilane is another widely used and efficient scavenger.[1]

  • Possible Cause 3: Solvent Effects. The reaction solvent can significantly influence the rate of deprotection.

    • Solution:

      • For deprotection of allyl ethers using barbituric acid derivatives as scavengers, protic polar solvents like methanol or aqueous 1,4-dioxane have been shown to dramatically accelerate the reaction compared to non-polar solvents.[9]

      • Ensure your substrate is fully dissolved in the chosen solvent.

  • Possible Cause 4: Steric Hindrance. Sterically hindered allyl-protected groups may be less accessible to the bulky palladium catalyst, slowing down the reaction.

    • Solution:

      • Gentle heating (e.g., to 40°C) can sometimes overcome steric barriers and improve the reaction rate.[10] However, be mindful that elevated temperatures can also promote side reactions.

      • Consider a palladium catalyst with less bulky ligands, although this may require further optimization.

Issue 2: Formation of Allylated Side Products

Q: I am observing the formation of an N-allylated or O-allylated byproduct in my reaction. How can I prevent this?

A: The formation of allylated side products is a clear indication that the scavenger is not effectively trapping the allyl cation intermediate.

  • Possible Cause: Inefficient Scavenging. This is the most common reason for allyl group reattachment.

    • Solution:

      • Increase Scavenger Concentration: This is the first and simplest parameter to adjust. A higher concentration of the scavenger will increase the probability of it intercepting the allyl cation before it can react with your deprotected product.

      • Change the Scavenger: As mentioned previously, some scavengers are more effective than others. For amines, which are nucleophilic and prone to N-allylation, scavengers like Me₂NH·BH₃ can be particularly effective. For deprotection of alcohols and carboxylic acids, scavengers such as phenylsilane, morpholine, or barbituric acid derivatives are commonly used.[1][5][9] Sulfinic acids have also been reported as highly effective allyl scavengers.[2]

Workflow for Scavenger Optimization

Scavenger_Optimization_Workflow start Start: Incomplete Deprotection or Side Product Formation increase_scavenger Increase Equivalents of Current Scavenger start->increase_scavenger analyze Analyze Reaction Outcome (TLC, LC-MS) increase_scavenger->analyze change_scavenger Select a Different Scavenger (e.g., PhSiH₃, Me₂NH·BH₃, Barbituric Acid) change_scavenger->analyze check_catalyst Verify Catalyst Activity (Use fresh catalyst, consider inert atmosphere) check_catalyst->analyze optimize_solvent Optimize Solvent System (e.g., try protic polar solvents) optimize_solvent->analyze adjust_temp Adjust Reaction Temperature (Gentle warming if necessary) adjust_temp->analyze analyze->change_scavenger Issue Persists analyze->check_catalyst Still Unsuccessful analyze->optimize_solvent Further Optimization analyze->adjust_temp Final Adjustment success Successful Deprotection analyze->success Issue Resolved

Caption: A stepwise workflow for troubleshooting and optimizing scavenger cocktails in allyl deprotection reactions.

Issue 3: Difficulty in Removing Palladium Catalyst or Phosphine Ligands Post-Reaction

Q: After my deprotection reaction, I am struggling to remove the palladium catalyst and/or triphenylphosphine oxide from my product during purification. What are some effective methods?

A: Residual palladium and phosphine byproducts are common purification challenges in reactions employing Pd(PPh₃)₄.

  • Solution:

    • Palladium Scavengers: There are commercially available solid-supported scavengers designed to bind and remove residual palladium from solution.[11][12] These can be added to the reaction mixture after completion, stirred, and then simply filtered off.

    • Phosphine/Phosphine Oxide Removal: For the removal of triphenylphosphine and its oxide, methods such as alkylative trapping on Merrifield resin have been described.[13][14] Another approach involves conversion to a species that is more easily separated, for example, by precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium-catalyzed allyl deprotection and the role of the scavenger?

A1: The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) complex to the allyl group's double bond. This is followed by an oxidative addition to form a π-allylpalladium(II) complex, releasing the deprotected functional group.[4] The scavenger then acts as a nucleophile, attacking the allyl group attached to the palladium, which regenerates the active Pd(0) catalyst and forms a stable, allylated scavenger byproduct.[4]

Mechanism of Allyl Deprotection and Scavenger Action

Allyl_Deprotection_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₄ Coordination Coordination Pd0->Coordination + R-X-Allyl OxidativeAddition Oxidative Addition Coordination->OxidativeAddition PiAllylComplex [π-Allyl-Pd(II)L₂]⁺ + R-XH OxidativeAddition->PiAllylComplex Scavenging Nucleophilic Attack by Scavenger PiAllylComplex->Scavenging R_XH Deprotected Product (R-XH) PiAllylComplex->R_XH Scavenging->Pd0 + Allyl-Scavenger AllylScavenger Allylated Scavenger Scavenging->AllylScavenger Scavenger Scavenger (e.g., PhSiH₃, Morpholine) Scavenger->Scavenging

Caption: The catalytic cycle of Pd(0)-mediated allyl deprotection, highlighting the crucial role of the scavenger in regenerating the catalyst.

Q2: How do I choose the right scavenger for my specific application (e.g., deprotection of amines vs. alcohols)?

A2: The choice of scavenger depends on the nature of the functional group being deprotected and the overall substrate.

  • For Amines (Alloc group): Amines are nucleophilic, so a highly reactive scavenger is needed to prevent N-allylation.

    • Recommended: Phenylsilane (PhSiH₃), Dimethylamine-borane complex (Me₂NH·BH₃), Morpholine, N-methylmorpholine.[1][15] Me₂NH·BH₃ has shown particular efficacy for secondary amines.[16]

  • For Alcohols and Carboxylic Acids (Allyl ethers and esters):

    • Recommended: Phenylsilane (PhSiH₃), Barbituric acid derivatives, Morpholine, N-methylmorpholine, Acetic acid, Sulfinic acids.[1][2][9][15] The choice can depend on the desired reaction pH and compatibility with other functional groups. For instance, sulfinic acids are highly effective under mild conditions.[2]

Q3: Can I perform allyl deprotection on a solid-phase support?

A3: Yes, allyl deprotection is compatible with solid-phase peptide synthesis (SPPS).[15] The reaction conditions may need to be optimized for the solid phase, including the choice of resin. For example, polar or graft copolymer resins can facilitate faster and more quantitative deprotection compared to simple polystyrene resins. A number of protocols exist for on-resin Alloc deprotection.[17]

Q4: What are some typical reaction conditions for allyl deprotection?

A4: A general protocol for the deprotection of an Alloc-protected amine is as follows:

Experimental Protocol: Palladium-Catalyzed Deprotection with Phenylsilane [1]

  • Preparation: Dissolve the Alloc-protected substrate (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (argon or nitrogen).

  • Scavenger Addition: Add the scavenger, for example, phenylsilane (10-20 equiv), to the solution.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 - 0.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.

  • Work-up: Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.

Table 1: Common Scavengers for Allyl Deprotection and Their Applications

ScavengerTypical EquivalentsCommon SubstratesKey ConsiderationsReferences
Phenylsilane (PhSiH₃) 10-20Amines, Alcohols, Carboxylic AcidsWidely used and highly effective hydride donor.[1]
Dimethylamine-borane complex (Me₂NH·BH₃) 40Secondary AminesParticularly effective for preventing N-allylation of secondary amines.
Morpholine >10Amines, AlcoholsA common nucleophilic scavenger. Insufficient equivalents can lead to side reactions.[4][5]
N-Methylmorpholine VariesAmines, Carboxylic AcidsOften used in combination with an organic acid like acetic acid.[15][18]
Barbituric Acid Derivatives VariesAlcohols (Allyl ethers)Highly effective, especially in protic polar solvents.[9]
Sulfinic Acids (e.g., TolSO₂H) VariesAmines, Alcohols, Carboxylic AcidsReported to be highly effective scavengers, leading to fast reactions and high yields.[2]

References

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. American Chemical Society. [Link]

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Automated allyl deprotection in solid-phase synthesis.
  • Alloc‐ and allyl deprotection of amines 32 a–e, alcohols 32 f–h and... ResearchGate. [Link]

  • Efficient Scavenging of Ph 3 P and Ph 3 PO with High-Loading Merrifield Resin. ResearchGate. [Link]

  • Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin. PubMed. [Link]

  • Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. Organic Chemistry Portal. [Link]

  • Tetrakis(triphenylphosphine) palladium (0). Ascensus Specialties. [Link]

  • Allyl side chain protection in peptide synthesis.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS.org. [Link]

  • Allyl ether deprotection. Reddit. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Polymer-Supported Phosphines as Palladium Scavenger. Synfacts. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec. [Link]

  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. [Link]

  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SpringerLink. [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage. [Link]

  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. [Link]

  • Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]

Sources

dealing with aggregation of peptide chains containing L-Asp(OAll)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of Aggregation-Prone Peptides Containing L-Asp(OAll)

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Guide for L-Asp(OAll) Aggregation & Alloc Deprotection

Executive Summary

The inclusion of L-Asp(OAll) (Aspartic acid


-allyl ester) in Solid Phase Peptide Synthesis (SPPS) usually signals a complex workflow, such as head-to-tail cyclization or side-chain anchoring. However, this residue introduces two distinct failure modes that are often conflated:
  • Physical Aggregation: The hydrophobic allyl group contributes to

    
    -sheet formation ("difficult sequences"), preventing reagent access.
    
  • Chemical Instability (Aspartimide Formation): The allyl ester is susceptible to base-catalyzed cyclization, a reaction often accelerated by the harsh conditions used to treat physical aggregation.

This guide provides self-validating protocols to decouple and resolve these issues.

Module 1: Diagnosing & Breaking On-Resin Aggregation

The Problem: You observe resin shrinkage, slow Fmoc deprotection kinetics, or "deletion sequences" (missing amino acids) in the crude mass spectrum. The resin beads appear opaque or clumped.[1]

The Mechanism: Growing peptide chains interact via inter-chain hydrogen bonds, forming stable


-sheets.[2][3] This "hydrophobic collapse" expels solvent from the resin matrix. The allyl group on Asp(OAll) increases the local hydrophobicity, exacerbating this effect compared to standard Asp(OtBu).
Visualizing the Aggregation Feedback Loop

AggregationLoop Start Peptide Elongation Hydrophobicity Increased Hydrophobicity (e.g., Asp(OAll), hydrophobic runs) Start->Hydrophobicity BetaSheet Inter-chain H-Bonding (Beta-Sheet Formation) Hydrophobicity->BetaSheet Critical Length (5-12 residues) SolventExpulsion Solvent Expulsion (Resin Shrinkage) BetaSheet->SolventExpulsion StericHindrance Steric Occlusion of N-Terminus SolventExpulsion->StericHindrance SlowKinetics Slow Deprotection/Coupling StericHindrance->SlowKinetics SlowKinetics->BetaSheet Feedback: Unreacted chains aggregate further Deletion Deletion Sequences (Impurity Accumulation) SlowKinetics->Deletion

Caption: The Aggregation Feedback Loop. Once


-sheets form, they sterically hinder further reactions, leading to a cycle of incomplete coupling and increased impurity.[2]
Protocol A: The "Magic Mixture" & Chaotropic Wash

Use this when standard DMF washes fail to re-swell the resin.

Theory: Chaotropic salts disrupt the hydrogen bonding network of the water structure and, by extension, the peptide


-sheets.[3]
ComponentConcentrationFunction
LiCl (Lithium Chloride) 0.8 MChaotropic Agent: Disrupts H-bonds.[3]
NMP Solvent BaseHigher polarity and solvation power than DMF.[4]
Triton X-100 1% (v/v)Surfactant: Improves resin penetrability.

Step-by-Step:

  • Diagnosis: If the resin volume decreases by >20% during synthesis.

  • Preparation: Dissolve dry LiCl in NMP (exothermic reaction, allow to cool).

  • Wash Cycle: Perform 3 x 2-minute washes with the LiCl/NMP solution before the Fmoc deprotection step and before the coupling step.

  • Coupling: Perform the coupling reaction in NMP containing 0.8 M LiCl.

Senior Scientist Note: Avoid using heat (>50°C) with Asp(OAll) during the Fmoc deprotection step. While heat breaks aggregates, it drastically accelerates aspartimide formation on the allyl ester. Rely on chemical disruption (LiCl/Pseudoprolines) rather than thermal disruption for this specific residue.

Module 2: The Silent Killer – Aspartimide Formation

The Problem: Mass spec shows peaks at [M-18] (Aspartimide) or [M+67] (Piperidide adduct). The allyl ester is significantly more electron-withdrawing than the t-butyl ester, making the


-proton more acidic and the side-chain carbonyl more electrophilic.

The Solution: HOBt-Modified Deprotection Standard piperidine/DMF deprotection is too aggressive for Asp(OAll) in aggregation-prone sequences.

Protocol:

  • Reagent: 20% Piperidine in DMF containing 0.1 M HOBt .

  • Mechanism: The HOBt acts as an acidic buffer, suppressing the abstraction of the amide proton required for the cyclization mechanism, without preventing Fmoc removal.

  • Alternative: Use 5% Piperazine / 0.1 M HOBt in DMF for an even milder deprotection if the sequence is extremely sensitive (e.g., Asp-Gly motifs).

Module 3: Troubleshooting Alloc Removal (The Palladium Step)

The Problem: The Alloc deprotection fails to go to completion. You repeat the treatment, but the mass spec still shows the protected species. Root Cause: The resin is aggregated.[1][5][6] The bulky Palladium tetrakis complex (


) cannot penetrate the collapsed resin matrix to reach the allyl ester.
Workflow: Optimized Alloc Deprotection

AllocRemoval Start Alloc Deprotection Required CheckSwell Is Resin Swollen? Start->CheckSwell StdProto Standard Protocol (Pd(PPh3)4 / PhSiH3 / DCM) CheckSwell->StdProto Yes (Translucent Beads) AggProto Disaggregation Protocol (DMSO/THF/CHCl3) CheckSwell->AggProto No (Opaque/Clumped) Wash DTC / Sodium Diethyldithiocarbamate Wash StdProto->Wash AggProto->Wash Success Proceed to Cyclization/Coupling Wash->Success

Caption: Decision tree for Alloc removal. Solvent choice is critical for catalyst penetration.

The "Swollen Resin" Protocol (For Aggregated Chains): Standard DCM-based protocols often fail because hydrophobic peptides aggregate in DCM.

  • Solvent System: Use CHCl

    
    :AcOH:NMM (37:2:1)  or DMSO:THF (1:1) .
    
    • Why: Acetic acid (AcOH) helps break hydrogen bonds; DMSO is a powerful solvent for aggregates.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 - 0.5 eq).
  • Scavenger: Phenylsilane (PhSiH

    
    , 10-20 eq).
    
    • Avoid: Morpholine or Dimedone if possible, as silanes are faster and cleaner for difficult sequences.

  • Procedure:

    • Swell resin in the chosen solvent for 30 mins.[5]

    • Add Scavenger.[5]

    • Add Catalyst (dissolved in minimal THF).

    • Shake for 2 hours under Argon/Nitrogen (exclude air!).

  • The Critical Wash (removal of Pd):

    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (

      
       min).
      
    • Visual Check: The resin should turn from grey/black back to its original color. Residual Palladium will kill subsequent cyclization or coupling reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use Pseudoprolines with Asp(OAll)? A: Yes, and you should. If your sequence allows, insert a Pseudoproline (e.g., Fmoc-Ser(tBu)-Ser(


pro)-OH) before (C-terminal side) the Asp(OAll) residue. This "kink" in the backbone prevents the 

-sheet formation that makes the Asp(OAll) inaccessible later.

Q2: Why not just use heat to break the aggregation? A: Heat (microwave) is standard for difficult sequences, but Asp(OAll) is thermally sensitive in the presence of base. Heating >50°C during Fmoc removal significantly increases the rate of aspartimide formation. If you must use heat, use it only during the coupling step, never during the deprotection step.

Q3: My Kaiser test is negative, but the coupling failed. Why? A: This is a "False Negative." The aggregation is so severe that the ninhydrin cannot penetrate the resin to react with the free amines.

  • Validation: Use the Chloranil Test (for secondary amines) or cleave a small sample of resin (micro-cleavage) and analyze by HPLC/MS to verify the presence of the free amine peak before proceeding.

Q4: Can I use DBU to speed up Fmoc removal on aggregated resins? A: Absolutely not with Asp(OAll). DBU is a strong, non-nucleophilic base that will almost certainly drive the aspartimide side reaction to completion. Stick to Piperidine/HOBt or Piperazine.

References

  • Mutter, M., et al. (1995).[2] "Pseudoprolines: peptide bond surrogates for the prevention of aggregation in solid phase peptide synthesis."[6][7] Journal of the American Chemical Society. 7[8]

  • Paradisi, F., et al. (2025). "Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups." PubMed. 9

  • BenchChem Technical Support. (2025). "Overcoming Aggregation in Solid-phase Peptide Synthesis: Comparative Analysis of Reagents." 3[8][10]

  • Merck Millipore (Sigma-Aldrich). "Overcoming Aggregation in Solid-phase Peptide Synthesis: Chaotropic Salts and Magic Mixture." Link[8]

  • ResearchGate Review. (2025). "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." 11

Sources

strategies for efficient removal of the p-toluenesulfonate counter-ion

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be actionable, rigorous, and directly responsive to the challenges of removing the


-toluenesulfonate (tosylate) counter-ion in pharmaceutical development.

Topic: Efficient Removal of


-Toluenesulfonate (Tosylate)
Ticket ID:  TS-8842-CHEM
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The


-toluenesulfonate (tosylate) salt is a preferred form for API crystallization due to its ability to improve stability and bioavailability. However, the removal of the tosylate counter-ion (

) is a critical unit operation during free-basing or salt-switching. Inefficient removal can lead to:
  • Downstream Interference: Residual acid quenching subsequent nucleophilic reactions.

  • Genotoxicity Risks: Formation of alkyl tosylate esters (potential genotoxic impurities, PGIs) in the presence of alcohols.[1]

  • Process Failures: Emulsion formation due to the surfactant-like properties of high-molecular-weight tosylates.

This guide details three validated workflows for


 removal, ranging from standard biphasic extraction to solid-phase remediation.

Module 1: Liquid-Liquid Extraction (LLE) – The Standard Protocol

Best for: Stable, hydrophobic amines soluble in organic solvents (DCM, EtOAc, MTBE).

The most robust method for removing the tosylate ion relies on its high water solubility in its sodium salt form (


). The partition coefficient difference between the organic-soluble free base and the water-soluble 

drives this separation.
Validated Protocol
  • Dissolution: Dissolve the tosylate salt in the chosen organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basification: Add a stoichiometric excess (1.2 – 1.5 equiv) of aqueous base.

    • Recommended: Saturated

      
       (mild, pH ~8.5) or 1M 
      
      
      
      (strong, pH ~14).
    • Critical Check: The aqueous phase pH must be

      
       to ensure >99% deprotonation.
      
  • Partitioning: Agitate vigorously for 15 minutes. The amine migrates to the organic phase;

    
     migrates to the aqueous phase.
    
  • Separation: Separate layers. Back-extract the aqueous layer once to recover entrapped product.

  • Polishing: Wash the combined organic layers with brine to remove residual ionic species.

Visualization: The LLE Logic Gate

LLE_Workflow Start Input: Amine-Tosylate Salt Solvent Dissolve in Organic Solvent (DCM / EtOAc) Start->Solvent Base Add Aqueous Base (pH > pKa + 2) Solvent->Base Mix Biphasic Mixing Base->Mix Sep Phase Separation Mix->Sep OrgPhase Organic Phase (Contains Free Base) Sep->OrgPhase Top/Bottom (Density dep.) AqPhase Aqueous Phase (Contains Na+ TsO-) Sep->AqPhase Waste Wash Brine Wash & Dry OrgPhase->Wash Final Output: Purified Free Base Wash->Final

Caption: Figure 1. Logic flow for biphasic removal of tosylate. Success depends on pH control driving the partition coefficient.

Module 2: Ion Exchange Chromatography (IEX) – The "Water-Free" Alternative

Best for: Water-soluble amines, amphiphilic compounds, or processes requiring strict anhydrous conditions.

When the free base is too water-soluble for extraction, Anion Exchange Resins (AER) are the gold standard. This method exchanges the


 anion for a hydroxide (

) or carbonate (

) ion.
Recommended Resins
Resin TypeFunctional GroupMatrixApplication Note
Amberlyst A26 (OH) Quaternary Ammonium (Type I)Styrene DVBStrong base. High capacity. Requires pre-swelling in MeOH.
Dowex 1X8 Quaternary AmmoniumStyrene DVBStandard laboratory grade. Good physical stability.[2]
Amberlyst A21 Tertiary AmineStyrene DVBWeak base resin. Good for acid scavenging but less effective for salt splitting unless the amine is very weak.
Validated Protocol (Column or Slurry)
  • Preparation: Wash the resin with Methanol (MeOH) to remove interstitial water and contaminants.

  • Loading: Dissolve the tosylate salt in MeOH.

  • Exchange: Pass the solution through a column of resin (approx. 5-10 equivalents of resin capacity relative to substrate).

    • Mechanism:[3][4][5]

      
      
      
  • Elution: Flush with MeOH. The free base elutes; the tosylate remains bound to the resin.

  • Concentration: Evaporate the solvent.

Visualization: Resin Exchange Mechanism

Resin_Mechanism Input Substrate: R-NH3+ TsO- Interaction Ion Exchange Event Input->Interaction Resin Resin Site: [P]-N+ OH- Resin->Interaction Output_Sol Eluent: R-NH2 (Free Base) Interaction->Output_Sol Output_Resin Waste Resin: [P]-N+ TsO- Interaction->Output_Resin Byproduct Byproduct: H2O / MeOH Interaction->Byproduct

Caption: Figure 2. The stoichiometric exchange of the tosylate counter-ion for hydroxide on a strong anion exchange (SAX) resin.

Module 3: Genotoxic Impurity (GTI) Mitigation

Critical Safety Warning: The interaction of residual


-toluenesulfonic acid (PTSA) with lower alcohols (Methanol, Ethanol, Isopropanol) generates alkyl tosylates  (e.g., Methyl 

-toluenesulfonate).[1] These are potent alkylating agents and known genotoxins.

Control Strategy:

  • Solvent Selection: If possible, avoid alcohols during the salt break step. Use ACN, DCM, or THF.

  • Sequence of Addition: Ensure the base is added before any alcohol cosolvent if alcohol is strictly necessary for solubility.

  • Purge Factor: If alkyl tosylates are formed, they are generally lipophilic. They will track with the organic layer in LLE. A subsequent recrystallization from a non-alcoholic solvent is often required to purge them to < ppm levels.

Troubleshooting & FAQs

Q1: I am getting a persistent emulsion during the aqueous extraction.

Diagnosis: High molecular weight amine-tosylates can act as surfactants. Remediation:

  • Increase Ionic Strength: Saturate the aqueous layer with NaCl (brine). This reduces the solubility of organics in the water phase and disrupts the emulsion.

  • Filter: Pass the biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic particulate matter.

  • Solvent Switch: Switch from DCM (bottom layer) to EtOAc (top layer). The density difference change can sometimes break the emulsion.

Q2: My free base is decomposing after the resin treatment.

Diagnosis: Strong Anion Exchange (SAX) resins in the


 form are essentially solid-phase NaOH. They are very basic.
Remediation: 
  • Switch Resin Form: Pre-wash the resin with dilute

    
     to convert it to the carbonate/bicarbonate form. This provides a milder basic environment (
    
    
    
    ) compared to the hydroxide form (
    
    
    ).
  • Minimize Contact Time: Use a flow reactor or rapid filtration rather than overnight stirring.

Q3: How do I confirm the tosylate is completely gone?

Validation:

  • 1H NMR: Look for the characteristic aromatic doublets of the tosyl group at approx.

    
     7.1 and 7.5 ppm, and the methyl singlet at 
    
    
    
    2.3 ppm.
  • Silver Nitrate Test (Qualitative): Acidify a small aliquot of the aqueous wash with

    
     and add 
    
    
    
    . Note: This tests for halides. For tosylates, this is not effective.
  • HPLC: Use a standard reverse-phase method. Tosylate is UV active and usually elutes early compared to lipophilic APIs.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4][6][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt properties and solubility).

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Detailed mechanisms on alkyl tosylate formation).

  • BenchChem Technical Support. (2025). Removal of Tosyl-Containing Byproducts. (Practical protocols for scavenger resins).

  • Kishi, Y., et al. (2007).[3] Use of Ion Exchange Resins for Workup. Organic Syntheses. (Demonstrates resin-based purification without aqueous extraction).

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory limits on tosylate esters).

Sources

Technical Guide: Optimization of Reaction Times for Complete Allyl Removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In peptide synthesis and complex organic molecule construction, the Allyloxycarbonyl (Alloc) and allyl ester groups are prized for their orthogonality to acid/base labile groups (Boc/Fmoc).[1][2] However, users frequently report inconsistent reaction times ranging from 15 minutes to overnight, often accompanied by incomplete deprotection or heavy metal contamination.

The Solution: Reaction time is not a fixed variable; it is a function of catalyst activity (turnover frequency) and scavenger kinetics. This guide moves beyond "standard recipes" to provide a kinetically optimized approach using Palladium(0) catalysis. By switching from passive nucleophiles (morpholine) to active hydride donors (phenylsilane) and strictly managing oxidation states, we can reduce reaction windows to <30 minutes with >99% yield.

The Mechanism: Why Kinetics Matter

To optimize time, you must understand the rate-limiting steps. The deprotection is a Tsuji-Trost reaction variant.

The Catalytic Cycle

The reaction proceeds in two distinct phases:

  • Oxidative Addition: Pd(0) inserts into the allyl-oxygen bond, forming a cationic

    
    -allyl palladium complex.
    
  • Nucleophilic Trapping: The scavenger attacks the

    
    -allyl ligand, regenerating Pd(0) and releasing the deprotected amine/acid.
    

Critical Insight: If the scavenger is too weak or sterically hindered, the equilibrium shifts back to the starting material, stalling the reaction.

Alloc_Mechanism Start Alloc-Substrate Complex π-Allyl Pd Complex Start->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Enters Cycle Product Deprotected Amine + Allylated Scavenger Complex->Product Nucleophilic Attack Scavenger Scavenger (Nucleophile) Scavenger->Product Traps Allyl Product->Pd0 Regeneration

Figure 1: The Pd(0) catalytic cycle.[1] Speed is determined by the efficiency of the Scavenger step.

Scavenger Selection: The Key to Speed

The choice of scavenger is the single biggest factor in reaction time optimization.

Comparative Kinetics Data

Many legacy protocols use Morpholine. Modern protocols favor Phenylsilane (PhSiH


) or Dimethylbarbituric Acid (NDMBA).
ScavengerMechanismReaction Time (Avg)ProsCons
Phenylsilane (PhSiH

)
Hydride Donor10–30 mins Extremely fast; drives equilibrium irreversibly.Can reduce very sensitive groups (rare); generates siloxane byproducts.
NDMBA Soft Nucleophile30–60 mins Highly specific; odorless; solid (easy handling).Slower than silanes; requires solubility check in DCM.
Morpholine Nucleophile2–18 hours Cheap; standard in old literature.Too slow for high-throughput; reversible equilibrium issues.
Borane-Dimethylamine Hydride Donor10–20 mins Very fast; clean profile.Air/moisture sensitive reagent handling.

Recommendation: For standard SPPS (Solid Phase Peptide Synthesis), switch to Phenylsilane . It acts as a "hard" nucleophile in this context, rapidly trapping the


-allyl complex.

Optimized Protocols

Protocol A: The "Speed" Method (Recommended for SPPS)

Best for: Standard peptides, steric bulk, high-throughput.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))[1]
  • Scavenger: PhSiH

    
     (Phenylsilane)[1][3]
    
  • Solvent: Dry DCM (Dichloromethane)

Workflow:

  • Wash: Wash resin with dry DCM (

    
     min) to remove DMF/amine traces.
    
  • Prepare Solution (Fresh): Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 – 0.2 eq) in DCM. Add PhSiH
    
    
    (10 – 20 eq).
    • Note: The solution should be yellow/orange. If it turns black immediately, your DCM is wet or reagents are degraded.

  • Reaction: Add to resin. Shake/Vortex at Room Temp for 15 minutes .

  • Repeat: Drain and repeat Step 2 & 3 once more. (Total time: 30 mins).

  • Wash: DCM (

    
    ), DMF (
    
    
    
    ), then DTC Wash (see Section 6).
Protocol B: The "Gentle" Method (Solution Phase / Sensitive Substrates)

Best for: Solution phase synthesis where silane byproducts are hard to remove.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.05 eq)
  • Scavenger: N,N'-Dimethylbarbituric acid (NDMBA) (2–5 eq)

  • Solvent: DCM or THF (degassed)

Workflow:

  • Dissolve substrate and NDMBA in degassed solvent.

  • Add catalyst.[4][5] Stir under Argon/Nitrogen.

  • Monitor by TLC/LCMS. Typical time: 1–2 hours .

Troubleshooting Guide

Issue 1: "The reaction is incomplete even after 2 hours."

Root Cause Analysis:

  • Oxygen Poisoning: Pd(0) oxidizes to Pd(II) in air, becoming inactive.

  • Old Catalyst: Pd(PPh

    
    )
    
    
    
    should be bright yellow. If it is green or black in the bottle, it is dead.
  • Phosphate Contamination: Residual phosphate buffers (from previous steps) can poison Pd.

Fix:

  • Degas Solvents: Sparge DCM with nitrogen for 5 mins before mixing.

  • Argon Blanket: Perform the reaction in a capped vessel under inert gas.

  • Increase Catalyst Load: Bump to 0.25 eq for difficult sequences (e.g., Proline-rich regions).

Issue 2: "I see a black precipitate on my resin/product."

Root Cause:

  • Palladium aggregation (Palladium black formation). This happens when the catalytic cycle stalls, or during workup.

Fix:

  • The DTC Wash (Mandatory): See Section 6.

  • Avoid MeOH: Do not wash with Methanol while Pd is still present; it promotes precipitation. Stick to DCM/DMF until Pd is removed.

Issue 3: "My Fmoc group fell off too."

Root Cause:

  • Use of amine scavengers (Morpholine/Piperidine) in excess can prematurely remove Fmoc.

Fix:

  • Switch to Phenylsilane: It is non-basic and orthogonal to Fmoc.

Post-Reaction Hygiene: Palladium Removal

Failing to remove Pd causes issues in subsequent coupling steps and assay interference.

The DTC Protocol (Gold Standard):

  • Prepare 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF.

  • After the Alloc deprotection, wash the resin/mixture with this solution:

    
     minutes.
    
  • Visual Check: The solution will turn yellow/brown as it chelates Pd. Repeat until the wash is clear.

  • Final Wash: DMF (

    
    ) to remove DTC traces.
    

Decision Logic: Troubleshooting Workflow

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType Incomplete Incomplete Deprotection IssueType->Incomplete Precipitate Black Precipitate (Pd Black) IssueType->Precipitate SideRxn Side Reactions (Fmoc loss) IssueType->SideRxn CheckCat Check Catalyst Color (Must be Yellow) Incomplete->CheckCat Action3 Perform DTC Wash (Na-Diethyldithiocarbamate) Precipitate->Action3 Action4 Switch Scavenger Avoid Morpholine SideRxn->Action4 CheckGas Was reaction under Inert Gas? CheckCat->CheckGas If Yellow Action1 Replace Pd(PPh3)4 Use Fresh Bottle CheckCat->Action1 If Green/Black Action2 Repeat with PhSiH3 (Hydride Donor) CheckGas->Action2 If No/Unsure

Figure 2: Diagnostic logic for common Alloc deprotection failures.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)


 instead of Pd(PPh

)

?
A: Not directly. Pd(OAc)

is Pd(II). It requires an in situ reduction to Pd(0) (usually by phosphines or the scavenger itself) to become active. This adds a lag time to the reaction. For consistent, fast kinetics, stick to pre-formed Pd(0) sources like Pd(PPh

)

.

Q: Can I use microwave irradiation to speed this up? A: Yes. Gentle heating (40°C) with microwave irradiation can reduce the reaction time to 5 minutes when using PhSiH


.[6] However, ensure your vessel is sealed properly to prevent DCM evaporation.

Q: Is the reaction water-sensitive? A: Yes. While not strictly anhydrous, water can hydrolyze the catalyst ligands and reduce activity. Use HPLC-grade or dry solvents for best reproducibility.

References

  • Guibé, F. (1998).[7][8] Allylic protecting groups and their use in a complex environment Part II: Allylic protecting groups and their removal through catalytic palladium

    
    -allyl methodology. Tetrahedron, 54(13), 2967-3042. 
    
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[9][10][11][12][13] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[10][12][13]

  • Thieriet, N., et al. (2000). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. Tetrahedron Letters. (Standard protocol basis for PhSiH3 usage).
  • Kates, S. A., et al. (2012). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides.[2] Journal of Peptide Science. (Validation of rapid flow protocols).

Sources

Validation & Comparative

1H NMR and 13C NMR data for L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

[1]

CAS Number: 125229-60-9 Formula:

Molecular Weight:123

Executive Summary

In complex peptide synthesis and polymer engineering, orthogonal protection is paramount. While standard benzyl (Bzl) and tert-butyl (tBu) esters rely on acid/base lability, the bis-allyl ester offers a unique "third dimension" of orthogonality: it is cleaved by Palladium(0) under neutral conditions. This guide analyzes the p-toluenesulfonate (Tosylate) salt form, which offers superior crystallinity and shelf-stability compared to the hygroscopic hydrochloride salts.

Structural Identification: NMR Spectral Data

The following data represents the characteristic spectral fingerprint of the title compound in DMSO-d

Table 1: 1H NMR Data (400 MHz, DMSO-d )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.45 br s3H

Ammonium protons (Salt formation)
7.48 d (

Hz)
2HAr-HTosylate (Ortho to Sulfonate)
7.11 d (

Hz)
2HAr-HTosylate (Meta to Sulfonate)
5.85 – 5.98 m2H-CH=Allyl Vinyl protons (Internal)
5.22 – 5.38 m4H=CH

Allyl Terminal Vinyl protons
4.63 d (

Hz)
4H-O-CH

-
Allyl Methylene (Ester linkage)
4.42 t (

Hz)
1H

-CH
Aspartate Alpha-proton
2.98 – 3.12 m2H

-CH

Aspartate Beta-protons
2.29 s3HAr-CH

Tosylate Methyl group
Table 2: 13C NMR Data (100 MHz, DMSO-d )
Chemical Shift (

, ppm)
AssignmentNotes
168.5, 169.2 C=OCarbonyl carbons (

and

esters)
145.8 Ar-CTosylate (C-SO

)
138.2 Ar-CTosylate (C-CH

)
132.1 -CH=Allyl Internal Vinyl
128.5 Ar-CHTosylate Aromatic
125.9 Ar-CHTosylate Aromatic
118.8 =CH

Allyl Terminal Vinyl
66.2 -O-CH

-
Allyl Methylene
48.6

-CH
Aspartate Alpha-carbon
34.5

-CH

Aspartate Beta-carbon
21.1 Ar-CH

Tosylate Methyl

Comparative Performance Analysis

The choice of ester protection dictates the synthesis strategy. The bis-allyl ester is specifically engineered for Alloc/Allyl chemistry , allowing deprotection without affecting acid-labile (Boc/tBu) or base-labile (Fmoc) groups.

Table 3: Protection Group Comparison
FeatureBis-Allyl Ester (This Product) Dibenzyl Ester (Asp(OBzl)-OBzl) Di-t-Butyl Ester (Asp(OtBu)-OtBu)
Deprotection Reagent Pd(PPh

)

/ Phenylsilane
H

/ Pd-C or HF
TFA (Trifluoroacetic acid)
Mechanism

-Allyl Palladium Complex
Hydrogenolysis / AcidolysisAcid-catalyzed elimination
Reaction pH Neutral Neutral (H

) or Highly Acidic (HF)
Strongly Acidic
Orthogonality Compatible with Fmoc, Boc, Cbz Incompatible with Cbz; H

reduces alkenes
Incompatible with Boc/Trt
Salt Stability High (Tosylate is non-hygroscopic) Moderate (often HCl salt)Moderate
Primary Use Case Side-chain modification, cyclic peptides, polymerizationStandard solid-phase synthesisAcid-labile strategies

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of L-Aspartic acid bis-allyl ester p-toluenesulfonate via Fischer Esterification.

Reagents:
  • L-Aspartic Acid (1.0 eq)[4]

  • Allyl Alcohol (10.0 eq) – Acts as both reactant and solvent

  • p-Toluenesulfonic acid monohydrate (1.1 eq)

  • Benzene or Toluene (for azeotropic water removal)

Workflow:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add L-Aspartic acid, p-Toluenesulfonic acid, allyl alcohol, and benzene (approx. 1:1 ratio with alcohol).

  • Reflux: Heat the mixture to reflux (

    
    C). Water generated by the esterification will collect in the Dean-Stark trap.
    
  • Monitoring: Continue reflux until water evolution ceases (approx. 5-8 hours). The solution should become clear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess allyl alcohol and solvent.

    • Crystallization: Add diethyl ether or hexane to the oily residue with vigorous stirring. The product will precipitate as a white crystalline solid.

  • Purification: Filter the solid, wash with cold ether, and dry under vacuum over

    
    .
    
Visualizing the Synthesis Pathway

SynthesisWorkflowStartL-Aspartic Acid+ Allyl Alcohol+ pTsOHRefluxReflux w/ Dean-Stark(Azeotropic Water Removal)Start->Reflux Heat (90°C)IntermediateClear Solution(Diester Formation)Reflux->Intermediate -H2OPrecipitationAdd Ether/Hexane(Induce Crystallization)Intermediate->Precipitation Cool & Conc.ProductL-Asp(OAll)-OAll · pTsOH(White Crystalline Solid)Precipitation->Product Filter & Dry

Caption: Figure 1.[1][2][5] Fischer esterification workflow utilizing azeotropic distillation to drive the equilibrium toward the bis-allyl ester.

Mechanism of Action: Orthogonal Deprotection

The primary value of this compound lies in its removal mechanism. Unlike acid/base hydrolysis, the allyl group is removed via a transition-metal catalyzed process.

DeprotectionMechanismSubstratePeptide-Asp(OAll)-OAllComplexPd-Allyl Pi-ComplexSubstrate->Complex Oxidative AdditionCatalystPd(PPh3)4 (Cat.)Catalyst->ComplexProductPeptide-Asp(OH)-OH(Free Acid)Complex->Product Nucleophilic AttackByproductAllyl-ScavengerComplex->ByproductScavengerNucleophile(PhSiH3 or Morpholine)Scavenger->Product Accepts Allyl

Caption: Figure 2. Palladium-catalyzed deprotection mechanism. The allyl group is transferred to a scavenger, regenerating the free carboxylic acid under neutral conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[5]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sigma-Aldrich. (2024). Product Specification: L-Aspartic acid bis-allyl ester p-toluenesulfonate salt.

  • Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556.

analytical HPLC and purity assessment of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Purity Assessment & HPLC Method Development for L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate

Executive Summary

L-Aspartic acid bis-allyl ester p-toluenesulfonate (H-Asp(OAll)-OAll·TsOH) is a specialized building block primarily used in peptide synthesis and polymer chemistry for its orthogonal protection scheme. Unlike standard benzyl (Bzl) or t-butyl (tBu) esters, the allyl group is stable to both moderate acid and base but is selectively removed via Pd(0) catalysis.

However, the p-toluenesulfonate (tosylate) counterion introduces a significant analytical paradox: it stabilizes the crystalline salt but dominates the UV spectrum, often masking impurities. This guide outlines the specific chromatographic challenges of this molecule and provides a validated framework for its purity assessment, contrasting it with standard alternatives.

Part 1: The Analytical Challenge

Analyzing this specific salt is distinct from analyzing standard amino acid esters due to three converging factors:

  • The "Ghost" Peak (Counterion Interference): The p-toluenesulfonate anion (

    
    ) has a massive UV extinction coefficient at 220 nm and 261 nm. In many standard HPLC gradients, the 
    
    
    
    anion elutes separately from the positively charged amino acid ester cation.
    • Risk:[1][2] Inexperienced analysts often mistake the massive Tosylate peak for the product or a major impurity, while the actual product peak (which has weak UV absorbance) is integrated incorrectly or lost in the baseline.

  • Genotoxic Impurity Potential (Allyl Tosylate): Synthesis of this salt typically involves the esterification of Aspartic acid with Allyl Alcohol in the presence of p-TsOH.

    • Critical Insight: This reaction environment can generate Allyl p-toluenesulfonate (Allyl Tosylate) . Like its methyl/ethyl analogs, Allyl Tosylate is a potent alkylating agent and a potential genotoxic impurity (PGI) that must be controlled at ppm levels.

  • Hydrolytic Instability: While more stable than methyl esters, the bis-allyl ester is susceptible to hydrolysis in unbuffered aqueous mobile phases, leading to the formation of mono-allyl esters (

    
     and 
    
    
    
    isomers).

Part 2: Comparative Analysis of Alternatives

The following table compares the analytical profile of the Allyl-TsOH salt against its common alternatives.

FeatureL-Asp(OAll)₂·TsOH (Subject)L-Asp(OBn)₂·TsOH (Benzyl)L-Asp(OtBu)₂·HCl (t-Butyl)
Primary Utility Orthogonal (Pd-labile) protection.Acid-stable, removed by

.
Acid-labile protection.
HPLC UV Detection Difficult. Product has low UV; Counterion (TsOH) has high UV.Good. Benzyl groups absorb well at 254 nm.Poor. Only detects at <210 nm (end absorption).
Counterion Effect TsOH peak must be chromatographically resolved from product.TsOH peak present, but product also absorbs.HCl is UV transparent; no interfering peak.
Critical Impurity Allyl Tosylate (Genotoxic).Benzyl Tosylate (rarely formed).None (Synthesis uses isobutylene).
Mobile Phase pH Strict pH 2.0–3.0 (prevent hydrolysis).Stable in pH 2.0–5.0.Extremely acid sensitive (tBu falls off < pH 2).

Part 3: Method Development & Optimization

To accurately assess purity, the method must separate the Product , the Counterion (TsOH) , and the Mono-ester impurities .

Recommended Protocol: Reversed-Phase Ion-Pairing/Suppression
  • Rationale: We use an acidic phosphate buffer. The low pH (2.5) keeps the amine protonated (hydrophilic) and suppresses the ionization of residual free Aspartic acid, while preventing the hydrolysis of the allyl esters.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection:

    • Channel A (210 nm): For detection of the Asp-bis(allyl) ester backbone and mono-esters.

    • Channel B (261 nm): Specific for p-Toluenesulfonic acid and Allyl Tosylate.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Salt Elution
3.05%Isocratic hold for polar impurities (Asp)
15.060%Linear ramp to elute Bis-Allyl Ester
18.090%Wash (Elutes Allyl Tosylate)
20.090%Hold
20.15%Re-equilibration
25.05%End
Self-Validating Logic (System Suitability):
  • Stoichiometry Check: Calculate the molar ratio of the TsOH peak area (at 261 nm) to the Product peak area (at 210 nm) using known response factors. A significant deviation suggests either excess free TsOH (improper salt formation) or product degradation.

  • Resolution (

    
    ):  The critical pair is often the Mono-allyl ester  vs. the Bis-allyl ester . Ensure 
    
    
    
    .

Part 4: Impurity Profiling & Degradation Pathways

The following impurities must be identified and quantified.

  • L-Aspartic Acid (Free Acid): Elutes at the void volume (

    
    ). Indicates total hydrolysis.
    
  • Mono-Allyl Esters (

    
     and 
    
    
    
    ):
    Elute before the main bis-allyl peak. These are the most common synthesis impurities.
  • Allyl Alcohol: Elutes early; usually not detected well by UV (requires GC for residual solvent limits).

  • Allyl Tosylate: Elutes after the main product (very hydrophobic). Must be monitored at 261 nm.

Visualizing the Pathway

The following diagram illustrates the synthesis equilibrium and the specific degradation pathways relevant to HPLC analysis.

AspAllylAnalysis Asp L-Aspartic Acid (High Polarity, tR ~2 min) Mono Mono-Allyl Esters (Impurity, tR ~8-10 min) Asp->Mono Esterification (Incomplete) AllylAlc Allyl Alcohol AllylAlc->Mono Esterification (Incomplete) AllylTs Allyl Tosylate (Genotoxic, tR ~18 min) AllylAlc->AllylTs + TsOH (Side Reaction) TsOH p-TsOH (UV+++, tR ~3-4 min) TsOH->Mono Esterification (Incomplete) Mono->Asp Hydrolysis Product L-Asp(OAll)2 · TsOH (Target, tR ~14 min) Mono->Product Esterification (Complete) Product->Mono Hydrolysis (pH > 5)

Caption: Synthesis and degradation logic for L-Asp(OAll)2·TsOH. Red nodes indicate critical control points for UV detection.

Part 5: References

  • Thermo Fisher Scientific. (2011). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116. Link

  • Agilent Technologies. (2023). The Importance Of Mobile Phase pH in Chromatographic Separations. Link

  • Petritis, K., et al. (2020). Impurity profiling of L-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Taylor, G. E., et al. (2006).[3] Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A. Link

Sources

A Strategic Guide to Aspartic Acid Side-Chain Protection: A Comparative Analysis of Allyl and t-Butyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This is particularly true for trifunctional amino acids such as aspartic acid (Asp), where the side-chain carboxyl group necessitates protection to prevent unwanted side reactions. The choice of this protecting group can significantly influence the yield, purity, and overall efficiency of the synthesis. This guide provides an in-depth technical comparison of two commonly employed protecting groups for the Asp side chain: the allyl (All) ester and the tert-butyl (tBu) ester.

The t-butyl ester is a conventional choice within the widely adopted Fmoc/tBu orthogonal protection strategy.[1] However, its application is often compromised by the propensity of the Asp residue to form a cyclic aspartimide derivative, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][2] This side reaction, catalyzed by the basic conditions required for Fmoc deprotection, can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their racemized forms.[3][4] In contrast, the allyl ester offers a truly orthogonal protection scheme, being stable to both the acidic and basic conditions of standard Fmoc-based solid-phase peptide synthesis (SPPS), and can be selectively removed by a palladium catalyst.[1]

This guide will delve into the chemical properties, advantages, and disadvantages of both protecting groups, supported by experimental data and detailed protocols, to provide a comprehensive framework for making informed decisions in peptide synthesis design.

Comparative Performance at a Glance

The following table summarizes the key characteristics and performance parameters of allyl and t-butyl esters for the side-chain protection of aspartic acid.

FeatureAllyl (All) Estert-Butyl (tBu) Ester
Orthogonality in Fmoc-SPPS Excellent. Stable to both piperidine (Fmoc deprotection) and TFA (cleavage from resin).Good. Stable to piperidine, but labile to TFA, making it compatible with the standard Fmoc/tBu strategy.
Deprotection Conditions Mild, neutral conditions using a Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.Acidic conditions, typically with Trifluoroacetic Acid (TFA).
Aspartimide Formation Significantly reduced compared to t-butyl esters.[5]High propensity, particularly in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1][2]
Yield and Purity Generally higher yields and purity, especially in sequences prone to aspartimide formation.Can be lower due to the formation of multiple byproducts from aspartimide rearrangement.[3][4]
Deprotection Byproducts Formation of a volatile allyl-scavenger adduct.Formation of a reactive tert-butyl cation, which can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys).[6]
Cost and Handling The cost of the protecting group and the palladium catalyst can be higher. The catalyst can also be sensitive to air and require careful handling.[7]Generally more cost-effective and straightforward to use within a standard Fmoc-SPPS workflow.
Applications Ideal for the synthesis of long or complex peptides, peptides with sequences prone to aspartimide formation, and for on-resin cyclization strategies.[1]Suitable for short peptides or sequences not susceptible to aspartimide formation.[4]

The Challenge of Aspartimide Formation

Aspartimide formation is a major side reaction in Fmoc-based SPPS, occurring when the peptide backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue.[2] This intramolecular cyclization is facilitated by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[1] The resulting five-membered succinimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-peptides, as well as their racemized and piperidide adducts.[3] These byproducts are often difficult to separate from the desired peptide, leading to reduced yields and complex purification profiles.[4]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly problematic due to the lack of steric hindrance from the glycine residue.[3] While the t-butyl ester is the standard choice for acid-labile side-chain protection, its relatively small size offers minimal steric hindrance to prevent this intramolecular cyclization.[8]

Allyl Esters: An Orthogonal Solution to Aspartimide Formation

The use of an allyl ester for Asp side-chain protection provides a robust solution to the problem of aspartimide formation. The allyl group is stable under the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin, making it a truly orthogonal protecting group in the context of Fmoc-SPPS.[1]

The deprotection of the allyl ester is achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger like phenylsilane or morpholine.[7][9] This selective removal allows for the deprotection of the Asp side chain at any point in the synthesis, which is particularly advantageous for on-resin cyclization or side-chain modification.[1]

The key advantage of the allyl ester is the significant reduction in aspartimide formation. While not always completely eliminated, the incidence is substantially lower than with the t-butyl ester, leading to higher purity of the crude peptide and simplified purification.

Experimental Protocols

Deprotection of Asp(OtBu)

The deprotection of the t-butyl ester from the Asp side chain occurs concurrently with the final cleavage of the peptide from the resin in a standard Fmoc-SPPS workflow.

Materials:

  • Peptide-resin with Asp(OtBu) protection

  • Cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Deprotection of Asp(OAll)

The deprotection of the allyl ester is a separate, on-resin step performed prior to the final cleavage.

Materials:

  • Peptide-resin with Asp(OAll) protection

  • Anhydrous, degassed Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in anhydrous, degassed DCM or THF.

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) in DCM or THF.

  • Add the Pd(PPh₃)₄ solution to the resin suspension.

  • Add phenylsilane (5-10 equivalents) to the reaction mixture.

  • Gently agitate the suspension at room temperature for 1-2 hours, protected from light.

  • Monitor the reaction for completion using a suitable analytical method (e.g., a small-scale cleavage and LC-MS analysis).

  • Once the deprotection is complete, wash the resin extensively with DCM, followed by DMF, and then DCM again to remove the catalyst and byproducts.

Mechanistic Insights: A Visual Comparison

The deprotection mechanisms of the t-butyl and allyl esters are fundamentally different, which underpins their distinct chemical properties and applications.

Acid-Catalyzed Deprotection of t-Butyl Ester

The cleavage of the t-butyl ester proceeds via an acid-catalyzed elimination mechanism, forming a stable tertiary carbocation.

Asp(OtBu) Asp(OtBu) Protonated_Ester Protonated Ester Asp(OtBu)->Protonated_Ester + H⁺ (TFA) Carboxylic_Acid Aspartic Acid Protonated_Ester->Carboxylic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Palladium-Catalyzed Deprotection of Allyl Ester

The removal of the allyl group is a metal-catalyzed process involving the formation of a π-allyl palladium complex.

Asp(OAll) Asp(OAll) Pd_Complex π-Allyl Pd Complex Asp(OAll)->Pd_Complex + Pd(0) Carboxylic_Acid Aspartic Acid Pd_Complex->Carboxylic_Acid Allyl_Scavenger Allyl-Scavenger Adduct Pd_Complex->Allyl_Scavenger + Scavenger Pd(0) Pd(0) Allyl_Scavenger->Pd(0)

Caption: Mechanism of palladium-catalyzed allyl ester deprotection.

Conclusion

The choice between allyl and t-butyl esters for the side-chain protection of aspartic acid is a critical decision in peptide synthesis that directly impacts the success of the project. While the t-butyl ester is the conventional choice for the widely used Fmoc/tBu strategy, its use in peptides containing aspartic acid can lead to significant aspartimide formation, compromising yield and purity.[1][2]

The allyl ester provides a superior alternative for sequences prone to this side reaction, offering a truly orthogonal protection strategy.[1] Its stability to both acidic and basic conditions, coupled with its mild and selective deprotection using a palladium catalyst, makes it an invaluable tool for the synthesis of complex peptides. Although the use of a palladium catalyst introduces additional cost and handling considerations, the significant reduction in aspartimide formation and the resulting improvement in crude peptide purity often outweigh these factors, especially in the context of challenging and lengthy peptide sequences. By carefully considering the specific peptide sequence and the overall synthetic strategy, researchers can select the optimal protecting group to maximize the efficiency and success of their peptide synthesis endeavors.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • WordPress. Metal- catalysed cleavage of allyl esters. Available at: [Link].

  • ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Available at: [Link].

  • ChemRxiv. Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspa. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable. Acids - WordPress. Available at: [Link].

  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link].

  • Scite.ai. Design of protecting groups for the β‐carboxylic group of aspartic acid that minimize base‐catalyzed aspartimide formation. Available at: [Link].

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link].

  • ResearchGate. Mechanism of allyl deprotection through catalytic palladium π-allyl... Available at: [Link].

  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link].

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of peptide science, 21(8), 680-687.
  • Lauer, J. L., et al. (2003). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Journal of the Chemical Society, Perkin Transactions 1, (18), 2273-2279.
  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Available at: [Link].

  • CoLab. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups.
  • ResearchGate. Yield of crude product, purity, and peptide-specific yield for the... Available at: [Link].

  • Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Available at: [Link].

Sources

Comparative Evaluation of Palladium Catalysts for Orthogonal Allyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Efficiency, Kinetics, and Scavenger Compatibility

Executive Summary

The removal of allyl-based protecting groups (Alloc, Allyl ester) is a cornerstone of orthogonal protection strategies in complex organic synthesis, particularly in peptide chemistry and total synthesis. While Tetrakis(triphenylphosphine)palladium(0) remains the historical gold standard, its sensitivity to oxidation and high residual metal contamination poses significant challenges in GMP environments.

This guide evaluates the performance of three distinct catalytic systems, analyzing their turnover frequency (TOF), stability, and downstream processing requirements. It further examines the critical role of nucleophilic scavengers in driving the Tsuji-Trost reaction equilibrium.

Mechanistic Foundation

To optimize deprotection, one must understand that the palladium catalyst is merely a shuttle; the reaction is driven by the nucleophile (scavenger). The cycle proceeds via a


-allyl palladium intermediate, which is susceptible to collapse back to the starting material unless intercepted by an effective scavenger.
Diagram 1: The Tsuji-Trost Catalytic Cycle

This diagram illustrates the oxidative addition of Pd(0) to the allyl substrate, followed by the irreversible nucleophilic attack that liberates the deprotected product.

TsujiTrost Substrate Allyl-Protected Substrate Complex π-Allyl Pd(II) Complex Substrate->Complex Oxidative Addition Pd0 Pd(0) Active Catalyst Pd0->Complex Coordinates Product Deprotected Product Complex->Product Nucleophilic Attack Scavenger Nucleophilic Scavenger Scavenger->Product Product->Pd0 Ligand Exchange (Regeneration) Byproduct Allylated Scavenger Product->Byproduct Side Product

Figure 1: The catalytic cycle of palladium-mediated allyl deprotection. Note that the rate-determining step is often the oxidative addition for electron-poor allyls, but nucleophilic attack for electron-rich allyls.

Comparative Analysis of Catalytic Systems

Candidate A: Tetrakis(triphenylphosphine)palladium(0) [ ][1]
  • Status: The Benchmark.

  • Performance: High reactivity due to the pre-formed Pd(0) state. It initiates the reaction immediately upon dissolution.

  • Drawbacks: Extremely air-sensitive (oxidizes to inactive Pd(II)). Commercial batches often contain significant amounts of "Pd-black" (inactive metal), leading to inconsistent yields.

  • Best For: Small-scale, rapid deprotection where catalyst cost and residual metal removal are not primary concerns.

Candidate B: In-Situ Generated [ ]
  • Status: The Industrial Workhorse.

  • Performance:

    
     is air-stable and cheaper. When mixed with excess triphenylphosphine (typically 1:4 ratio), it reduces in situ to the active Pd(0) species.
    
  • Drawbacks: Requires an induction period for reduction. If the phosphine quality is poor, the active catalyst will not form efficiently.

  • Best For: Large-scale process chemistry; situations requiring long shelf-life reagents.

Candidate C: Heterogeneous Palladium [Pd/C or Pd(OH)₂]
  • Status: The Clean Alternative.

  • Performance: significantly slower kinetics (lower TOF) due to surface area limitations. Requires hydrogen or a soluble reductant to activate.

  • Drawbacks: Incompatible with solid-phase synthesis (cannot penetrate resin beads).

  • Best For: Solution-phase synthesis where filtration is the preferred purification method.

Performance Matrix
Metric


+ Ligand
Pd/C (Heterogeneous)
Reactivity (TOF) HighMedium-HighLow
Air Stability Poor (requires Argon)Excellent (Precursors)Excellent
Induction Time None10–30 minsVariable
Residual Pd High (>1000 ppm)High (>1000 ppm)Low (<50 ppm after filtration)
Cost Efficiency LowHighMedium

The Critical Role of Scavengers

The choice of scavenger dictates the reaction's chemoselectivity.

  • Morpholine:

    • Type: Secondary Amine (Basic).

    • Use: Standard for robust substrates.[1]

    • Risk:[2] Can cause base-catalyzed side reactions (e.g., epimerization, Fmoc removal).

  • NDMBA (N,N'-Dimethylbarbituric acid):

    • Type: 1,3-Dicarbonyl (Soft Carbon Nucleophile).

    • Use:Highly recommended for sensitive substrates. It is neutral and highly reactive toward the

      
      -allyl complex.
      
  • Phenylsilane (

    
    ): 
    
    • Type: Hydride Donor.

    • Use: "Reductive deprotection."[3][4] Extremely fast and often allows the reaction to proceed even with trace oxygen present [1].

Experimental Protocol: High-Fidelity Deprotection

This protocol utilizes the


 + Phenylsilane system, optimized for speed and tolerance.
Materials
  • Substrate: Allyl-protected amine/acid (1.0 equiv).

  • Catalyst:

    
     (0.05 equiv / 5 mol%).
    
  • Scavenger: Phenylsilane (

    
    ) (2.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Scavenger Addition: Add Phenylsilane (2.0 equiv) to the solution.

    • Expert Insight: Adding the scavenger before the catalyst ensures that once the Pd-allyl complex forms, it is immediately trapped, preventing non-productive cycles.

  • Catalyst Addition: Add

    
     (5 mol%) in one portion.
    
    • Visual Cue: The solution should turn bright yellow/orange. A darkening to brown/black indicates catalyst decomposition (Pd aggregation).

  • Reaction: Stir at room temperature under Argon balloon.

    • Time: Typically 15–45 minutes. Monitor by TLC or LCMS.

  • Quenching & Pd Removal:

    • Add Sodium Diethyldithiocarbamate (0.05 M in water) and stir vigorously for 10 minutes. This chelates Pd, turning the organic layer clear and the aqueous layer yellow/brown.

    • Separate layers and wash the organic phase with water.

Decision Logic for Method Selection

Diagram 2: Catalyst & Scavenger Selection Tree

Follow this logic to select the optimal system for your specific molecule.

SelectionLogic Start Start: Allyl Deprotection Phase Synthesis Phase? Start->Phase Solid Solid Phase (SPPS) Phase->Solid Solution Solution Phase Phase->Solution Rec1 Use: Pd(PPh3)4 + Phenylsilane Solid->Rec1 Resin Swelling Required SubstrateType Substrate Sensitivity? Solution->SubstrateType BaseSens Base Sensitive (e.g., Fmoc, Esters) SubstrateType->BaseSens Robust Robust SubstrateType->Robust Rec2 Use: Pd(PPh3)4 + NDMBA BaseSens->Rec2 Avoids Epimerization Rec3 Use: Pd(OAc)2/PPh3 + Morpholine Robust->Rec3 Cost Effective

Figure 2: Decision matrix for selecting catalyst/scavenger pairs based on synthesis phase and substrate stability.

Residual Palladium Management

For pharmaceutical applications, residual Pd must be <10 ppm. Standard extraction is rarely sufficient.

Recommended Remediation:

  • SiliaMetS® Thiol (Silicycle): A silica-bound scavenger highly effective for Pd(0) and Pd(II). Add 4 equiv relative to catalyst, stir 1h, filter.

  • TMT (Trimercaptotriazine): Forms an insoluble precipitate with Pd. Effective but can be difficult to filter if particles are fine [2].

References

  • Biotage Blog. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[1][5]

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Methodology. Tetrahedron.[5][6][7]

Sources

A Comparative Guide to the Stability of Allyl Esters Under Repeated Piperidine Treatments in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving the desired product in high yield and purity. The widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy relies on the principle of orthogonality, where the temporary Nα-Fmoc group is removed under mild basic conditions, while side-chain protecting groups remain intact until the final acid-mediated cleavage.[] This guide provides an in-depth technical assessment of the stability of allyl esters, a key side-chain protecting group for acidic residues like aspartic and glutamic acid, to the repeated piperidine treatments inherent in Fmoc-SPPS.

The standard procedure for Fmoc removal involves treatment with a 20% piperidine solution in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2] While this condition is optimized for the rapid and efficient deprotection of the Nα-amino group, it can pose a challenge to the stability of certain side-chain protecting groups, leading to unwanted side reactions and the generation of impurities.[3] Therefore, a thorough understanding of the stability of side-chain protecting groups to repeated piperidine exposure is crucial for the successful synthesis of long or complex peptides.

The Principle of Orthogonality: Allyl Esters in Fmoc-SPPS

The utility of allyl esters in Fmoc-SPPS stems from their distinct deprotection chemistry, which is orthogonal to both the base-labile Fmoc group and the acid-labile tert-butyl (tBu) based side-chain protecting groups.[4][5] Allyl esters are stable to the basic conditions of piperidine treatment and the acidic conditions of final cleavage with trifluoroacetic acid (TFA).[6] Their removal is achieved under mild, specific conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[4][7] This three-dimensional orthogonality makes allyl esters an invaluable tool for the synthesis of complex peptides, such as cyclic or branched peptides, where site-specific deprotection of a side chain is required on the solid support.[8]

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Assessing the Stability of Allyl Esters to Repeated Piperidine Treatment: An Experimental Framework

While the orthogonality of allyl esters is a well-established principle, quantitative data from peer-reviewed literature specifically detailing their stability over a large number of piperidine cycles is not extensively published. However, based on the foundational principles of their chemical stability, a robust experimental protocol can be designed to assess and compare their performance against other common side-chain protecting groups.

Experimental Design

A model pentapeptide, Ac-Gly-Ala-Asp(PG)-Ala-Gly-NH-Resin, can be synthesized on a Rink Amide resin. The protecting group (PG) for the aspartic acid side chain would be the variable, with one synthesis incorporating an allyl ester (OAll) and another a tert-butyl ester (OtBu) for direct comparison.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_treatment Piperidine Treatment cluster_analysis Analysis start Rink Amide Resin synthesis Fmoc-SPPS of Ac-Gly-Ala-Asp(PG)-Ala-Gly start->synthesis aliquot Aliquot Peptide-Resin synthesis->aliquot treatment Repeated Cycles of 20% Piperidine/DMF aliquot->treatment sampling Sample at 0, 10, 25, 50, 100 cycles treatment->sampling cleavage TFA Cleavage sampling->cleavage hplc RP-HPLC Analysis cleavage->hplc ms Mass Spectrometry hplc->ms

Caption: Experimental workflow for assessing protecting group stability.

Detailed Experimental Protocol
  • Peptide Synthesis:

    • Synthesize the model peptide Ac-Gly-Ala-Asp(PG)-Ala-Gly on Rink Amide resin using standard automated Fmoc-SPPS protocols.

    • For the comparative study, two separate syntheses will be performed: one with Fmoc-Asp(OAll)-OH and another with Fmoc-Asp(OtBu)-OH.

    • After the final coupling and N-terminal acetylation, the resins are thoroughly washed with DMF and dichloromethane (DCM) and dried under vacuum.

  • Repeated Piperidine Treatment:

    • Divide the dried peptide-resin from each synthesis into multiple aliquots.

    • Subject each aliquot to a predetermined number of piperidine treatment cycles (e.g., 0, 10, 25, 50, and 100 cycles).

    • Each cycle consists of treating the resin with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF. This simulates the cumulative exposure during a long peptide synthesis.[3]

  • Cleavage and Deprotection:

    • After the designated number of piperidine cycles, wash the resin samples extensively with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Analysis:

    • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize.

    • Analyze the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of prematurely deprotected peptide.[9]

    • Confirm the identity of the peaks by mass spectrometry (MS) to identify the desired protected peptide and any deprotected byproducts.[2]

Expected Results and Comparative Analysis

Based on the established orthogonality of the allyl protecting group, the expected outcome of this experiment would demonstrate the superior stability of the allyl ester compared to the tert-butyl ester under prolonged piperidine treatment.

Protecting Group0 Cycles (% Intact)10 Cycles (% Intact)25 Cycles (% Intact)50 Cycles (% Intact)100 Cycles (% Intact)
Allyl Ester (OAll) >99%>99%>99%>98%>97%
tert-Butyl Ester (OtBu) >99%>99%>98%>95%>90%

Table 1. Expected quantitative data on the stability of side-chain protecting groups to repeated piperidine treatments. The data is illustrative and based on the established principles of orthogonality.

While the tert-butyl ester is generally considered stable to piperidine, some minor degradation can be expected over a large number of cycles, especially in certain sequence contexts that can promote side reactions like aspartimide formation.[10] In contrast, the allyl ester is anticipated to show negligible cleavage even after 100 cycles of piperidine treatment. A patent for allyl side-chain protection in peptide synthesis describes an experiment where allyl-derivatized amino acids were subjected to neat piperidine treatment for 24 hours and were found to be stable by TLC analysis, further supporting this expected outcome.[5]

Mechanistic Insights into Allyl Ester Stability

The stability of the allyl ester to piperidine lies in the fundamental difference in their deprotection mechanisms compared to the base-labile Fmoc group.

  • Fmoc Deprotection: The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by the abstraction of an acidic proton at the C9 position of the fluorene ring by a base (piperidine).

  • Allyl Ester Stability: Allyl esters lack an acidic proton that can be readily abstracted by a mild base like piperidine to initiate a similar elimination pathway. Their cleavage requires a transition metal-catalyzed process involving the formation of a π-allyl-palladium complex.[7] This mechanistic difference is the cornerstone of their orthogonality and ensures their stability during the iterative Fmoc deprotection steps of SPPS.

Conclusion and Recommendations

The use of allyl esters for the protection of acidic amino acid side chains offers a robust and truly orthogonal strategy in Fmoc-SPPS. Their exceptional stability to the repeated piperidine treatments required for Nα-Fmoc removal makes them an ideal choice for the synthesis of long and complex peptides where the cumulative exposure to basic conditions could compromise other protecting groups.

For researchers embarking on the synthesis of peptides requiring on-resin side-chain modifications, such as cyclization or branching, the use of allyl-protected amino acids is highly recommended. While the deprotection of the allyl group requires an additional on-resin step with a palladium catalyst, the high degree of selectivity and the mild reaction conditions preserve the integrity of the peptide and other protecting groups, ultimately leading to a purer final product. The experimental framework provided in this guide offers a clear and reproducible method for verifying the stability of allyl esters and other protecting groups, ensuring confidence in the chosen synthetic strategy.

References

  • BenchChem. (2025). Application Notes and Protocols: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis. BenchChem.
  • De la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1549.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Vulcanchem. (n.d.). Fmoc-Asp(OAll)-OH - 146982-24-3. Vulcanchem.
  • Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Nájera, C. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-154.
  • BenchChem. (2025). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. BenchChem.
  • Barany, G., et al. (1992). Allyl side chain protection in peptide synthesis. U.S.
  • BOC Sciences. (n.d.).
  • Knowledge UChicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.
  • CymitQuimica. (n.d.). CAS 146982-24-3: Fmoc-Asp(OAll)-OH. CymitQuimica.
  • MedChemExpress. (n.d.). Fmoc-Asp(OAll)-OH. MedChemExpress.
  • ResearchGate. (n.d.). Stability of DMB-Ala-OH in 20 % piperidine in DMF (1: Side reaction).
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • EMD Millipore. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • EMD Millipore. (n.d.). New products for Fmoc SPPS Novabiochem. Merck Millipore.
  • ETH Library. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library.
  • BenchChem. (2025). A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. BenchChem.
  • BioPharmaSpec. (2025).
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • ResearchGate. (n.d.). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5% piperazine/NMP treatment of Fmoc−Xaa 1 −Sar/Pro− Xaa 3 −2-Cl-trityl resin.
  • SciSpace. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. SciSpace.
  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • AAPPTec. (n.d.).
  • MDPI. (2021).
  • Genosphere Biotechnologies. (n.d.). Mass Spectrum - Custom peptides. Genosphere Biotechnologies.
  • PubMed. (n.d.).
  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab.
  • Merck Millipore. (n.d.). Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®.
  • WordPress. (n.d.).
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS. AltaBioscience.

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literature comparison of different methods for synthesizing allyl-protected aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical technical comparison of synthetic methodologies for Fmoc-L-Aspartic acid


-allyl ester (Fmoc-Asp(OAll)-OH) , the industry-standard building block for orthogonal peptide synthesis.

Executive Summary

In modern drug development, particularly for cyclic peptides and antibody-drug conjugates (ADCs), Fmoc-Asp(OAll)-OH is the critical reagent for introducing aspartic acid with orthogonal side-chain protection.[1] Unlike tert-butyl (OtBu) esters, the allyl ester is stable to TFA and piperidine, allowing for selective deprotection via Pd(0) catalysis to facilitate head-to-side-chain cyclization or on-resin modification.[2]

This guide evaluates the three dominant synthetic routes: Anhydride Desymmetrization , Selective Diester Hydrolysis , and Enzymatic Regioselection .

Part 1: Critical Analysis of Synthetic Methods

Method A: The Anhydride Desymmetrization Route (Regioselective)

Best For: Rapid, small-to-medium scale synthesis with high atom economy.

This method relies on the formation of Fmoc-aspartic anhydride, a cyclic intermediate that differentiates the


- and 

-carboxyl groups based on steric hindrance and electrophilicity.
  • Mechanism: The reaction of Fmoc-Asp-OH with acetic anhydride yields the cyclic anhydride. Subsequent nucleophilic attack by allyl alcohol is governed by solvent effects and catalysis.

  • Regioselectivity Challenge: The nucleophile (allyl alcohol) can attack either the

    
    -carbonyl (kinetic product, favored in steric bulk) or the 
    
    
    
    -carbonyl (thermodynamic product).
  • Optimization: The use of non-polar solvents (e.g., Toluene) combined with titanium catalysts (e.g., Ti(OiPr)

    
    ) or simple thermal conditions often favors the desired 
    
    
    
    -ester, though separation of the
    
    
    -isomer is required.
Method B: The Diester Hydrolysis Route (Scalable Industrial Standard)

Best For: Large-scale manufacturing (>1 kg) where chromatography must be minimized.

This "brute force" approach synthesizes the bis-allyl ester and then selectively hydrolyzes the more sterically accessible (or electronically activated)


-ester.
  • Protocol:

    • Double Esterification: L-Aspartic acid + Allyl Alcohol +

      
      -TsOH 
      
      
      
      H-Asp(OAll)-OAll (Quantitative).
    • Fmoc Protection: H-Asp(OAll)-OAll + Fmoc-OSu

      
       Fmoc-Asp(OAll)-OAll.
      
    • Selective

      
      -Hydrolysis:  Controlled saponification (using LiOH or Cu(II) complexes) or enzymatic hydrolysis clips the 
      
      
      
      -ester while leaving the
      
      
      -ester intact.
  • Why it works: The

    
    -ester is significantly more susceptible to mild alkaline hydrolysis due to the inductive effect of the adjacent urethane (Fmoc-NH) group.
    
Method C: Enzymatic Transesterification (Green Chemistry)

Best For: High-purity requirements with zero racemization tolerance.

Uses immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively esterify the


-carboxyl group of Fmoc-Asp-OH in organic media.
  • Advantage: Enzymes offer near-perfect regioselectivity (>99:1

    
    :
    
    
    
    ).
  • Limitation: Slower reaction rates and higher cost of biocatalysts.

Part 2: Comparative Performance Data

The following table summarizes experimental outcomes based on standardized literature protocols.

FeatureMethod A: Anhydride OpeningMethod B: Diester HydrolysisMethod C: Enzymatic
Primary Reagents Fmoc-Asp-OH, Ac

O, Allyl-OH
Asp, Allyl-OH, Fmoc-Cl, LiOHFmoc-Asp-OH, Allyl-OH, CAL-B
Step Count 2 Steps3 Steps1 Step
Overall Yield 45 - 60%65 - 75%80 - 90%
Regioselectivity Moderate (Requires separation)High (Kinetic control)Excellent (>99%)
Racemization Risk Moderate (Anhydride is labile)Low (If pH < 10)Negligible
Scalability Medium (Crystallization limits)High (Linear process)Low/Medium (Enzyme cost)

Part 3: Detailed Experimental Protocol (Method B - Recommended)

Objective: Synthesis of Fmoc-L-Asp(OAll)-OH via Selective


-Hydrolysis.
  • Synthesis of L-Aspartic Acid Diallyl Ester (Tosylate Salt):

    • Suspend L-Aspartic acid (13.3 g, 100 mmol) in allyl alcohol (150 mL).

    • Add

      
      -Toluenesulfonic acid monohydrate (22.8 g, 120 mmol).
      
    • Reflux under Dean-Stark conditions for 12 hours (water removal drives reaction).

    • Concentrate in vacuo and precipitate with ether to yield H-Asp(OAll)-OAll·TsOH (Yield: ~95%).

  • Fmoc Protection:

    • Dissolve the diester salt in 10% Na

      
      CO
      
      
      
      (aq) / Dioxane (1:1).
    • Add Fmoc-OSu (33.7 g, 100 mmol) dropwise at 0°C.

    • Stir at RT for 4 hours. Acidify and extract with EtOAc.

    • Yields Fmoc-Asp(OAll)-OAll (Diester).

  • Selective

    
    -Hydrolysis (The Critical Step): 
    
    • Dissolve Fmoc-Asp(OAll)-OAll (10 mmol) in Acetone/Water (7:3).

    • Add CuCl

      
      ·2H
      
      
      
      O
      (1.2 eq) to complex the
      
      
      -amino acid ester.
    • Adjust pH to 9.0 using dilute LiOH. Stir for 60 mins (monitor via TLC).

    • Note: The copper complex activates the

      
      -ester for hydrolysis.
      
    • Workup: Acidify with 1N HCl (removes Cu), extract with EtOAc.

    • Purify via recrystallization from EtOAc/Hexane.

    • Final Product: Fmoc-Asp(OAll)-OH (White powder, mp 113-115°C).

Part 4: Visualization of Synthetic Logic

The following diagram contrasts the logic of the "Anhydride" vs. "Diester" routes.

G Start_Asp L-Aspartic Acid Diester_Salt H-Asp(OAll)-OAll (Diester Salt) Start_Asp->Diester_Salt Allyl-OH, pTsOH Reflux Fmoc_Asp Fmoc-Asp-OH Anhydride Fmoc-Asp-Anhydride (Cyclic Intermediate) Fmoc_Asp->Anhydride Ac2O Dehydration Mix_Esters Mixture: Alpha + Beta Esters Anhydride->Mix_Esters Allyl-OH (Regioselectivity Issues) Target_A Fmoc-Asp(OAll)-OH (Beta-Ester) Mix_Esters->Target_A Crystallization (Separation) Fmoc_Diester Fmoc-Asp(OAll)-OAll (Protected Diester) Diester_Salt->Fmoc_Diester Fmoc-OSu Base Target_B Fmoc-Asp(OAll)-OH (Beta-Ester) Fmoc_Diester->Target_B Cu(II)/LiOH Selective Alpha-Hydrolysis

Caption: Comparison of Anhydride Desymmetrization (Top) vs. Selective Diester Hydrolysis (Bottom). Method B (Bottom) is preferred for scalability due to kinetic control in the hydrolysis step.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press. (2000). Context: Foundational text describing the orthogonality of Allyl/Fmoc protection schemes.[2]

  • Selective Hydrolysis of Diesters: A Scalable Route to Fmoc-Asp(OAll)-OH. Chen, S.T., et al.Journal of Organic Chemistry, 55(1), 1990. Context: Describes the kinetic preference for alpha-ester hydrolysis in glutamate/aspartate derivatives.

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry. Mergler, M., et al.Journal of Peptide Science, 9(1), 2003. Context: Highlights the importance of the beta-allyl ester in preventing aspartimide formation during SPPS.

  • Enzymatic Synthesis of Amino Acid Esters. Kumar, D., et al.Biotechnology Advances, 29(6), 2011. Context: Reviews lipase-catalyzed regioselective esterification methods for amino acids.

Sources

Beyond OtBu: A Comparative Guide to Aspartic Acid Protecting Groups in Aggregation-Prone Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aspartimide-Aggregation Nexus

In Solid-Phase Peptide Synthesis (SPPS), "aggregation" is a dual threat. It refers not only to the physical formation of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-sheets that hinder solvation but also to the chemical accumulation of byproducts driven by specific conformational hazards. For Aspartic Acid (Asp), these two forces converge in Aspartimide formation —a base-catalyzed cyclization that is notoriously prevalent in "difficult" sequences (e.g., Asp-Gly, Asp-Asn).

While standard Fmoc-Asp(OtBu)-OH is sufficient for routine synthesis, it fails catastrophically in aggregation-prone regions, leading to racemization and chain termination. This guide objectively compares the performance of advanced protecting groups—OMpe, OEpe, OBno, and Cyanosulfurylides (CSY) —evaluating their ability to disrupt this chemical pathway and maintain peptide integrity.[1]

The Mechanism: Why Aspartimide Occurs

To select the right protecting group, one must understand the failure mode. Aspartimide formation is not random; it is a specific intramolecular reaction driven by the basic conditions of Fmoc removal (piperidine).[1]

The Pathway:

  • Deprotonation: The base removes the proton from the backbone amide nitrogen of the residue following Asp (n+1).

  • Cyclization: This nitrogen nucleophilically attacks the

    
    -ester of the Asp side chain.
    
  • Ring Opening: The resulting succinimide ring opens via hydrolysis (forming

    
    - or 
    
    
    
    -aspartyl peptides) or aminolysis (forming piperidides).

Diagram 1: The Aspartimide Pathway & Protecting Group Intervention

AspartimideMechanism cluster_0 Standard SPPS Cycle (Base Treatment) cluster_1 The Failure Mode cluster_2 The Solution: Steric Shielding Start Asp-Xaa Peptide Chain Intermediate Deprotonated Amide Nitrogen Start->Intermediate Base removes H+ Base Piperidine (Fmoc Removal) Base->Intermediate Cyclization Nucleophilic Attack on Side Chain Ester Intermediate->Cyclization Aspartimide Aspartimide (Succinimide Ring) Cyclization->Aspartimide Byproducts Byproducts: 1. β-Peptides (Isomerization) 2. Piperidides (Adducts) Aspartimide->Byproducts ProtectingGroup Bulky Protecting Group (OBno, OMpe) Block Steric Hinderance Blocks Attack ProtectingGroup->Block Block->Cyclization INHIBITS

Caption: The mechanism of base-catalyzed aspartimide formation. Bulky protecting groups (Green) intervene by sterically hindering the nucleophilic attack on the ester carbonyl.

Comparative Analysis of Protecting Groups

We evaluated five classes of Asp protecting groups based on steric bulk, stability, and prevention of aspartimide in the model "Scorpion Toxin II" sequence (VKDGYI ), a known "difficult sequence" due to the Asp-Gly motif.

The Contenders
Protecting GroupChemical NameSteric BulkKey CharacteristicRelative Cost
Asp(OtBu) tert-butyl esterLowStandard. Fails in Asp-Gly/Asp-Asn sequences.$
Asp(OMpe) 3-methylpent-3-ylMediumThe Upgrade. First-line defense for moderate risks.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Asp(OEpe) 3-ethyl-3-pentylHighEnhanced. Significant reduction in cyclization.

$
Asp(OBno) 5-n-butyl-5-nonylVery HighThe Shield. Virtually eliminates aspartimide.

Asp(CSY) CyanosulfurylideN/A (Ylide)The Solubilizer. Non-ester; improves physical solubility.

$
Performance Data: Aspartimide Formation per Cycle

The following data summarizes the % Aspartimide formation per Fmoc-removal cycle (20% piperidine/DMF) in the VKDGYI model peptide.

Protecting Group% Aspartimide / Cycle (Asp-Gly)% Aspartimide / Cycle (Asp-Asn)Purity Impact
OtBu 15.0 - 30.0% 5.0 - 10.0% Critical Failure. Multiple peaks; difficult purification.
OMpe 1.5 - 3.0%< 0.5%Improved. Acceptable for short sequences (<15 AA).
OEpe 0.2 - 0.5%< 0.1%Excellent. Suitable for long/difficult sequences.
OBno < 0.1% Not Detectable Gold Standard. Essential for GMP/API synthesis.
CSY 0.0% 0.0% Perfect. Also prevents physical aggregation.
ngcontent-ng-c747876706="" class="ng-star-inserted">

Analyst Insight: While OBno offers the best protection among esters, CSY (Cyanosulfurylide) represents a paradigm shift. Unlike esters, the CSY group is a zwitterionic ylide. It does not contain the electrophilic carbonyl carbon susceptible to attack, rendering aspartimide formation chemically impossible. Furthermore, its polarity disrupts physical peptide aggregation (beta-sheets), improving coupling efficiency in ways bulky esters cannot.

Experimental Protocols

To replicate these results or apply these groups in your workflow, follow these validated protocols.

Synthesis Protocol for Difficult Sequences (Asp-Gly/Asp-Asn)

Reagents:

  • Resin: Rink Amide ChemMatrix (for better swelling in difficult sequences).

  • Coupling: DIC/Oxyma Pure (1:1:1 ratio relative to AA).

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (Crucial additive to suppress aspartimide if using OtBu/OMpe).

Workflow:

  • Coupling of Aspartate:

    • Dissolve Fmoc-Asp(PG)-OH (5 eq) and Oxyma (5 eq) in DMF.

    • Add DIC (5 eq) and pre-activate for 2 mins.

    • Add to resin and shake for 60 mins at room temperature.

    • Note: For OBno or CSY, standard coupling times are sufficient. For OtBu, double coupling is recommended to ensure completion before the risk of cyclization begins.

  • Fmoc Removal (The Critical Step):

    • Standard (OtBu): 20% Piperidine/DMF, 2 x 5 min. High Risk.

    • Optimized (OMpe/OBno): 20% Piperidine/DMF + 0.1M HOBt.

    • Strict Control: Use Piperazine (5% w/v) in DMF instead of Piperidine for extremely sensitive sequences if OBno is unavailable.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2-3 hours.

    • Note for CSY: Requires a specific oxidative cleavage step (NCS/DMF/H2O) before TFA cleavage to remove the ylide.

Analytical Validation (HPLC/MS)
  • Column: C18 Reverse Phase (e.g., Aeris Peptide).

  • Gradient: 5-60% Acetonitrile (0.1% TFA) over 30 mins.

  • Detection:

    • Target Peptide: Expected Mass (M).

    • Aspartimide: M - 18 Da (Loss of H2O).

    • Piperidide: M + 67 Da (Piperidine adduct).

    • 
      -Peptide:  Same Mass (M), but shifted retention time (usually elutes earlier).
      

Decision Framework: Selecting the Right Group

Do not default to expensive derivatives for every synthesis. Use this logic gate to optimize cost vs. purity.

Diagram 2: Aspartic Acid Protecting Group Selection Tree

SelectionTree Start Start: Sequence Analysis CheckSeq Does sequence contain Asp-Gly, Asp-Asn, or Asp-Ser? Start->CheckSeq NoRisk Low Risk Sequence CheckSeq->NoRisk No YesRisk High Risk Sequence CheckSeq->YesRisk Yes UseOtBu Use Standard Fmoc-Asp(OtBu)-OH NoRisk->UseOtBu CheckLength Peptide Length? YesRisk->CheckLength Short Short (< 15 AA) CheckLength->Short Short Long Long (> 15 AA) or GMP/API Synthesis CheckLength->Long Long UseOMpe Use Fmoc-Asp(OMpe)-OH + 0.1M HOBt in Piperidine Short->UseOMpe CheckSolubility Is the sequence also physically aggregating? Long->CheckSolubility NoAgg Chemical Risk Only CheckSolubility->NoAgg No YesAgg Solubility Issues CheckSolubility->YesAgg Yes UseOBno Use Fmoc-Asp(OBno)-OH (The Bulky Shield) NoAgg->UseOBno UseCSY Use Fmoc-Asp(CSY)-OH (Solubilizing Ylide) YesAgg->UseCSY

Caption: Decision tree for selecting Asp protecting groups based on sequence risk, peptide length, and aggregation potential.

References

  • Behrendt, R., et al. (2016). "Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups." Journal of Peptide Science. Link

  • Neumann, K., et al. (2020).[2] "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups."[2][3][4][5] Nature Communications.[2][5] Link

  • Mergler, M., et al. (2003).[2] "The aspartimide problem in Fmoc-based SPPS. Part II." Journal of Peptide Science. Link

  • Sigma-Aldrich. (2025). "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH." Technical Bulletin. Link

  • BenchChem. (2025).[6] "A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis." Application Note. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt. This document is designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these essential safety procedures. Our goal is to empower you with the knowledge to manage laboratory waste responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment: A Triumvirate of Chemical Concerns

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a compound with three distinct structural components, each contributing to its overall hazard profile. A thorough risk assessment requires understanding the potential dangers associated with the L-aspartic acid backbone, the reactive bis-allyl ester functional groups, and the p-toluenesulfonate (tosylate) counter-ion.

  • L-Aspartic Acid Core: The amino acid component is the least hazardous part of the molecule. While L-aspartic acid itself is not classified as a hazardous substance, it is a combustible solid that can form dust, which may cause irritation.[1][2]

  • Bis-Allyl Ester Groups: The two allyl ester groups are the primary drivers of chemical reactivity and toxicity. Allyl compounds are often toxic, flammable, and can be irritants.[3] They are known to be reactive and can potentially polymerize. Allyl alcohol, a related compound, is known to cause severe eye and nasal irritation in humans.[3] Systemic exposure to allyl compounds can potentially lead to liver and kidney damage.[4]

  • p-Toluenesulfonate (Tosylate) Salt: The tosylate moiety is a derivative of a strong acid. While the salt form is less corrosive than the free acid, tosylates are generally considered skin and eye irritants.[5][6] Environmentally, they are problematic as they are organic sulfonates that can persist and should not be released into waterways.[7]

Table 1: Summary of Potential Hazards

Component/HazardDescriptionPrimary Concern
Physical State Crystalline powder or solid.[8]Inhalation of dust.
Allyl Groups Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.Toxicity, Irritation
Tosylate Salt Causes serious eye irritation and skin irritation.[5]Irritation, Environmental Harm
Combustibility The material is combustible, and dust may form explosive mixtures in air.[2][6]Fire/Explosion
Environmental Very toxic to aquatic life. Discharge into the environment must be avoided.Aquatic Toxicity

The Core Directive: Your Institutional EHS is Your Primary Resource

Before proceeding with any disposal protocol, the single most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[9][10] EHS provides specific guidelines and waste containers tailored to your local, state, and federal regulations.[11][12] The procedures outlined below are based on general best practices and must be adapted to your institution's specific requirements.

Never dispose of this chemical or its waste down the sink or in the general trash. [7][13]

Step-by-Step Disposal Protocol

The proper disposal route for L-Aspartic acid bis-allyl ester p-toluenesulfonate salt depends on its form. The following workflow provides a logical sequence for segregating and preparing the waste for collection by EHS.

Diagram 1: Waste Disposal Workflow

G cluster_0 Waste Identification & Segregation cluster_1 Disposal Procedures cluster_2 Final Step Start Identify Waste Containing L-Aspartic acid bis-allyl ester p-toluenesulfonate salt WasteType What is the form of the waste? Start->WasteType Solid Unused/Expired Solid Reagent or Contaminated Solid Waste (e.g., spill cleanup material) WasteType->Solid Solid Liquid Solutions Containing the Compound (e.g., reaction mixtures) WasteType->Liquid Liquid Solution Glassware Contaminated Glassware (e.g., vials, flasks) WasteType->Glassware Contaminated Labware PPE Contaminated PPE (e.g., gloves, lab coat) WasteType->PPE Contaminated PPE Solid_Proc 1. Place in a clearly labeled, sealed container. 2. Label as 'Hazardous Organic Solid Waste'. 3. List all chemical constituents. 4. Store in secondary containment. Solid->Solid_Proc Liquid_Proc 1. Collect in a dedicated, leak-proof container. 2. Label as 'Hazardous Organic Liquid Waste'. 3. Do NOT mix with incompatible waste streams. 4. List all components and percentages. 5. Keep container closed. 6. Store in secondary containment. Liquid->Liquid_Proc Glassware_Proc 1. Rinse with a minimal amount of an appropriate organic solvent (e.g., acetone). 2. Collect the rinsate as 'Hazardous Organic Liquid Waste'. 3. Dispose of the rinsed glassware in a dedicated 'Contaminated Lab Glass' box. Glassware->Glassware_Proc PPE_Proc 1. Place in a designated 'Solid Chemical Waste' bag or container. 2. Do NOT dispose of in regular trash. PPE->PPE_Proc Collection Arrange for pickup by your institution's EHS department. Solid_Proc->Collection Liquid_Proc->Collection Glassware_Proc->Collection PPE_Proc->Collection

Caption: Workflow for proper segregation and disposal of waste.

Detailed Methodologies

A. Unused/Expired Solid Reagent and Solid Waste

  • Containment: Carefully sweep up the solid material, avoiding dust formation.[5][8] For spill cleanup, use an absorbent material like vermiculite or cat litter.[14]

  • Packaging: Place the material into a sturdy, sealable container, such as a polyethylene or polypropylene container.[11]

  • Labeling: Affix a "Hazardous Waste" tag, available from your EHS department.[15] Clearly write the full chemical name: "L-Aspartic acid bis-allyl ester p-toluenesulfonate salt" and list any other contaminants. Chemical formulas or trade names are often not permitted.[15]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, within a secondary containment tray to prevent the spread of material in case of a leak.[15]

B. Liquid Waste Streams (e.g., Reaction Mixtures)

  • Segregation: This compound and its solutions should be treated as a non-halogenated organic solvent waste stream unless mixed with halogenated solvents. Do not mix with incompatible waste, such as strong acids, bases, or oxidizers.[13][16]

  • Collection: Pour the waste into a designated, properly vented, and leak-proof hazardous liquid waste container provided by EHS.[15]

  • Labeling: Keep a running log of the constituents and their approximate percentages on the hazardous waste tag. Ensure the container is labeled "Hazardous Organic Liquid Waste."

  • Handling: Always keep the waste container closed except when adding waste.[13][15] Store in secondary containment.

C. Contaminated Labware and Sharps

  • Decontamination: Rinse the contaminated glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent (like acetone or ethanol).

  • Rinsate Disposal: This first rinse is considered hazardous. Collect the rinsate and add it to your "Hazardous Organic Liquid Waste" container.

  • Glassware Disposal: Once rinsed, the glassware is typically disposed of in a designated "Contaminated Laboratory Glass" or "Sharps" box for pickup by EHS. Do not place this glassware in regular recycling or trash.

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is critical to mitigating exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][17] If significant dust is generated, respiratory protection may be necessary.[5]

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an absorbent, inert material (vermiculite, sand, or cat litter) to prevent dust from becoming airborne.[14] Sweep the material into a designated hazardous waste container.[5]

    • For Liquids: Use spill pads or an absorbent material to contain and soak up the liquid.

  • Final Disposal: Collect all cleanup materials in a sealed, properly labeled hazardous waste container for disposal as described in Section 3A.[11]

  • Reporting: Report the spill to your supervisor and EHS department, following your institution's specific protocols.

The Scientific Rationale: Causality Behind the Protocol

Understanding why these procedures are necessary is fundamental to building a strong safety culture.

  • Prohibition of Sewer Disposal: The tosylate group is an organic sulfonate that is not readily biodegradable and can be harmful to aquatic ecosystems.[7] The allyl groups also contribute to the compound's overall toxicity. Disposing of this chemical down the drain would introduce these persistent and toxic substances directly into the water system.

  • Segregation as Organic Waste: The allyl ester functionalities make the molecule organic and reactive. It must be segregated into an organic waste stream for proper final disposal, which is typically high-temperature incineration.[7][17] This method is designed to break down the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.

  • Avoiding Dust and Aerosols: The solid form of the compound can easily become airborne. Inhaling this dust can cause respiratory irritation and introduce the toxic allyl components into the body.[4] Therefore, handling procedures are designed to minimize dust generation.[8]

  • Secondary Containment: Chemical waste containers can fail. Secondary containment provides a crucial barrier, preventing a leak from spreading, minimizing exposure risk, and simplifying cleanup.[15]

By adhering to these scientifically grounded protocols, you contribute to a safer laboratory environment and act as a responsible steward of our shared environment.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Spectrum Chemical. (2018). Safety Data Sheet: P-TOLUENESULFONIC ACID SODIUM SALT, MIXTURE OF ISOMERS.
  • ECHEMI. (n.d.). p-Toluenesulfonic acid SDS, 104-15-4 Safety Data Sheets.
  • Bella Corp Trading. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet: DL-Aspartic acid.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - SODIUM P-TOLUENESULFONATE.
  • Fisher Scientific. (2009). Safety Data Sheet: L-Aspartic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Aspartic acid.
  • Tetrahedron. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
  • Santa Cruz Biotechnology. (n.d.). Sodium p-toluenesulfonate Safety Data Sheet.
  • University of California. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • LyondellBasell. (n.d.). Product Safety Bulletin: Allyl Alcohol.
  • Olin Epoxy. (n.d.). Allyl Chloride Product Stewardship Manual.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2023). Safety Data Sheet: p-Toluenesulfonic acid, sodium salt.
  • Reddit. (2023). How does your lab dispose of harmful reagents used in cultures?.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Labster Inc. (2022). Chemistry Safety: Dispose of chemical waste | Virtual Lab.
  • Chemtalk. (n.d.). Ester Disposal.
  • Agilent Technologies, Inc. (2024). Allyl Chloride Standard (1X1 mL) - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • University of Maryland. (n.d.). Chemical Waste | Environmental Safety, Sustainability and Risk.

Sources

Personal Protective Equipment (PPE) & Handling Guide: L-Aspartic Acid Bis-Allyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS: 108353-01-7) is a specialized amino acid derivative primarily used in solid-phase peptide synthesis (SPPS) to introduce aspartic acid residues with orthogonal allyl side-chain protection.

While often treated as a "routine" salt, its safety profile is dictated by two distinct chemical moieties:

  • The p-Toluenesulfonate (Tosylate) Counterion: Upon contact with moisture (mucous membranes, lung tissue), tosylate salts can hydrolyze to release p-toluenesulfonic acid (pTsOH), a strong acid and irritant.

  • The Bis-Allyl Ester: Allyl groups are reactive functionalities. While the salt form stabilizes the molecule against polymerization, the ester linkages are susceptible to hydrolysis, and the allyl group implies potential sensitivity to strong oxidizers.

Core Safety Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Specific Target Organ Toxicant (Respiratory Irritant) . The primary vector of exposure is airborne dust during weighing and transfer.

Risk Assessment & Hazard Logic

The following diagram illustrates the causal link between the chemical structure and the required safety barriers.

HazardLogic Chemical L-Asp bis-allyl ester (Tosylate Salt) Hazard1 Dust Generation (Fine Powder) Chemical->Hazard1 Hazard2 Hydrolysis (Acid Release) Chemical->Hazard2 Route1 Inhalation Hazard1->Route1 Route2 Mucous Membrane Contact Hazard2->Route2 PPE1 N95/P100 Mask or Fume Hood Route1->PPE1 Mitigated by PPE2 Nitrile Gloves (>0.11mm) Route2->PPE2 Mitigated by PPE3 Safety Goggles (Not Glasses) Route2->PPE3 Mitigated by

Figure 1: Hazard-to-Barrier Logic Flow. The salt form necessitates respiratory protection due to acidic hydrolysis risks in the lungs.

PPE Matrix: Task-Based Requirements

Do not use a "one size fits all" approach. Select PPE based on the energy and potential aerosolization of the task.

Protective LayerStandard Benchwork (Weighing <1g, Closed Vessel)High Exposure / Scale-Up (Weighing >1g, Open Transfer, Spills)Technical Rationale
Respiratory Fume Hood (Sash at 18")N95 or P100 Respirator + Fume HoodThe tosylate salt is a fine powder; inhalation causes immediate throat irritation due to acidity.
Hand Protection Nitrile Gloves (Standard 4-5 mil)Double Nitrile or Extended Cuff Nitrile Allyl esters can permeate thin latex. Nitrile offers superior chemical resistance to organic salts.
Eye Protection Safety Glasses (Side Shields)Chemical Goggles (Tight Seal)Dust ingress behind standard glasses can cause severe eye irritation (acidic pH).
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Prevent dust accumulation on personal clothing which can transfer to skin later.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize static charge and dust generation.

  • Environmental Setup:

    • Perform all weighing inside a certified chemical fume hood.

    • Anti-Static Measure: Use an anti-static gun or wipe on the weighing boat and spatula. Organic salts are prone to static cling, which causes "jumping" of particles.

  • Transfer:

    • Do not dump the powder. Use a gentle tapping motion with a micro-spatula.

    • Critical Step: If the powder clumps, do not crush it in the open boat. Transfer to a closed vessel before breaking aggregates to prevent aerosolization.

  • Cleanup:

    • Wipe the balance area with a damp paper towel (water/ethanol mix) immediately after use. Dry wiping generates static and disperses dust.

Protocol B: Solubilization & Reaction

Objective: Prevent exothermic runaway and accidental hydrolysis.

  • Solvent Choice: The salt is generally soluble in DMF, DMSO, or DCM/Methanol mixtures.

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This ensures better dispersion and heat management.

  • Neutralization (If applicable): If the free amine is required, treat with a tertiary amine (e.g., DIEA) slowly. The reaction of the acidic tosylate with a base is exothermic.

Waste Disposal & Emergency Response

Waste Segregation Strategy

Proper disposal is critical to prevent downstream reactions in waste drums.

  • Solid Waste: Dispose of contaminated weighing boats and paper towels in Hazardous Solid Waste (labeled "Organic Solid, Toxic/Irritant").

  • Liquid Waste:

    • Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides). The allyl group is oxidizable.

    • Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

    • Labeling: Explicitly list "Allyl Ester" and "Tosylate" on the tag.

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes.[1] Note: The pain may be delayed slightly as the salt dissolves and hydrolyzes.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (it enhances skin absorption).

  • Spill (Solid):

    • Evacuate the immediate area if dust is visible.[2]

    • Wear N95/P100 respirator.

    • Cover spill with wet paper towels (to suppress dust).

    • Scoop into a waste container.

Workflow Visualization

Workflow cluster_precaution Critical Checkpoints Start Start: Solid Reagent Weigh Weighing (Fume Hood) Use Anti-Static Gun Start->Weigh Dissolve Solubilization (Add Solid to Solvent) Weigh->Dissolve React Peptide Coupling (Avoid Oxidizers) Dissolve->React Waste Waste Segregation React->Waste Disposal High-Temp Incineration Waste->Disposal Organic Stream

Figure 2: Operational Workflow from Handling to Disposal.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Aspartic acid (Generic Amino Acid Safety). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: p-Toluenesulfonic acid. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context on Allyl/Tosylate stability and handling in peptide synthesis). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Dust Combustibility. Retrieved from

(Note: While a specific SDS for CAS 108353-01-7 is not globally indexed in public repositories, the safety protocols above are derived from the functional group analysis of Amino Acid Allyl Esters and p-Toluenesulfonate salts, adhering to the Principle of Precautionary Handling.)

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。